6-chloropyridine-2-sulfonic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloropyridine-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCRHRGJNJCJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376545 | |
| Record name | 6-chloropyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133145-15-0 | |
| Record name | 6-chloropyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Chloropyridine-2-Sulfonic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: A Versatile Heterocyclic Building Block
6-Chloropyridine-2-sulfonic acid (CAS No. 133145-15-0) is a bifunctional heterocyclic compound of significant interest to the medicinal chemistry and drug development community. Possessing two distinct and strategically positioned reactive sites—a nucleophilically displaceable chlorine atom at the 6-position and a strongly acidic sulfonic acid group at the 2-position—this molecule serves as a versatile scaffold for the synthesis of complex molecular architectures.
The pyridine core is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding, modulate aqueous solubility, and fine-tune the pharmacokinetic properties of a drug candidate. The sulfonic acid group offers a handle for salt formation or further derivatization, while the 6-chloro substituent is an ideal electrophilic partner for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth look at the synthesis, key reactions, and strategic applications of this valuable building block, offering field-proven insights for researchers and scientists.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any research setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 133145-15-0 | [1][2] |
| Molecular Formula | C₅H₄ClNO₃S | [1][2] |
| Molecular Weight | 193.61 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC(=NC(=C1)S(=O)(=O)O)Cl | [2] |
| Melting Point | Data not readily available | |
| Solubility | Data not readily available; expected to be soluble in water and polar organic solvents. | |
| Appearance | Typically an off-white to light-colored solid. |
Safety & Handling Information
The Safety Data Sheet (SDS) for this compound indicates that it is a corrosive substance that causes severe skin burns and eye damage.[3]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[3]
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P310+P330+P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3]
-
P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Causality Insight: The high acidity of the sulfonic acid group combined with the reactivity of the pyridine ring system contributes to its corrosive nature. Always handle this compound within a fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.
Synthesis of this compound
The synthesis of pyridine sulfonic acids can be challenging. While direct sulfonation of pyridine requires harsh conditions (high temperatures and oleum), more nuanced strategies have been developed for substituted pyridines. A documented, though small-scale, laboratory preparation involves the reaction of N-fluoro-2-chloropyridinium-6-sulfonate.[1] However, a more general and conceptually illustrative approach involves the direct sulfonation of 2-chloropyridine, a common industrial starting material.
Representative Synthesis Protocol: Sulfonation of 2-Chloropyridine
This protocol is a conceptual representation of a direct sulfonation approach. The conditions, particularly temperature and reaction time, must be carefully optimized to favor the desired 2-sulfonic acid isomer and minimize side products.
Step 1: Reaction Setup
-
In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubber (containing aqueous sodium hydroxide solution).
-
Charge the flask with 2-chloropyridine (1.0 eq).
Step 2: Sulfonation
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add fuming sulfuric acid (oleum, e.g., 20% SO₃, 3-5 eq) via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic.
-
Expertise Insight: The use of oleum (a solution of SO₃ in sulfuric acid) provides a high concentration of the active electrophile, SO₃, necessary to sulfonate the relatively electron-deficient pyridine ring.
Step 3: Reaction & Monitoring
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the desired temperature (e.g., 80-120 °C). The optimal temperature requires empirical determination.
-
Maintain the reaction at this temperature for several hours. Monitor the reaction progress by taking aliquots, quenching them carefully in water, and analyzing by HPLC or TLC.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step must be performed slowly and cautiously due to the large amount of heat generated.
-
The product, this compound, is expected to be in the aqueous layer. The pH can be adjusted to precipitate the product or to facilitate extraction.
-
Isolate the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.
Caption: Synthetic pathway for this compound.
Key Reactivity: The Suzuki-Miyaura Cross-Coupling
The most powerful application of this compound in drug development is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron species and an organic halide, is a cornerstone of modern synthesis.
The Challenge of 2-Substituted Pyridines: Executing Suzuki-Miyaura couplings on 2-halopyridines is notoriously difficult. Several factors contribute to this challenge:
-
Poor Stability of Boronates: The corresponding pyridine-2-boronic acids are often unstable and prone to rapid protodeboronation, reducing the concentration of the active nucleophile.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow the crucial transmetalation step in the catalytic cycle.
Field-Proven Insight: To overcome these hurdles, specialized ligands and conditions have been developed. An alternative and highly effective strategy involves using pyridine-2-sulfinates as surrogates for the unstable boronates. However, when using the chloro-sulfonic acid as the electrophile, the primary challenge is achieving efficient oxidative addition and preventing catalyst deactivation. The choice of catalyst, ligand, base, and solvent is therefore critical to success.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Equipment & Reagents:
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more advanced pre-catalyst.
-
Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, or DME) and water.
-
Inert atmosphere (Nitrogen or Argon).
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is a self-validating step; failure to remove oxygen will lead to catalyst decomposition and poor or no reaction.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 85-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Trustworthiness Check: The sulfonic acid group makes the product highly polar. The pH of the aqueous layer may need to be adjusted to ensure the product partitions into the desired layer. Acidifying may keep it in the aqueous phase, while neutralization or basification might favor extraction into the organic phase, depending on the newly coupled group.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired 6-aryl-pyridine-2-sulfonic acid.
Caption: Standard experimental workflow for a Suzuki-Miyaura reaction.
Applications in Medicinal Chemistry
The 6-chloro-2-substituted pyridine scaffold is a key intermediate in the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of novel antitumor agents by serving as the foundation upon which pharmacophoric elements are built.
Case Study: Synthesis of Potential Antitumor Agents Researchers have synthesized series of novel compounds where the 6-chloropyridine core is elaborated into molecules targeting cancer cells. For example, derivatives have been created that incorporate 1,3,4-oxadiazole or flavone moieties. In these synthetic campaigns, the chlorine at the 6-position is typically displaced by a sulfur nucleophile (e.g., a thiol), which then serves as a linker to the rest of the pharmacophore.
These studies have yielded compounds with potent activity. For instance, a 2-chloropyridine derivative bearing a 1,3,4-oxadiazole moiety (compound 6o in the cited literature) exhibited significant inhibitory activity against the SGC-7901 gastric cancer cell line and was also a potent telomerase inhibitor with an IC₅₀ value of 2.3 µM. Similarly, a flavone-containing derivative (compound 6e ) was found to be a strong telomerase inhibitor with an IC₅₀ of 0.8 µM.
Caption: General synthetic strategy for drug candidates.
Conclusion
This compound is a high-value chemical tool for the modern medicinal chemist. Its orthogonal reactive sites—the electrophilic chloro-substituent and the polar, acidic sulfo-group—provide a wealth of synthetic options. While its direct use in demanding reactions like the Suzuki-Miyaura coupling requires careful optimization due to the inherent challenges of 2-substituted pyridines, the resulting 6-aryl-pyridine-2-sulfonic acids are valuable scaffolds for drug discovery. By understanding the causality behind the required experimental conditions and leveraging robust, self-validating protocols, researchers can effectively harness the potential of this versatile building block to create novel and impactful therapeutic agents.
References
-
PrepChem.com. Synthesis of 2-Chloropyridine-6-sulfonic acid. Available from: [Link]
-
Matrix Fine Chemicals. This compound. Available from: [Link]
Sources
An In-depth Technical Guide on the Physicochemical Properties of 6-Chloropyridine-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Profile
6-Chloropyridine-2-sulfonic acid is a substituted pyridine derivative with the molecular formula C₅H₄ClNO₃S.[1][2] Its structure, featuring both a chloro group and a sulfonic acid moiety, dictates its chemical behavior and physical properties.
Key Identifiers:
A summary of its key physicochemical properties is presented below. It is important to note that while some data are available through supplier specifications and predictive models, empirical data for several properties are not extensively published, necessitating experimental determination for critical applications.
Table 1: Summary of Physicochemical Properties
| Property | Value/Information | Significance in Research and Development |
| Density | 1.649 g/cm³ (Predicted) | Influences formulation and reaction stoichiometry calculations. |
| pKa | -1.79 ± 0.33 (Predicted)[3] | The predicted low pKa indicates that it is a strong acid.[3] Sulfonic acids, in general, are highly acidic, with pKa values often ranging from -1 to 2.[4] This strong acidity is due to the resonance stabilization of the sulfonate conjugate base.[4] |
| Melting Point | Not available | The melting point is a crucial indicator of purity. For related compounds like 6-chloropyridine-3-carboxylic acid, a decomposition melting point of around 190°C is reported. |
| Boiling Point | Not available | High polarity and the presence of the sulfonic acid group suggest that it will likely decompose before boiling under atmospheric pressure. |
| Solubility | Expected to be soluble in water.[4][5][6] | The sulfonic acid group typically confers high water solubility due to its polarity and ability to form strong hydrogen bonds.[4][5] |
| Storage Temperature | 2-8°C[3] | Recommended storage conditions to ensure stability and prevent degradation. |
Structural Influence on Reactivity and Functionality
The chemical personality of this compound is a direct consequence of its architecture. The interplay between the pyridine ring and its substituents governs its reactivity.
Caption: Key structural features governing the reactivity of this compound.
-
High Acidity: Sulfonic acids are among the strongest organic acids.[4][5] This property makes this compound a potent acid catalyst in organic reactions.[5]
-
Nucleophilic Substitution: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing nature of both the chloro and sulfonic acid groups. The chlorine atom serves as a viable leaving group for the synthesis of novel pyridine derivatives.
-
Thermal Stability: Many sulfonic acids exhibit high thermal stability, which is a valuable trait for reactions conducted at elevated temperatures.[4][5]
Experimental Protocols for Physicochemical Characterization
Given the limited availability of experimental data, the following section outlines a logical workflow and a key protocol for in-house characterization.
Workflow for Characterization:
Caption: A logical workflow for the experimental characterization of this compound.
Detailed Protocol: Potentiometric Titration for pKa Determination
This method provides a reliable means of experimentally determining the pKa value.
-
Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a known volume of deionized water.
-
Calibrate a pH meter with standard buffers.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH after each incremental addition of the titrant.
-
-
Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve.
-
Self-Validation: A sharp inflection in the titration curve at the equivalence point validates the accuracy of the measurement. This protocol is a standard method for determining the pKa of acidic compounds.
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety.
Hazard Identification:
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8][9]
-
Handling: Use only in a well-ventilated area, preferably under a fume hood.[7][8] Avoid breathing dust, fumes, or vapors.[7][8] Wash hands and any exposed skin thoroughly after handling.[8][10]
-
Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[7][8][10] Recommended storage is at 2-8°C.[3] The compound should be stored locked up.[2][7]
Stability and Reactivity:
-
The compound is generally stable under recommended storage conditions.[9][11]
-
Avoid contact with strong oxidizing agents and strong acids.[8][12]
-
Hazardous decomposition products upon combustion may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[9][11][13]
This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For any specific application, it is recommended to supplement this information with experimentally determined data.
References
-
Understanding 7 Key Properties of Sulfonic Acid - Capital Resin Corporation. [Link]
-
Sulfonic Acid: Properties and Its Role in Modern Chemistry - Patsnap Eureka. [Link]
-
Sulfonic acid – Knowledge and References - Taylor & Francis. [Link]
-
2-Amino-6-chloropyridine Safety Data Sheet Jubilant Ingrevia Limited. [Link]
Sources
- 1. synchem.de [synchem.de]
- 2. This compound | 133145-15-0 [amp.chemicalbook.com]
- 3. This compound CAS#: 133145-15-0 [m.chemicalbook.com]
- 4. capitalresin.com [capitalresin.com]
- 5. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
6-chloropyridine-2-sulfonic acid molecular structure and weight
An In-Depth Technical Guide to 6-Chloropyridine-2-Sulfonic Acid: Structure, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a halogenated pyridine derivative that serves as a pivotal building block in modern medicinal chemistry. Its unique bifunctional nature, featuring a reactive sulfonic acid group and a synthetically versatile chloro-substituted pyridine ring, makes it a valuable intermediate for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthetic routes, and key applications for researchers and drug development professionals. We will explore the causality behind synthetic choices, detail self-validating analytical protocols, and illustrate its strategic importance in constructing complex sulfonamide-based drug candidates.
Molecular Structure and Physicochemical Properties
Structural Elucidation
This compound, with the CAS Number 133145-15-0, possesses a pyridine nucleus substituted at the C2 and C6 positions.[1][2] The sulfonic acid (-SO₃H) group at the C2 position is a strong electron-withdrawing group and a Brønsted acid. The chlorine atom at the C6 position significantly influences the electronic properties of the pyridine ring and serves as a handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions. The spatial arrangement of these functional groups dictates the molecule's reactivity and its utility as a scaffold in drug design.
Physicochemical Data
The key quantitative properties of this compound are summarized below. These data are essential for reaction planning, dosage formulation, and quality control.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNO₃S | [1] |
| Molecular Weight | 193.61 g/mol | [1] |
| CAS Number | 133145-15-0 | [1] |
| Typical Purity | ≥90% | [1] |
| Physical Form | Solid | (by analogy) |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional structure of this compound.
Caption: Molecular structure of this compound.
Synthesis and Reactivity
General Synthetic Strategy
The synthesis of chloropyridine sulfonic acids often begins with a corresponding hydroxypyridine precursor. A robust and scalable method involves the simultaneous chlorination and conversion of the sulfonic acid to a sulfonyl chloride, which can then be hydrolyzed back to the sulfonic acid if desired. This approach is advantageous as it proceeds through a more reactive intermediate (the sulfonyl chloride), which is often the desired building block for subsequent reactions.
A general process for preparing chlorinated pyridine sulfonic acid chlorides from hydroxypyridine sulfonic acids has been patented, providing a foundational methodology.[3]
Experimental Protocol: Synthesis of 6-Chloropyridine-2-sulfonyl Chloride
This protocol describes the conversion of a hypothetical 6-hydroxypyridine-2-sulfonic acid to the corresponding sulfonyl chloride. The sulfonyl chloride is a critical intermediate for synthesizing sulfonamides.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a gas inlet tube, charge 6-hydroxypyridine-2-sulfonic acid, phosphorus oxychloride (POCl₃), and phosphorus trichloride (PCl₃).
-
Causality: PCl₃ and POCl₃ are powerful chlorinating and dehydrating agents. They facilitate both the conversion of the hydroxyl group to a chloro group and the sulfonic acid to a sulfonyl chloride.
-
-
Chlorination: Heat the mixture to reflux (approx. 80-100 °C). Bubble chlorine gas (Cl₂) through the reaction mixture. The reaction is exothermic and will evolve HCl gas, which must be scrubbed.
-
Causality: The combination of reagents ensures complete conversion. The reaction progress can be monitored by the cessation of HCl evolution.
-
-
Work-up and Isolation: After the reaction is complete (typically several hours), cool the mixture. Remove excess POCl₃ and PCl₃ by distillation under reduced pressure.
-
Trustworthiness: This distillation step is self-validating; the removal of the volatile phosphorus reagents is confirmed by a stable, higher boiling point of the remaining residue.
-
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethylene chloride). Wash the organic phase carefully with cold water to hydrolyze any remaining phosphorus compounds. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 6-chloropyridine-2-sulfonyl chloride. Further purification can be achieved by recrystallization or chromatography.
Synthesis Workflow Visualization
The following diagram outlines the key transformation from a precursor to the versatile sulfonyl chloride intermediate.
Caption: Synthetic workflow from precursor to final product.
Spectroscopic Characterization
Verifying the identity and purity of this compound requires a suite of spectroscopic techniques. While specific experimental data is proprietary to manufacturers, an experienced scientist can predict the expected spectral features based on the molecule's structure.
| Technique | Expected Observations |
| ¹H NMR | Three aromatic protons in the downfield region (δ 7.5-8.5 ppm), showing characteristic doublet of doublets splitting patterns. A broad singlet for the acidic -SO₃H proton, which is exchangeable with D₂O. |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The carbons attached to the electron-withdrawing chlorine (C6) and sulfonic acid group (C2) will be significantly downfield. |
| IR Spectroscopy | Strong, characteristic absorption bands for S=O stretching (approx. 1350 cm⁻¹ and 1150 cm⁻¹). A broad O-H stretch (approx. 3000 cm⁻¹) for the sulfonic acid group. C-Cl stretching vibrations (approx. 700-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ or [M-H]⁻ should be observable, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
Applications in Medicinal Chemistry and Drug Development
A Versatile Synthetic Building Block
This compound is primarily used as an intermediate. Its true value lies in its conversion to the corresponding sulfonyl chloride, which readily reacts with primary or secondary amines to form a wide array of sulfonamides. Sulfonamides are a cornerstone of modern pharmacology.[4][5]
The sulfonamide functional group is present in drugs with diverse biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[6] The pyridine core of this building block provides a rigid scaffold that can correctly orient pharmacophoric features for optimal interaction with biological targets like enzymes or receptors.
The Strategic Role of the Chloro-Substituent
The chlorine atom is not merely a placeholder; it is a critical feature for drug design. It can serve two primary purposes:
-
Metabolic Blocker: Chlorine can be placed at a site susceptible to metabolic oxidation, thereby increasing the drug's half-life.
-
Synthetic Handle: It can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage diversification of drug candidates to build structure-activity relationships (SAR). The presence of chlorine in many FDA-approved drugs highlights its importance in tuning a molecule's properties.[7]
Pathway from Building Block to Drug Candidate
The logical flow from this compound to a potential therapeutic agent is a foundational concept in drug discovery.
Caption: Logical pathway from starting material to drug candidate.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular structure, predictable reactivity, and bifunctional nature provide an efficient entry point into the vast chemical space of sulfonamide-based therapeutics. Understanding its synthesis, properties, and derivatization pathways is essential for researchers aiming to design and develop the next generation of innovative drugs. The principles of causality and validation inherent in its synthesis and analysis underscore the scientific rigor required in the pharmaceutical industry.
References
-
PubChem. 6-Chloropyridine-2-boronic acid. [Link]
-
PrepChem.com. Synthesis of 2-Chloropyridine-6-sulfonic acid. [Link]
-
PubChem. 6-Chloropyridin-2-ol. [Link]
-
PubChem. 6-Chloronicotinic acid. [Link]
-
Al-Zoubi, W., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- Google Patents. Process for the preparation of chloropyridine sulphonic acid chlorides.
-
ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
- Google Patents. Production of pyridine-3-sulfonic acid.
-
Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]
-
PubMed. The utility of sulfonate salts in drug development. [Link]
-
ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
Sources
- 1. synchem.de [synchem.de]
- 2. This compound | 133145-15-0 [amp.chemicalbook.com]
- 3. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. ajchem-b.com [ajchem-b.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 6-chloropyridine-2-sulfonic acid in organic solvents
An In-depth Technical Guide to the Solubility of 6-Chloropyridine-2-Sulfonic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₅H₄ClNO₃S, MW: 193.61 g/mol )[1]. As a niche heterocyclic compound, publicly available, quantitative solubility data is scarce. This document, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes theoretical principles based on the molecule's structural attributes with field-proven, detailed experimental protocols to enable accurate solubility determination. By providing a robust framework for understanding and measuring the solubility of this compound, this guide aims to empower scientists to optimize reaction conditions, purification processes, and formulation strategies.
Introduction to this compound: A Structural Perspective
This compound is a bifunctional molecule featuring a pyridine ring substituted with both a chlorine atom and a sulfonic acid group. This unique combination of a heterocyclic aromatic system, a strongly acidic functional group, and a halogen substituent dictates its physicochemical properties and, consequently, its solubility profile.
-
The Sulfonic Acid Group (-SO₃H): This is a highly polar and strongly acidic functional group. It is capable of extensive hydrogen bonding, both as a donor and an acceptor. This feature suggests a strong affinity for polar solvents, particularly those that are protic. Sulfonic acids are generally known to be readily soluble in water[2].
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and contributes to the overall polarity of the molecule.
-
The Chlorine Atom (-Cl): The presence of chlorine increases the molecular weight and introduces a degree of lipophilicity, which may slightly enhance solubility in less polar or chlorinated organic solvents.
Understanding these structural components is crucial for predicting the compound's behavior in various solvent systems.
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The sulfonic acid group will readily engage in hydrogen bonding with the hydroxyl groups of these solvents. For comparison, related compounds like 3-pyridinesulfonic acid are described as being readily soluble in water[3].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is expected. These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the sulfonic acid group. The overall polarity of these solvents is conducive to solvating the polar regions of the molecule.
-
Less Polar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): Limited to moderate solubility is predicted. While the sulfonic acid group will limit solubility, the pyridine ring and chlorine atom may allow for some degree of interaction. A related compound, pyridine-2-sulfonic acid, is reported to be soluble in chloroform, dichloromethane, and ethyl acetate, suggesting that this compound may exhibit similar behavior[4].
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low to negligible solubility is expected. The high polarity of the sulfonic acid group is incompatible with the non-polar nature of these solvents. 3-Pyridinesulfonic acid, for instance, is reported as insoluble in solvents like ether and benzene[3].
The following diagram illustrates the key molecular features influencing solubility.
Caption: Key structural features of this compound and their influence on solubility.
Experimental Protocols for Accurate Solubility Determination
To overcome the lack of quantitative data, the following robust experimental protocols are provided. These methods are standard in the field and offer a self-validating system for generating reliable solubility data.[3][5]
General Workflow for Solubility Measurement
The determination of solubility follows a consistent workflow, regardless of the specific analytical method used for quantification.
Caption: General experimental workflow for determining the solubility of a solid in a liquid solvent.
Gravimetric Method
This method is straightforward and relies on the direct measurement of the mass of dissolved solute.
Objective: To determine the mass of solute dissolved in a known volume of solvent at equilibrium.
Materials:
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Drying oven or rotary evaporator
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total mass of the vial and solute.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the thermostatically controlled shaker and allow it to equilibrate for 24-48 hours. Ensure constant agitation and temperature.
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully draw a sample of the clear supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed, clean vial. This step should be performed quickly to maintain temperature.
-
Weigh the vial containing the filtered saturated solution.
-
Remove the solvent by evaporation in a drying oven (at a temperature below the compound's decomposition point) or using a rotary evaporator.
-
Once the solute is completely dry, cool the vial in a desiccator and weigh it again.
-
Calculate the solubility based on the mass of the dried residue and the volume/mass of the solvent used.
UV/Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.
Objective: To determine the solute concentration in a saturated solution by measuring its light absorbance.
Procedure:
-
Determine Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the chosen solvent. Scan the solution in a UV-Vis spectrophotometer to find the wavelength of maximum absorbance.
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of this compound with known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The result should be a linear curve that adheres to the Beer-Lambert Law.
-
-
Analyze the Saturated Solution:
-
Prepare a saturated solution as described in the general workflow (steps 1-7 of the Gravimetric Method).
-
Accurately dilute a known volume of the filtered supernatant with the same solvent to bring the concentration into the linear range of your calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculate Concentration: Use the equation from the linear regression of the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the concentration of the original saturated solution.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly accurate and specific method for determining concentration, especially in the presence of impurities.
Procedure:
-
Develop an HPLC Method:
-
Select an appropriate column (e.g., C18) and mobile phase.
-
Determine a suitable detection wavelength using a UV detector.
-
Establish a gradient or isocratic elution method that gives a sharp, well-resolved peak for this compound.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a linear calibration curve.
-
-
Analyze the Saturated Solution:
-
Prepare a saturated solution as described in the general workflow.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the calibration curve's range.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the saturated solution by accounting for the dilution.
Data Presentation
Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis.
Table 1: Template for Recording Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Methanol | e.g., 25 | Record Experimental Data | Record Experimental Data | e.g., Gravimetric |
| e.g., Acetonitrile | e.g., 25 | Record Experimental Data | Record Experimental Data | e.g., HPLC |
| e.g., Dichloromethane | e.g., 25 | Record Experimental Data | Record Experimental Data | e.g., UV-Vis |
| ... | ... | ... | ... | ... |
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not prevalent in public literature, a strong predictive framework can be established based on its molecular structure. The sulfonic acid moiety dictates a high affinity for polar solvents, while the chlorinated pyridine ring may impart some solubility in less polar media. For drug development and process chemistry, where precision is paramount, this guide provides three robust, field-tested protocols (Gravimetric, UV-Vis, and HPLC) for the empirical determination of its solubility. By leveraging the theoretical insights and practical methodologies presented herein, researchers can generate the critical data needed to advance their work with confidence and scientific rigor.
References
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Product Class 9: Arenesulfonic Acids and Derivatives. (n.d.). Thieme E-Books. Retrieved January 14, 2026, from [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
Sources
Spectroscopic Characterization of 6-Chloropyridine-2-Sulfonic Acid: A Predictive and Methodological Guide
Introduction
6-Chloropyridine-2-sulfonic acid is a substituted pyridine derivative of interest in synthetic chemistry, serving as a versatile building block in the development of pharmaceutical and agrochemical compounds. The presence of the chloro, sulfonyl, and pyridine moieties imparts a unique electronic and structural profile, making a thorough understanding of its spectroscopic properties essential for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally related analogs to present a robust, predictive analysis. Furthermore, it outlines standardized methodologies for acquiring high-quality spectral data.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound, with its numbering scheme, is presented below. The pyridine ring is substituted at the 2- and 6-positions with two strongly electron-withdrawing groups: a sulfonic acid group and a chlorine atom, respectively. This substitution pattern significantly influences the electron density distribution within the aromatic ring, which is a key determinant of the resulting spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known substituent effects of chloro and sulfonyl groups on a pyridine ring.
Predicted ¹H NMR Spectrum
The pyridine ring of this compound contains three aromatic protons. Due to the strong electron-withdrawing nature of both the 2-sulfonyl and 6-chloro substituents, all protons are expected to be shifted downfield relative to unsubstituted pyridine. The predicted chemical shifts (in ppm) and coupling constants (in Hz) are detailed in the table below. These predictions are based on data from pyridine-2-sulfonic acid and 2-chloropyridine.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~8.15 | Doublet (d) | J(H3-H4) ≈ 8.0 | Adjacent to the electron-withdrawing SO₃H group, leading to a significant downfield shift. |
| H-4 | ~7.80 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 | Experiences coupling to both H-3 and H-5, resulting in a triplet. |
| H-5 | ~7.95 | Doublet (d) | J(H5-H4) ≈ 8.0 | Adjacent to the electron-withdrawing Cl group, causing a downfield shift. |
| SO₃H | ~10-12 | Broad Singlet (br s) | - | The acidic proton is expected to be highly deshielded and may exchange with trace water in the solvent, leading to a broad signal. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the electron-withdrawing substituents (C-2 and C-6) are expected to be the most downfield.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~155 | Directly attached to the sulfonyl group, causing a strong downfield shift. |
| C-3 | ~125 | Influenced by the adjacent C-2 substituent. |
| C-4 | ~140 | The para position relative to the nitrogen and influenced by adjacent carbons. |
| C-5 | ~128 | Influenced by the adjacent C-6 substituent. |
| C-6 | ~152 | Directly attached to the chlorine atom, resulting in a significant downfield shift. |
Methodology for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.
Workflow for NMR Analysis
Caption: Standard workflow for NMR data acquisition and processing.
Expertise-Driven Choices:
-
Solvent Selection: DMSO-d₆ is a preferred solvent due to its ability to dissolve polar compounds like sulfonic acids and its high boiling point, which minimizes evaporation. Deuterium oxide (D₂O) is an alternative but will result in the exchange of the acidic SO₃H proton with deuterium, causing its signal to disappear from the ¹H NMR spectrum.
-
Field Strength: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the closely spaced aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the sulfonic acid group and the substituted pyridine ring. The predicted characteristic absorption bands are summarized below, with comparisons drawn from the vibrational spectroscopic studies of pyridine-3-sulfonic acid.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| ~2900 | Broad, Strong | O-H stretching of the sulfonic acid group |
| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |
| 1250-1150 | Strong | Asymmetric S=O stretching |
| 1080-1030 | Strong | Symmetric S=O stretching |
| ~1040 | Medium | S-O stretching |
| 750-700 | Strong | C-Cl stretching |
Methodology for IR Data Acquisition
-
Sample Preparation: The solid sample can be analyzed using either the KBr pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and minimal sample preparation.
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Place the sample for analysis.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₅H₄ClNO₃S), the expected data from an electrospray ionization (ESI) mass spectrometer in negative ion mode are as follows:
-
Molecular Weight: 193.61 g/mol
-
[M-H]⁻ Ion: The deprotonated molecule is expected at m/z 192.
-
Isotopic Pattern: Due to the presence of chlorine, an isotopic peak at m/z 194 (approximately one-third the intensity of the m/z 192 peak) is a key diagnostic feature, corresponding to the ³⁷Cl isotope.
Predicted Fragmentation Pathway
The fragmentation of the parent ion can provide valuable structural insights. A plausible fragmentation pathway is outlined below.
Caption: Predicted fragmentation pathway for this compound in negative ion mode MS.
Trustworthiness of the Fragmentation:
-
Loss of SO₃: The loss of sulfur trioxide (SO₃, 80 Da) is a very common and characteristic fragmentation pathway for sulfonic acids. This would result in a fragment ion corresponding to 6-chloropyridinide anion at m/z 112/114.
-
Loss of HCl: Subsequent loss of HCl (36 Da) from the 6-chloropyridinide anion could lead to a pyridyne radical anion at m/z 77.
Methodology for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of high-resolution mass analysis (e.g., a Q-TOF or Orbitrap instrument).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in negative ion mode.
-
Perform MS/MS (or tandem MS) analysis on the parent ion (m/z 192) to induce fragmentation and observe the daughter ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion, its isotopic pattern, and the major fragment ions. Compare the observed masses to the theoretical masses to confirm elemental compositions.
Conclusion
This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in confirming the identity and purity of this important chemical intermediate. The outlined methodologies for data acquisition further ensure that researchers can obtain high-quality, reliable data for their specific applications.
References
-
Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632. [Link]
-
ResearchGate. (2005). Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid. [Link]
-
ResearchGate. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloropyridine-2-Sulfonic Acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-chloropyridine-2-sulfonic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document delineates a robust and reliable synthetic pathway, beginning with the accessible precursor 2-amino-6-chloropyridine. We detail a modern, safety-conscious diazotization and Sandmeyer-type sulfonylation protocol. Furthermore, this guide establishes a full suite of analytical methodologies for the unambiguous structural confirmation and purity assessment of the final compound, including NMR, IR, and mass spectrometry. The causality behind critical experimental choices is explained, grounding the protocols in established chemical principles to ensure reproducibility and success.
Introduction: The Strategic Value of Substituted Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals. Its nitrogen atom provides a hydrogen bond acceptor site and a point for metabolic modulation, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of both a chloro-substituent and a sulfonic acid group onto this scaffold creates a highly versatile intermediate. The chlorine atom serves as a reactive handle for nucleophilic aromatic substitution or as a key participant in metal-catalyzed cross-coupling reactions, allowing for the introduction of molecular complexity.[1][2] The sulfonic acid moiety, a strong acid and potent hydrogen bond donor/acceptor, is a critical functional group in many drugs, enhancing aqueous solubility and enabling strong interactions with biological targets.[3][4][5]
This compound, therefore, represents a strategically important starting material for the synthesis of novel compounds in drug discovery programs, from antivirals to anticancer agents. This guide provides the necessary technical foundation for its efficient synthesis and rigorous characterization.
Synthetic Strategy: A Modern Sandmeyer-Type Approach
The most logical and efficient pathway to introduce a sulfonic acid group at the C2 position of the 6-chloropyridine ring, where a direct electrophilic sulfonation is challenging, is through a Sandmeyer-type reaction. This classic transformation allows for the conversion of an amino group into a wide variety of functionalities via a diazonium salt intermediate.[6][7][8] Our strategy leverages this powerful reaction, starting from the commercially available or readily synthesized 2-amino-6-chloropyridine.
The overall synthetic workflow is visualized below.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
6-chloropyridine-2-sulfonic acid safety data sheet and handling precautions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Safe Handling and Emergency Management of 6-Chloropyridine-2-Sulfonic Acid
Introduction: Navigating the Chemistry and Hazards of this compound
This compound (CAS No: 133145-15-0) is a heterocyclic organic compound that serves as a valuable building block in pharmaceutical and agrochemical research.[1][2] Its structure, combining a chlorinated pyridine ring with a sulfonic acid moiety, imparts unique reactivity, making it a key intermediate in the synthesis of more complex molecules. However, these same structural features necessitate a rigorous and informed approach to its handling and safety management. The presence of the sulfonic acid group suggests strong acidic and potentially corrosive properties, while the chlorinated pyridine core is associated with various toxicological concerns.[3][4]
This guide is designed for laboratory professionals engaged in research and development. It moves beyond a simple recitation of standard safety data sheet (SDS) categories to provide a deeper, scientifically-grounded understanding of why certain precautions are necessary. By explaining the causality behind safety protocols, this document aims to empower researchers to not only follow procedures but also to cultivate a proactive and robust safety culture when working with this and similar reactive compounds. We will synthesize data from structurally related molecules to build a comprehensive safety profile, establish self-validating handling protocols, and provide clear, actionable emergency procedures.
Section 1: Hazard Identification and Classification
Due to the absence of a comprehensive, publicly available SDS specifically for this compound, its hazard profile must be inferred from analogous compounds, such as pyridine-2-sulfonic acid, other chloropyridines, and general sulfonic acids.[4][5] The primary hazards are associated with its strong acidity and the toxicological profile of the chloropyridine scaffold.
Based on this analysis, the compound is anticipated to be classified as follows under the Globally Harmonized System (GHS):
| Hazard Class | Category | Hazard Statement | Rationale & Supporting Evidence |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. | Pyridine-2-sulfonic acid is classified as causing severe skin burns and eye damage (H314).[5] Many sulfonic acids are known corrosives.[3][6] Related chloropyridine compounds are consistently listed as skin and eye irritants.[7] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | This is a direct consequence of the corrosive nature of strong acids.[5] Direct contact can lead to irreversible damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of acidic dusts or mists can irritate the respiratory tract.[6] This is a common warning for chloropyridine derivatives.[7] |
It is crucial to handle this compound as if it possesses all the hazards listed above until specific toxicological data becomes available.
Section 2: Proactive Exposure Control and Personal Protection
Effective safety management hinges on preventing exposure. This requires a multi-layered approach combining engineering controls with a rigorously enforced Personal Protective Equipment (PPE) regimen.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, especially when dealing with the solid powder or preparing solutions, is a certified chemical fume hood.[8] The fume hood's function is to contain dusts and vapors, preventing inhalation, which is a primary route of exposure. Ventilation rates should be matched to the scale of the operation.[9] For any procedure involving this compound, an eyewash station and an emergency safety shower must be readily accessible and tested regularly.[8][10]
Personal Protective Equipment (PPE): A Self-Validating System
PPE is not merely a checklist; it is an integrated system to protect the user from direct contact. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| PPE Category | Item Specification | Causality and Field-Proven Insights |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5][11] A full-face shield should be worn over goggles when there is a significant risk of splashing.[8][10] | Why: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of corrosive liquids or fine powders.[12] The sulfonic acid functional group poses a high risk of causing severe, irreversible eye damage.[5] A face shield protects the entire face from splashes during solution preparation or transfers. |
| Hand Protection | Chemical-resistant gauntlet-length gloves (e.g., Nitrile or Neoprene).[10][13] | Why: Sulfonic acids can cause severe chemical burns upon contact.[3] Gloves should be inspected for pinholes or degradation before each use. The "double-gloving" technique is recommended. After handling, remove gloves using a method that avoids skin contact with the contaminated outer surface.[8] |
| Body Protection | A flame-retardant lab coat is standard. For larger quantities or tasks with a high splash risk, a PVC or neoprene apron over the lab coat is required.[10] Acid-resistant, closed-toe footwear is mandatory.[6] | Why: This compound is a solid, but spills of solutions can contaminate clothing. An acid-resistant apron provides an additional barrier. Pant legs should be worn over boots to prevent chemicals from entering footwear.[6] |
| Respiratory Protection | A NIOSH-approved respirator with acid gas cartridges is required if dusts or aerosols are generated outside of a fume hood.[13][14] | Why: Sulfonic acid dusts can cause significant respiratory irritation.[6][7] Respirator use must be part of a comprehensive program that includes medical clearance and fit-testing.[11] |
Diagram 1: Risk Assessment Workflow This diagram outlines the logical flow for assessing risk before handling this compound.
Caption: Logical workflow for risk assessment before handling the compound.
Section 3: Methodologies for Safe Handling and Storage
Adherence to strict protocols is non-negotiable. Every experimental choice must be deliberate and informed by the chemical nature of the substance.
General Handling Protocols
-
Designated Area: All work with this compound must be conducted in a designated area within a fume hood.[8]
-
Avoid Dust Generation: When transferring the solid, use techniques that minimize dust generation.[15] Avoid scooping actions that create airborne particles.
-
Solution Preparation: When preparing solutions, always add the acid solid slowly to the solvent while stirring.[6] This helps to control any exothermic reactions.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[9][15] Wash hands thoroughly with soap and water after handling the material, even if gloves were worn.[16]
-
Container Management: Keep containers tightly sealed when not in use to prevent absorption of moisture, as sulfonic acids can be hygroscopic.[10][11]
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated area designated as a corrosives area.[11]
-
Container: Keep in the original, tightly closed container.[10][17]
-
Segregation: Store away from incompatible materials, particularly strong bases, oxidizing agents, and water/moisture.[6][18] Never store corrosive liquids above eye level.[12]
| Incompatible Materials | Reason for Incompatibility |
| Strong Bases | Violent neutralization reaction can generate significant heat. |
| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions.[10] |
| Water/Moisture | Sulfonic acids can react with water, generating heat.[6] The compound is likely hygroscopic. |
| Metals | As a strong acid, it may be corrosive to many metals, potentially generating flammable hydrogen gas.[6][13] |
Section 4: Emergency Protocols: A Self-Validating Response System
In the event of an emergency, a clear, pre-planned response is critical to minimizing harm.[19]
First-Aid Measures
-
Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[18][20]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[18][21] Seek immediate medical attention. Do not use neutralizing creams or salves.[21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[22] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention from an ophthalmologist.[14]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and have the victim drink two glasses of water, if conscious.[14] Seek immediate medical attention.
Accidental Release Measures: Spill Control
The response to a spill must be swift, systematic, and safe. Never attempt to clean up a large spill alone.[16]
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[16]
-
Isolate and Ventilate: Close the laboratory door to contain vapors and ensure exhaust ventilation (fume hood) is running.[21]
-
Assess and Select PPE: Do not re-enter without the appropriate PPE, including respiratory protection if the spill is large or generates dust.[21]
-
Containment: For a solid spill, gently cover with a compatible absorbent material like vermiculite or sand (do not use paper towels).[21] For a liquid spill, create a dike around the spill with absorbent material, working from the outside in.[21]
-
Neutralization (for experts only): Slowly and carefully add a neutralizing agent such as sodium bicarbonate or soda ash, avoiding splashing.[21] Test the pH of the mixture to ensure it is near neutral before proceeding.
-
Cleanup: Carefully scoop the absorbed/neutralized material into a designated, labeled hazardous waste container.[15][21]
-
Decontamination: Decontaminate the spill area with a mild detergent and water solution.[21]
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[16]
Diagram 2: Emergency Spill Response Flowchart This flowchart provides a clear, step-by-step guide for responding to a spill of this compound.
Caption: Step-by-step emergency response flowchart for a chemical spill.
Conclusion
This compound is a potent chemical intermediate whose safe use is predicated on a comprehensive understanding of its potential hazards. By treating it as a corrosive, irritant, and potentially toxic substance, researchers can implement the engineering controls, personal protective equipment, and handling protocols necessary to mitigate risk. The causality-driven approach outlined in this guide—understanding why a protocol is in place—transforms safety from a set of rules into an integral part of the scientific process. This mindset is the cornerstone of a trustworthy and effective laboratory safety program, ensuring that scientific advancement and personal well-being proceed hand in hand.
References
- Vertex AI Search. (2018, June 17). SULPHONIC ACID, 90%.
- Vertex AI Search. Emergency Procedure Guide - Corrosive Liquids.
- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
- Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
- CORECHEM Inc. Safe Handling Guide: Sulfuric Acid.
- Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
- Brandeis University. Corrosive Chemicals | Laboratory Safety.
- TCI Chemicals. (2025, January 13). SAFETY DATA SHEET.
- AK Scientific, Inc. 4-Hydroxypyridine-3-sulfonic acid.
- Benchchem. Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid.
- NC Epidemiology. (2019, December 17). Occupational Safety Resources on Sulfuric Acid.
- ChemicalBook. 3-Pyridinesulfonic acid(636-73-7).
- Chem Service. (2016, February 25). SAFETY DATA SHEET.
- Apollo Scientific. Pyridine-4-sulphonic acid.
- Sigma-Aldrich. 6-Chloropyridine-2,5-dicarboxylic acid | 1251953-02-2.
- Sigma-Aldrich. (2024, July 3). SAFETY DATA SHEET.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, July 30). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET.
- ECHEMI. PYRIDINE-2-SULFONIC ACID SDS, 15103-48-7 Safety Data Sheets.
- Synchem. This compound.
- ChemicalBook. This compound | 133145-15-0.
- PubChem. 6-Chloropyridine-2-boronic acid | C5H5BClNO2 | CID 22832087.
- Sigma-Aldrich. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8.
- National Toxicology Program. 2-Chloropyridine.
Sources
- 1. synchem.de [synchem.de]
- 2. This compound | 133145-15-0 [amp.chemicalbook.com]
- 3. capitalresin.com [capitalresin.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 7. 6-Chloropyridine-2-boronic acid | C5H5BClNO2 | CID 22832087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. 3-Pyridinesulfonic acid(636-73-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 13. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. actenviro.com [actenviro.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
- 19. chemicals.co.uk [chemicals.co.uk]
- 20. tcichemicals.com [tcichemicals.com]
- 21. safety.fsu.edu [safety.fsu.edu]
- 22. trainingrpq.com.au [trainingrpq.com.au]
An In-depth Technical Guide to the Stability and Degradation of 6-Chloropyridine-2-Sulfonic Acid
Foreword: Proactive Stability Analysis in Pharmaceutical Development
In the landscape of modern drug development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory formality but a cornerstone of successful pharmaceutical formulation and commercialization. This guide provides a detailed technical overview of the stability and degradation profile of 6-chloropyridine-2-sulfonic acid, a key intermediate in various synthetic pathways. As Senior Application Scientists, our objective is to move beyond rote procedural descriptions and delve into the causality of molecular instability. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of how to approach the stability assessment of this compound, from predicting degradation pathways to establishing robust analytical methodologies for their characterization. The principles and protocols outlined herein are designed to be self-validating systems, ensuring scientific integrity and trustworthiness in your findings.
Physicochemical Properties and Structural Features of this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a sulfonic acid group at the 2-position. Its chemical structure dictates its reactivity and potential degradation pathways. The electron-withdrawing nature of both the sulfonic acid group and the chlorine atom, coupled with the inherent aromaticity of the pyridine ring, influences the molecule's susceptibility to nucleophilic attack, hydrolysis, and photolytic degradation.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNO₃S | Synchem[1] |
| Molecular Weight | 193.61 g/mol | Synchem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| CAS Number | 133145-15-0 | Synchem[1] |
Predicted Degradation Pathways
Based on the chemical structure of this compound and established degradation mechanisms of analogous compounds such as 2-chloropyridine and various sulfonic acids, several primary degradation pathways can be anticipated.[3][4] Forced degradation studies are essential to confirm these predictions and to uncover any unexpected liabilities.[5][6]
Hydrolytic Degradation
Hydrolysis is a highly probable degradation route, particularly under acidic or basic conditions.[7] The presence of water can lead to the cleavage of the carbon-chlorine bond or the carbon-sulfur bond.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the pyridine nitrogen may facilitate nucleophilic attack by water at the 6-position, leading to the displacement of the chloride ion and the formation of 6-hydroxypyridine-2-sulfonic acid.
-
Base-Catalyzed Hydrolysis: In alkaline environments, direct nucleophilic attack by hydroxide ions at the 6-position can also displace the chloride. Additionally, the stability of the sulfonic acid group itself may be compromised at extreme pH values.
Photodegradation
Aromatic systems, particularly those with halogen substituents, are often susceptible to photodegradation.[8][9] Exposure to UV or even high-intensity visible light can induce photochemical reactions. For 2-chloropyridine, a related compound, photodegradation has been shown to proceed via cleavage of the C-Cl bond, leading to the formation of pyridinyl radicals, which can then undergo a variety of secondary reactions.[3] A similar pathway is plausible for this compound, potentially yielding a variety of complex degradation products.
Oxidative Degradation
Oxidative stress is a common degradation pathway for many organic molecules.[5] The pyridine ring, while relatively electron-deficient, can still be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening. The presence of a chlorine substituent may influence the regioselectivity of oxidative attack.
Thermal Degradation
While generally stable at ambient temperatures, exposure to high temperatures can induce thermal decomposition.[10] The sulfonic acid moiety is known to be thermally labile in some contexts, potentially leading to desulfonation upon heating.[11]
Experimental Design for Forced Degradation Studies
A systematic approach to forced degradation is critical for elucidating the stability of this compound.[5][6] The following protocols are designed to provide a comprehensive assessment of its degradation profile.
General Considerations
-
Concentration: A typical starting concentration for the active substance in solution is 1 mg/mL.
-
Solvents: The choice of solvent is critical and should be inert to the stress conditions. Water is the preferred solvent for hydrolysis, while other co-solvents may be necessary for solubility.
-
Controls: A control sample (protected from the stress condition) should be analyzed concurrently to account for any inherent instability of the compound in the chosen solvent.
Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies on this compound.
Detailed Protocols
Protocol 1: Hydrolytic Degradation
-
Prepare three solutions of this compound (1 mg/mL) in:
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
Purified Water (for control)
-
-
Incubate the solutions at an elevated temperature (e.g., 80°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating method.
Protocol 2: Oxidative Degradation
-
Prepare a solution of this compound (1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide to achieve a final concentration of 3%.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points.
-
Analyze the samples.
Protocol 3: Photodegradation
-
Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
Protocol 4: Thermal Degradation
-
Place solid this compound in a controlled temperature environment (e.g., 80°C).
-
Prepare a solution of the compound and store it at the same elevated temperature.
-
Analyze samples at predetermined time points.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is paramount for the successful evaluation of degradation.[12][13] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the gold standard for this purpose.
HPLC Method Development
A reverse-phase HPLC method would be a suitable starting point.
-
Column: A C18 column is a versatile choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the polar parent compound from potentially less polar degradation products.
-
Detection:
-
UV/Vis: A photodiode array (PDA) detector is crucial for assessing peak purity and for selecting the optimal wavelength for quantification.
-
MS: Mass spectrometry is indispensable for the identification of degradation products by providing mass-to-charge ratio information.
-
Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the parent peak from all significant degradation products is the key aspect of a stability-indicating method.
Sample Analysis Workflow
Caption: A typical analytical workflow for the analysis of stressed samples of this compound.
Summary of Expected Stability Profile
While specific experimental data for this compound is not extensively available in the public domain, a summary of the expected stability based on its chemical structure and data from related compounds is presented below. This table should be considered a predictive framework to be confirmed by experimental studies.
| Stress Condition | Predicted Stability | Potential Degradation Products | Rationale |
| Acidic pH | Likely to degrade | 6-Hydroxypyridine-2-sulfonic acid | Acid-catalyzed hydrolysis of the C-Cl bond.[7] |
| Alkaline pH | Likely to degrade | 6-Hydroxypyridine-2-sulfonic acid | Base-catalyzed hydrolysis of the C-Cl bond. |
| Oxidative | Moderately stable | N-oxides, ring-opened products | The pyridine ring has some resistance to oxidation, but degradation is possible.[14] |
| Photolytic | Potentially unstable | Radical-derived products, dechlorinated species | Aromatic chlorides are often susceptible to photolysis.[3][8] |
| Thermal | Likely stable at moderate temperatures | Desulfonated products at high temperatures | The C-S bond may cleave at elevated temperatures.[11] |
Conclusion and Forward Look
The stability and degradation profile of this compound is a critical parameter for its successful application in pharmaceutical synthesis and development. This guide has provided a comprehensive framework for approaching its stability assessment, grounded in the principles of chemical reactivity and established methodologies for forced degradation studies. While predictive in nature due to the limited availability of direct stability data, the protocols and analytical strategies outlined herein provide a robust starting point for any research or development team. A thorough experimental investigation, guided by the principles discussed, will be essential to fully characterize the stability of this molecule and to ensure the quality, safety, and efficacy of any resulting pharmaceutical products.
References
- ANALYTICAL METHOD SUMMARIES. (2021-05-24).
- Forced Degradation Studies - MedCrave online. (2016-12-14).
- 6-Chloropyridine-2,5-dicarboxylic acid | 1251953-02-2 - Sigma-Aldrich.
- This compound - Synchem.
- Synthesis of 2-Chloropyridine-6-sulfonic acid - PrepChem.com.
- 2225142-14-1|6-Chloropyridine-2-sulfinic acid|BLD Pharm.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30).
- 6-chloropyridine-2-sulfonyl chloride | 913287-21-5 | NLB28721 - Biosynth.
- Application Note: Analytical Methods for the Quantification of Pyridine-2-sulfonate - Benchchem.
- Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation | Request PDF - ResearchGate. (2025-08-07).
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed.
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products | Request PDF - ResearchGate. (2025-08-06).
- Fate and Transformation of 6:2 Fluorotelomer Sulfonic Acid Affected by Plant, Nutrient, Bioaugmentation, and Soil Microbiome Interactions - NIH.
- Selected Methods of Analysis.
- (PDF) Degradation of Pyridines in the Environment - ResearchGate.
- Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions - Engineering.
- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed. (2020-07-20).
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
- Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine.
- pyridine-2-sulfonic acid - ChemBK. (2024-04-09).
- Photocatalytic Degradation of Chlorpyrifos with Mn-WO 3 /SnS 2 Heterostructure - MDPI.
- Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed. (2017-03-04).
- Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview - MDPI.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. (2023-05-16).
- Desulfonation and defluorination of 6:2 fluorotelomer sulfonic acid (6:2 FTSA) by Rhodococcus jostii RHA1: Carbon and sulfur sources, enzymes, and pathways - PMC - NIH.
- Cas 133145-15-0,this compound - LookChem.
- 133145-15-0(this compound) Product Description - ChemicalBook.
- Production of pyridine-3-sulfonic acid - US5082944A - Google Patents.
- 6-Chloropyridine-2-boronic acid | C5H5BClNO2 | CID 22832087 - PubChem.
- (PDF) Thermal Degradation Studies of Some Strongly Acidic Cation Exchange Resins. (2025-11-26).
- Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid - MDPI.
- Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals - MDPI.
- 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem.
- Theoretical Study on the Thermal Degradation Process of Nylon 6 and Polyhydroxybutyrate. (2022-10-17).
Sources
- 1. synchem.de [synchem.de]
- 2. 6-Chloropyridine-2,5-dicarboxylic acid | 1251953-02-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
commercial availability and suppliers of 6-chloropyridine-2-sulfonic acid
An In-Depth Technical Guide to 6-Chloropyridine-2-Sulfonic Acid: Commercial Availability, Synthesis, and Applications for Researchers
Introduction: A Versatile Building Block in Modern Chemistry
This compound (CAS No. 133145-15-0) is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a chloro group and a sulfonic acid moiety, makes it a valuable and versatile building block for the synthesis of more complex molecules. The chloro group provides a reactive site for nucleophilic substitution or cross-coupling reactions, while the sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters. This dual functionality allows for the strategic introduction of the pyridylsulfonyl motif into a wide range of molecular scaffolds, a common feature in many biologically active compounds.[1][2] This guide provides an in-depth overview of its commercial availability, quality considerations, synthesis, and key applications for professionals in drug development and scientific research.
Commercial Availability and Sourcing
Sourcing high-quality starting materials is a critical first step in any research endeavor. This compound is available from a select number of specialized chemical suppliers. It is important to note that this compound may be offered as the free acid or as its corresponding salt, most commonly the sodium salt (Sodium 6-chloropyridine-2-sulfonate, CAS No. 132931-07-8). The choice between the acid and salt form often depends on the requirements of the subsequent chemical reaction, such as solubility in a particular solvent system.
When procuring this reagent, researchers should pay close attention to the purity specifications provided by the supplier. A typical purity for commercially available this compound is around 90%.[3]
Table 1: Selected Suppliers of this compound and Related Precursors
| Supplier | Product Name | CAS Number | Notes |
| Synchem | This compound | 133145-15-0 | Purity listed as 90%.[3] |
| BLD Pharm | This compound | 133145-15-0 | Also lists the sodium salt. |
| ChemicalBook | This compound | 133145-15-0 | Chemical database listing.[4] |
| Apollo Scientific | 6-Chloropyridine-2-sulfonyl chloride | 913287-21-5 | A key precursor for synthesis. |
| Biosynth | 6-Chloropyridine-2-sulfonyl chloride | 913287-21-5 | A key precursor for synthesis.[5] |
Note: Availability and specifications are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most current information.
Synthesis and Quality Control
While commercially available, this compound can also be prepared in the laboratory. The most common and direct laboratory-scale synthesis involves the hydrolysis of its corresponding sulfonyl chloride, 6-chloropyridine-2-sulfonyl chloride. This precursor is generally more accessible from commercial suppliers than the sulfonic acid itself.
The sulfonyl chloride can be synthesized via methods such as the oxidative chlorination of a corresponding thiol or disulfide, a well-established route for preparing pyridine sulfonyl chlorides.[6][7]
Logical Workflow for Synthesis
The logical flow from a stable precursor to the final sulfonic acid product is a critical consideration for any synthetic chemist. The sulfonyl chloride serves as a key intermediate that can either be hydrolyzed to the sulfonic acid or used directly to form derivatives like sulfonamides.
Caption: Synthetic relationship between precursors, the key sulfonyl chloride intermediate, and final products.
Experimental Protocol: Hydrolysis of 6-Chloropyridine-2-sulfonyl chloride
This protocol describes a general procedure for the preparation of this compound from its sulfonyl chloride.
Materials:
-
6-Chloropyridine-2-sulfonyl chloride
-
Deionized water
-
Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridine-2-sulfonyl chloride (1.0 eq) in a minimal amount of a suitable solvent that is miscible with water, such as acetone or tetrahydrofuran, or proceed neat if the reaction with water is manageable.
-
Hydrolysis: Cool the flask in an ice bath. Slowly add deionized water (approx. 10-20 eq) dropwise with vigorous stirring. Sulfonyl chlorides can react violently with water, so careful, portion-wise addition is crucial.[8]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting sulfonyl chloride.
-
Workup: Once the reaction is complete, the mixture may contain hydrochloric acid as a byproduct. To isolate the product, the aqueous solution can be washed with an organic solvent like diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Isolation: The aqueous layer containing the desired sulfonic acid can be concentrated under reduced pressure using a rotary evaporator to remove water and yield the crude product. The high polarity and water solubility of the sulfonic acid can make extraction challenging; often, removal of water is the most direct isolation method.
-
Purification & Characterization: The resulting solid or oil can be further purified by recrystallization if a suitable solvent system is found. The final product should be characterized by standard analytical techniques.
Quality Control and Analytical Characterization
The purity and identity of this compound should be confirmed using modern analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The aromatic region of the ¹H NMR spectrum is expected to show a characteristic splitting pattern for the three protons on the pyridine ring.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A well-resolved peak corresponding to the product should be observed, and the area percentage can be used to quantify purity.
Potential impurities may include the starting sulfonyl chloride (if hydrolysis is incomplete), the corresponding sodium salt, or byproducts from the synthesis of the sulfonyl chloride precursor.
Applications in Drug Discovery and Development
The primary application of this compound is as a precursor to a wide array of sulfonamide derivatives. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2][9]
The synthesis of novel sulfonamides from 6-chloropyridine-2-sulfonyl chloride (derived from the sulfonic acid) allows for the exploration of new chemical space. The pyridine ring offers opportunities for hydrogen bonding and can significantly influence the pharmacokinetic properties of a drug candidate. The chlorine atom at the 6-position can be further functionalized, for example, via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, to build molecular complexity.
Caption: Workflow for utilizing this compound in drug discovery.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and reviewed before handling. Based on analogous structures, the compound should be handled with care.
-
Hazards: Likely to be a skin and eye irritant. Sulfonic acids are corrosive. Harmful if swallowed or inhaled.[10][11]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a valuable reagent for chemical synthesis, particularly in the field of drug discovery. Its commercial availability, while limited to specialized suppliers, provides researchers with access to this versatile building block. A thorough understanding of its synthesis, quality control, and safe handling is essential for its effective use in the laboratory. The ability to readily convert this compound into a diverse library of sulfonamide derivatives ensures its continued relevance in the search for novel therapeutic agents.
References
- Benchchem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
-
PrepChem.com. (n.d.). Synthesis of 2-Chloropyridine-6-sulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
-
Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Retrieved from [Link]
- Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.
-
PubMed. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Topical Collection : Feature Papers in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (2010). Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies. Retrieved from [Link]
Sources
- 1. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synchem.de [synchem.de]
- 4. This compound | 133145-15-0 [amp.chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 6-Chloropyridine-2,5-dicarboxylic acid | 1251953-02-2 [sigmaaldrich.com]
The Versatile Role of 6-Chloropyridine-2-Sulfonic Acid in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropyridine-2-sulfonic acid is a versatile bifunctional reagent that holds significant potential in the landscape of organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Its unique structure, featuring both a reactive chloro-substituted pyridine ring and a strongly acidic sulfonic acid moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the primary applications of this compound, focusing on its role as a pivotal precursor for the synthesis of novel sulfonamides and its potential as a functionalized acid catalyst. Detailed synthetic protocols, mechanistic insights, and discussions on the strategic advantages of this building block are presented to empower researchers in their synthetic endeavors.
Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block
The pyridine scaffold is a ubiquitous structural motif in a vast array of FDA-approved drugs and biologically active compounds, prized for its ability to engage in critical hydrogen bonding interactions and modulate pharmacokinetic properties.[1] Similarly, the sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in drugs with antibacterial, anti-inflammatory, and anticancer activities. The strategic combination of these two pharmacophoric elements within a single, versatile building block, this compound, presents a compelling platform for the discovery of novel therapeutic agents.
This technical guide delves into the core applications of this compound, moving beyond a simple cataloging of reactions to provide a deeper understanding of the underlying chemical principles and practical considerations for its use in the laboratory.
Core Application: A Gateway to Novel Pyridine Sulfonamides
The most prominent application of this compound in organic synthesis is its role as a precursor to 6-chloropyridine-2-sulfonyl chloride. This transformation is critical as sulfonyl chlorides are highly reactive electrophiles that readily couple with a wide range of primary and secondary amines to furnish the corresponding sulfonamides.[2] This two-step sequence provides a modular and efficient route to a diverse library of 6-chloropyridine-2-sulfonamide derivatives.
Synthesis of 6-Chloropyridine-2-sulfonyl Chloride: The Key Intermediate
The conversion of a sulfonic acid to its corresponding sulfonyl chloride is a foundational transformation in organic chemistry. While various reagents can accomplish this, a common and effective method involves the use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[3]
Conceptual Workflow for Sulfonyl Chloride Formation:
Caption: General workflow for the synthesis of 6-chloropyridine-2-sulfonyl chloride.
Experimental Protocol: Synthesis of 6-Chloropyridine-2-sulfonyl Chloride
-
Materials: 6-aminopyridine-3-sulfonic acid (as a representative precursor), phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃).[3]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, carefully grind 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole).
-
Add a few drops of phosphorus oxychloride to the mixture.
-
Heat the reaction mixture to reflux at 130°C for 5 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.
-
After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice.
-
The solid product, 6-aminopyridine-3-sulfonyl chloride, will precipitate. Filter the solid and wash it with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the product under vacuum to yield the desired sulfonyl chloride.[3]
-
Note: This protocol is for a related aminopyridine sulfonic acid and serves as a representative example. The reaction conditions for this compound would require optimization.
Synthesis of 6-Chloropyridine-2-sulfonamides: Building Molecular Diversity
With the sulfonyl chloride in hand, the synthesis of the corresponding sulfonamides is typically a straightforward nucleophilic substitution reaction with a primary or secondary amine.
General Reaction Scheme:
Experimental Protocol: General Procedure for the Synthesis of Pyridosulfonamides
-
Materials: 6-aminopyridine-3-sulfonyl chloride (as a representative sulfonyl chloride), substituted amine, suitable solvent (e.g., pyridine, acetone).[3]
-
Procedure:
-
Dissolve the substituted amine in a suitable solvent in a reaction flask.
-
Slowly add a solution of 6-aminopyridine-3-sulfonyl chloride in the same solvent to the amine solution with stirring.
-
Heat the reaction mixture to 70-80°C with occasional stirring for approximately 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the precipitated product.
-
Wash the product with cold water and dry it under vacuum to obtain the desired pyridosulfonamide.[3]
-
Data Summary: Representative Pyridosulfonamide Synthesis
| Starting Sulfonyl Chloride | Amine | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product |
| 6-aminopyridine-3-sulfonyl chloride | Substituted heterocyclic aromatic amines | Not specified | 70-80 | 1 | Substituted pyridosulfonamide derivatives |
This data is generalized from a study on related compounds and illustrates the typical reaction conditions.[3]
Significance in Drug Discovery: Targeting Enzymes with Pyridine Sulfonamides
Sulfonamide derivatives are well-established as potent inhibitors of various enzymes, including carbonic anhydrases, which are implicated in a range of diseases such as glaucoma and cancer.[4][5] The pyridine ring can be strategically functionalized to enhance binding affinity and selectivity for specific enzyme isoforms. The 6-chloro substituent on the pyridine ring of sulfonamides derived from this compound offers a handle for further synthetic modifications, such as cross-coupling reactions, to explore the chemical space around the core scaffold and optimize biological activity.[6][7]
Potential Application: A Functionalized Brønsted Acid Catalyst
The sulfonic acid group is a strong Brønsted acid, and when attached to a pyridine ring, it can create a bifunctional catalyst.[8] The pyridine nitrogen can act as a Lewis base, while the sulfonic acid provides a proton source. This combination can be advantageous in various acid-catalyzed reactions.
Rationale for Catalytic Activity
Solid-supported sulfonic acids are widely used as recyclable and environmentally friendly alternatives to mineral acids in reactions such as esterification, hydration, and condensation.[9] While specific studies on the catalytic use of this compound are not abundant, the principles of related pyridine sulfonic acids suggest its potential. The electron-withdrawing nature of the chlorine atom could potentially influence the acidity of the sulfonic acid group and, consequently, its catalytic activity.
Conceptual Diagram of Potential Catalytic Role:
Caption: A conceptual diagram illustrating the potential role of this compound as a Brønsted acid catalyst.
Potential Applications in Condensation Reactions
Acid catalysts are frequently employed to promote condensation reactions, such as the synthesis of heterocyclic compounds. For instance, the condensation of carbonyl compounds with various nucleophiles is a fundamental process in the synthesis of many pharmaceutical and agrochemical building blocks. The use of a functionalized solid-supported sulfonic acid can offer advantages in terms of catalyst recovery and reuse. Further research is warranted to explore the efficacy of this compound and its derivatives as catalysts in such transformations.
The Role of the Chloro Substituent: A Handle for Further Functionalization
The chlorine atom at the 6-position of the pyridine ring is not merely a passive substituent. It is located at a position activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen.[10][11] This reactivity opens up avenues for further derivatization of the sulfonamides and other molecules synthesized from this compound.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups at a late stage in a synthetic sequence. This is particularly valuable in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
General SNAr Reaction:
The reactivity of chloropyridines in SNAr reactions is highly dependent on the position of the chlorine atom relative to the ring nitrogen, with the 2- and 4-positions being the most activated.[10]
Conclusion and Future Outlook
This compound is a valuable and versatile building block with significant, yet not fully exploited, potential in organic synthesis. Its primary utility lies in its role as a readily available precursor for the synthesis of a wide array of 6-chloropyridine-2-sulfonamides, a class of compounds with demonstrated importance in drug discovery. The presence of both a reactive chlorine atom and a sulfonic acid group within the same molecule provides multiple handles for synthetic manipulation, enabling the construction of complex and diverse molecular architectures.
Future research in this area should focus on expanding the library of sulfonamides derived from this precursor and evaluating their biological activities against a broader range of therapeutic targets. Furthermore, a systematic investigation into the catalytic potential of this compound and its derivatives in various acid-catalyzed transformations could unveil new and efficient synthetic methodologies. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the strategic utilization of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
References
Sources
- 1. US8497396B2 - Methods and intermediates for preparing pharmaceutical agents - Google Patents [patents.google.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. Sulfapyridine-like benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes I, II and VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocol: Synthesis and Application of N-Fluoro-6-chloropyridinium-2-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity. Electrophilic fluorination has emerged as a powerful strategy for C-F bond formation. Among the arsenal of available reagents, N-fluoropyridinium salts are exceptionally versatile due to their stability, ease of handling (relative to F₂ gas), and tunable reactivity.[1][2] This guide provides a comprehensive overview and detailed protocol for the synthesis of N-fluoro-6-chloropyridinium-2-sulfonate, a zwitterionic or "counterion-bound" electrophilic fluorinating agent. We will explore the scientific rationale behind its design, a step-by-step synthesis protocol, characterization data, and its application in the selective fluorination of organic substrates.
Part 1: Scientific Principles & Rationale
The N-Fluoropyridinium System: A Tunable "F+" Source
N-fluoropyridinium salts are cationic reagents characterized by a covalent bond between a positively charged pyridinium nitrogen and a fluorine atom. This N-F bond is highly polarized towards the nitrogen, rendering the fluorine atom electron-deficient and thus a potent electrophile (a formal "F⁺" equivalent).[3] A key advantage of this class of reagents, pioneered by researchers like Teruo Umemoto, is that their fluorinating power can be systematically adjusted by modifying the electronic properties of the pyridine ring.[4][5] Electron-withdrawing substituents on the ring enhance the electrophilicity of the fluorine atom, creating a more powerful reagent, while electron-donating groups attenuate it.
Mechanism of Synthesis: Direct Fluorination
The synthesis of N-fluoropyridinium salts is achieved through the direct reaction of a pyridine derivative with elemental fluorine (F₂), typically diluted with nitrogen (e.g., 10% F₂/N₂) for safer handling.[6] The reaction proceeds via an electrophilic attack of fluorine on the lone pair of the pyridine nitrogen. The resulting N-F bond is established, forming the N-fluoropyridinium cation.
Caption: General mechanism for N-fluoropyridinium salt synthesis.
Rationale for this compound Precursor
The choice of this compound as the starting material is a deliberate design choice to create a highly selective and effective reagent.
-
Zwitterionic ("Counterion-Bound") Structure: The sulfonic acid group deprotonates to form a sulfonate anion (SO₃⁻). This anion remains covalently attached to the pyridine ring, acting as an internal counterion to the positively charged N-fluoropyridinium cation. This zwitterionic nature is credited with conferring excellent selectivity in fluorination reactions.[5][6] However, this structure can also lead to lower solubility in common organic solvents, which may decrease overall reaction rates compared to salts with dissociated counterions like triflate (OTf⁻).[5]
-
Enhanced Reactivity: The chlorine atom at the 6-position is a potent electron-withdrawing group. Its presence increases the electron deficiency of the pyridinium ring, which in turn enhances the electrophilicity and fluorinating power of the N-F bond.[4] This makes N-fluoro-6-chloropyridinium-2-sulfonate a more powerful reagent than its non-chlorinated analog, N-fluoropyridinium-2-sulfonate.[4][5]
Part 2: Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of related N-fluoropyridinium sulfonates.[4][5]
CRITICAL SAFETY WARNING
EXTREME HAZARD: Elemental Fluorine (F₂) Gas
Elemental fluorine (F₂) is an extremely toxic, corrosive, and reactive gas. It can cause severe chemical burns upon contact with skin and is lethal if inhaled. Reactions involving F₂ are highly exothermic and can be explosive if not controlled.
- This procedure MUST only be performed by highly trained personnel experienced in handling hazardous gases.
- The entire apparatus MUST be located within a specialized, high-performance fume hood.
- All equipment (reactor, tubing, mass flow controllers) must be constructed from fluorine-resistant materials (e.g., Monel®, Teflon®, stainless steel). Glassware is susceptible to etching by hydrogen fluoride (HF), a common byproduct.
- A full personal protective equipment (PPE) ensemble is mandatory, including a face shield, heavy-duty gloves, and a lab coat. A system for scrubbing or neutralizing the exhaust gas stream is required.
Materials & Equipment
| Reagents & Materials | Equipment |
| This compound | Low-temperature reaction vessel (e.g., jacketed glass reactor) |
| Acetonitrile (MeCN), anhydrous grade | Low-temperature circulator/chiller |
| Deionized water | Mechanical stirrer |
| 10% F₂ / 90% N₂ gas mixture | Gas mass flow controller |
| Nitrogen (N₂), high purity | Gas inlet and outlet tubes (Teflon® or stainless steel) |
| Diethyl ether (for precipitation) | Schlenk line or manifold for inert gas handling |
| Sodium sulfite solution (for quenching) | Filtration apparatus (e.g., Büchner funnel) |
| Vacuum pump and oven |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the dry reaction vessel equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, a thermocouple, and a gas outlet connected to a neutralizing scrubber (e.g., a solution of sodium sulfite).
-
Precursor Charging: In the reactor, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., a 10:1 v/v ratio). The concentration should be chosen to ensure the starting material is fully dissolved.
-
Inerting & Cooling: Seal the reactor and thoroughly purge the system with dry nitrogen gas. Begin cooling the vigorously stirred solution to the target temperature of -20 °C to -40 °C using the circulator.[4][6]
-
Fluorination: Once the temperature is stable, stop the nitrogen flow and begin introducing the 10% F₂/N₂ gas mixture through the mass flow controller at a controlled rate. The reaction is exothermic; adjust the gas flow rate to maintain the desired internal temperature.
-
Reaction Monitoring: Continue the gas addition until a slight excess of fluorine (e.g., 1.1-1.2 eq) has been delivered. The consumption of F₂ can be monitored using an in-line analytical method if available, or the reaction can be run based on a predetermined time calculated from the flow rate.
-
Purging: Upon completion, stop the F₂/N₂ flow and purge the reactor headspace with a strong stream of nitrogen for at least 30 minutes to remove all traces of unreacted fluorine gas.
-
Product Isolation:
-
Allow the reaction mixture to warm slowly to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The zwitterionic product, being poorly soluble, may precipitate directly. Alternatively, add a non-polar solvent like diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
-
Purification & Drying:
-
Wash the filter cake with a small amount of cold acetonitrile, followed by a thorough wash with diethyl ether to remove any soluble impurities.
-
Dry the white crystalline solid under vacuum to a constant weight. Store the final product in a desiccator, protected from moisture.
-
Experimental Workflow Diagram
Sources
- 1. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
- 2. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of N-fluoro-6-chloropyridinium-2-sulfonate
Abstract: This document provides a comprehensive guide for the synthesis of N-fluoro-6-chloropyridinium-2-sulfonate, a valuable electrophilic fluorinating agent. The protocol is structured in two main parts: the preparation of the precursor, sodium 6-chloropyridine-2-sulfonate, followed by its direct fluorination using elemental fluorine. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety measures required for handling the hazardous reagents involved. It is intended for researchers and professionals in chemical synthesis and drug development.
Introduction
The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their biological properties, leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] This has made the development of selective and reliable fluorinating agents a cornerstone of modern medicinal and agrochemical research. Electrophilic fluorinating agents, particularly those containing a reactive N-F bond, offer a powerful method for the direct introduction of fluorine into electron-rich substrates.[2][3]
N-fluoro-6-chloropyridinium-2-sulfonate belongs to the class of N-fluoropyridinium salts, which are recognized as stable, crystalline solids that are relatively easy to handle compared to other fluorinating agents.[4] The presence of electron-withdrawing groups, such as the chloro and sulfonate groups on the pyridine ring, modulates the fluorinating power of the reagent.[4] This document provides a detailed experimental protocol for its preparation, beginning with the synthesis of its immediate precursor.
Critical Safety Precautions: Handling Elemental Fluorine
Elemental fluorine (F₂) is an extremely reactive, corrosive, and toxic gas. It is the most powerful oxidizing agent known and reacts violently with a vast range of materials, including water, organic compounds, and many metals at elevated temperatures.[5] A thorough risk assessment and adherence to strict safety protocols are mandatory before commencing any work.
-
Specialized Equipment: All reactions involving fluorine gas must be conducted in a dedicated, well-ventilated fume hood or a glovebox designed for hazardous gases.[5][6] The apparatus must be constructed from fluorine-resistant materials such as stainless steel, Monel, or nickel, and must be scrupulously dried and passivated before use.[2] Teflon is a suitable material for gaskets and tubing.[5]
-
Personal Protective Equipment (PPE): A full set of PPE is required, including a lab coat, chemical splash goggles, a face shield, and specialized gloves rated for handling corrosive gases. Respiratory protection may be necessary depending on the experimental setup.[6][7]
-
Emergency Preparedness: An emergency response plan must be in place. An eyewash station and safety shower must be immediately accessible.[7] Crucially, 2.5% calcium gluconate gel must be on hand as a first-aid treatment for skin contact, as fluorine rapidly hydrolyzes to hydrofluoric acid (HF), which causes severe and deep tissue burns.[4][5] Never work alone when handling elemental fluorine. [4]
Part 1: Synthesis of the Precursor, Sodium 6-chloropyridine-2-sulfonate
The synthesis begins with the preparation of the sulfonate salt precursor from a readily available dichloropyridine. This nucleophilic aromatic substitution reaction replaces one of the chlorine atoms with a sulfonate group.
Reaction Scheme: Precursor Synthesis
Caption: Synthesis of the sulfonate precursor.
Causality and Experimental Rationale
The reaction proceeds via a nucleophilic attack by the sulfite ion on the electron-deficient pyridine ring. The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the two chlorine atoms. Water is typically used as the solvent to dissolve the sodium sulfite, and the reaction is heated to overcome the activation energy of the substitution.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 2,6-Dichloropyridine | Starting material |
| Sodium Sulfite (Na₂SO₃) | Sulfonating agent |
| Deionized Water | Solvent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | Prevent solvent loss during heating |
| Heating mantle | Heat source |
| Magnetic stirrer | Ensure homogenous reaction mixture |
| Filtration apparatus | Isolate the product |
| Vacuum oven | Dry the final product |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium sulfite (1.1 equivalents) in deionized water.
-
Addition of Starting Material: Add 2,6-dichloropyridine (1.0 equivalent) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product, being a salt, may precipitate upon cooling. If necessary, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol or acetone to remove any unreacted starting material.
-
Drying: Dry the resulting white solid, sodium 6-chloropyridine-2-sulfonate (CAS 132931-07-8), in a vacuum oven.[8]
Part 2: Electrophilic Fluorination to Yield N-fluoro-6-chloropyridinium-2-sulfonate
This is the critical step where the N-F bond is formed via direct fluorination. The protocol is adapted from established procedures for the synthesis of analogous N-fluoropyridinium salts.[4]
Overall Synthesis Pathway
Caption: Two-step synthesis of the target compound.
Causality and Experimental Rationale
The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the elemental fluorine molecule. This process forms an unstable pyridine·F₂ complex intermediate.[9] The sulfonate group, being covalently bound, remains as the internal counter-anion, resulting in a neutral zwitterionic product. The reaction is conducted at low temperatures (-25 °C) to control the high reactivity of fluorine and to minimize side reactions and decomposition of the intermediate complex.[9] A mixture of acetonitrile and water is used as the solvent to dissolve the polar sulfonate salt precursor while being relatively inert to fluorine under these conditions.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Sodium 6-chloropyridine-2-sulfonate | Precursor |
| Acetonitrile (MeCN), dry | Reaction solvent |
| Deionized Water | Co-solvent |
| Fluorine gas (10% in Nitrogen) | Fluorinating agent |
| Nitrogen or Argon gas | Inert gas for purging |
| Jacketed reaction vessel | For precise temperature control |
| Cryostat/Chiller | To maintain low reaction temperature |
| Gas dispersion tube (Frit) | To introduce the gas mixture into the solution |
| Mass flow controller | To regulate the flow of fluorine gas |
| Tetrahydrofuran (THF) | To precipitate the product |
| Filtration and drying equipment | Product isolation |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Protocol
-
System Preparation: Assemble the jacketed reaction vessel, ensuring it is completely dry. Passivate the system if it has not been used for fluorination before. Purge the entire apparatus with dry nitrogen or argon.
-
Reaction Setup: Charge the vessel with sodium 6-chloropyridine-2-sulfonate (1.0 equivalent). Add a solvent mixture of acetonitrile and water (e.g., a 10:1 ratio).
-
Cooling: Begin stirring and cool the vessel to -25 °C using a cryostat.
-
Fluorination: Once the temperature is stable, begin bubbling the 10% F₂/N₂ gas mixture into the solution through a gas dispersion tube at a controlled flow rate.
-
Monitoring: The reaction progress can be monitored by periodically taking aliquots (with extreme caution), quenching them, and analyzing by ¹⁹F NMR to observe the appearance of the N-F signal.
-
Reaction Completion: Once the reaction is complete, stop the flow of fluorine and purge the system thoroughly with nitrogen to remove any residual fluorine gas.
-
Product Isolation: Add cold tetrahydrofuran (THF) to the reaction mixture to precipitate the product, as it has low solubility in THF.
-
Purification: Collect the solid precipitate by vacuum filtration. The precipitate can be further purified by extraction with a suitable solvent like acetonitrile, followed by removal of the solvent by distillation.
-
Drying: Dry the final product, N-fluoro-6-chloropyridinium-2-sulfonate, under vacuum.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a stable, crystalline solid.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: A characteristic singlet is expected for the N-F fluorine. For analogous N-fluoropyridinium salts, this signal appears in the downfield region. For example, N-fluoropyridinium triflate shows a signal at +48.8 ppm.[10]
-
¹H NMR: The aromatic protons on the pyridine ring will show characteristic shifts and coupling patterns, expected to be further downfield compared to the precursor due to the electron-withdrawing effect of the N-fluoro group.
-
¹³C NMR: The carbon atoms of the pyridine ring will show distinct signals. Solid-state or ¹³C CPMAS NMR can be a powerful tool for characterizing crystalline products.[11]
-
-
Infrared (IR) Spectroscopy: The spectrum should show characteristic peaks for the aromatic C-H and C=C stretching, as well as strong absorptions corresponding to the S=O stretches of the sulfonate group.
Conclusion
The synthesis of N-fluoro-6-chloropyridinium-2-sulfonate is a two-step process that requires careful planning and execution, particularly concerning the handling of elemental fluorine. By following the detailed protocols for the precursor synthesis and the subsequent direct fluorination, researchers can reliably prepare this valuable electrophilic fluorinating agent. The key to success lies in meticulous attention to safety, the use of appropriate equipment, and precise control over reaction conditions. This agent can then be employed in the synthesis of complex fluorinated molecules for applications in drug discovery and materials science.
References
-
Gas-Sensing.com. (n.d.). Fluorine: A Hazardous Yet Essential Element. Retrieved from [Link]
-
Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. (2013). National Institutes of Health. Retrieved from [Link]
-
Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2021). ACS Publications. Retrieved from [Link]
-
Tarpo, J., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University. Retrieved from [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]
-
Sentry Air Systems, Inc. (2013). Fluorine: Hazardous effects from a single atom. Retrieved from [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. Retrieved from [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Retrieved from [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2019). National Institutes of Health. Retrieved from [Link]
-
n-fluoropyridinium triflate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary Identification. Retrieved from [Link]
-
Electrophilic fluorination. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2019). MDPI. Retrieved from [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). National Institutes of Health. Retrieved from [Link]
- One-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate. (2015). Google Patents.
-
Identification and analysis of drugs in the solid state by (13)C CPMAS NMR: Suxamethonium chloride and hydrocortisonum (Corhydron). (2007). ResearchGate. Retrieved from [Link]
-
Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2. (2004). SciSpace. Retrieved from [Link]
-
Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2. (n.d.). UU Research Portal. Retrieved from [Link]
Sources
- 1. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. [sentryair.com]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. gas-sensing.com [gas-sensing.com]
- 7. nj.gov [nj.gov]
- 8. 132931-07-8|Sodium 6-chloropyridine-2-sulfonate|BLD Pharm [bldpharm.com]
- 9. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Lynchpin in Pyridine-Based Drug Scaffolds: Application Notes and Protocols for 6-Chloropyridine-2-Sulfonic Acid
For the discerning researcher, scientist, and drug development professional, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the pantheon of heterocyclic building blocks, 6-chloropyridine-2-sulfonic acid and its derivatives stand out as versatile and highly valuable precursors. This technical guide provides an in-depth exploration of the role of this compound as a chemical intermediate, with a focus on its application in the synthesis of pyridine-containing sulfonamides—a class of compounds with significant pharmacological relevance.
Introduction: The Strategic Importance of the 6-Chloropyridine-2-Sulfonyl Moiety
The pyridine ring is a privileged scaffold in medicinal chemistry, owing to its presence in a multitude of FDA-approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates. When functionalized with a sulfonic acid or sulfonyl chloride group at the 2-position, and a chlorine atom at the 6-position, the resulting intermediate becomes a powerful tool for the construction of complex molecular architectures.
The chlorine atom at the 6-position serves as a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions, allowing for further molecular diversification. The sulfonic acid group, or more commonly its activated sulfonyl chloride form, is a key electrophile for the formation of sulfonamides. Sulfonamides are a cornerstone functional group in pharmaceuticals, known for their roles in antibacterial, anti-inflammatory, and diuretic agents.[1]
Physicochemical Properties and Reactivity
This compound is typically utilized in its more reactive sulfonyl chloride form for synthetic applications. The electron-withdrawing nature of the pyridine nitrogen and the sulfonyl group, as well as the chlorine atom, activates the pyridine ring for nucleophilic aromatic substitution.
Table 1: Physicochemical Data of 6-Chloropyridine-2-sulfonyl chloride
| Property | Value |
| CAS Number | 913287-21-5 |
| Molecular Formula | C₅H₃Cl₂NO₂S |
| Molecular Weight | 212.06 g/mol |
| Appearance | Off-white to yellow solid |
| Reactivity | Highly reactive towards nucleophiles, particularly amines, to form sulfonamides. The chlorine atom on the pyridine ring can also be displaced by strong nucleophiles under forcing conditions. |
Core Application: Synthesis of Pyridine-2-Sulfonamides
The primary application of 6-chloropyridine-2-sulfonyl chloride is in the synthesis of N-substituted pyridine-2-sulfonamides. This reaction, a variation of the Hinsberg reaction, involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.[2]
General Reaction Scheme
The general transformation can be depicted as follows:
Caption: General synthesis of 6-chloro-N-substituted-pyridine-2-sulfonamides.
Detailed Experimental Protocol: Synthesis of a Representative 6-Chloro-N-Aryl/Alkyl-Pyridine-2-Sulfonamide
This protocol is adapted from established methods for the synthesis of related pyridosulfonamides and provides a robust starting point for a variety of amine substrates.[3]
Materials:
-
6-Chloropyridine-2-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
10% Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Petroleum Ether and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Sulfonyl Chloride: To the cooled amine solution, slowly add triethylamine (1.5 - 2.0 eq). Subsequently, add a solution of 6-chloropyridine-2-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise over 15-30 minutes. The slow addition is crucial to control any exotherm.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a 10% sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in petroleum ether (e.g., 10-50%) is a good starting point.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as 6-chloropyridine-2-sulfonyl chloride is sensitive to moisture, which would lead to hydrolysis back to the sulfonic acid.
-
Base: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.[4]
-
Temperature Control: The initial cooling to 0 °C helps to moderate the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride.
Applications in Drug Discovery: A Gateway to Carbonic Anhydrase Inhibitors
A significant application of pyridine sulfonamides is in the development of carbonic anhydrase inhibitors. Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer.[5][6] The sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition.
The 6-chloropyridine-2-sulfonamide scaffold provides a versatile platform for the design of potent and selective carbonic anhydrase inhibitors. The "R" groups on the sulfonamide nitrogen can be modified to optimize binding affinity and selectivity for different carbonic anhydrase isoforms. The chlorine atom at the 6-position can be further functionalized to introduce additional pharmacophoric features or to modulate the physicochemical properties of the molecule.
Caption: Synthetic pathway from this compound to potential drug candidates.
Conclusion
This compound, and its corresponding sulfonyl chloride, are indispensable intermediates in modern medicinal chemistry. Their utility in the straightforward and efficient synthesis of pyridine-2-sulfonamides provides a direct route to a class of compounds with proven therapeutic value. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this versatile building block in their quest for novel and impactful medicines.
References
-
Suchetan PA, Mohan RN, Vijith K, Palakshamurthy BS, Sreenivasa S (2013). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystl. 69: o1765. Available at: [Link]
- Google Patents (2003). Carbonic anhydrase inhibitors. WO2003013655A2.
- Google Patents (1994). Preparation of carbonic anhydrase inhibitors. EP0617038B1.
-
Expert Opinion on Therapeutic Patents (2022). Anticancer carbonic anhydrase inhibitors: a patent and literature update 2018-2022. Available at: [Link]
-
Wikipedia (n.d.). Hinsberg reaction. Available at: [Link]
-
Rasayan Journal of Chemistry (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]
Sources
Application Note: Mechanistic Insights and Protocols for the Fluorination of 6-Chloropyridine-2-Sulfonyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. This document provides a detailed examination of the reaction mechanism for the fluorination of 6-chloropyridine-2-sulfonic acid derivatives, a class of substrates primed for efficient fluorine incorporation. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway, which is significantly activated by the concerted electron-withdrawing effects of the pyridine nitrogen and the 2-sulfonyl group. We present a comprehensive mechanistic overview, a detailed experimental protocol for the synthesis of a 6-fluoropyridine-2-sulfonyl derivative, troubleshooting guidance, and a discussion of the critical parameters that govern reaction success.
Part 1: The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)
The conversion of a 6-chloropyridine-2-sulfonyl derivative to its fluorinated counterpart is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This process is not a single-step displacement; instead, it follows a well-defined addition-elimination mechanism.
The Principle of Activation
For an SNAr reaction to be feasible, the aromatic ring must be "activated" towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In the case of this compound derivatives, the substrate is exceptionally well-activated:
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density of the entire ring system and making it susceptible to nucleophilic attack.
-
2-Sulfonyl Group (-SO₂R): The sulfonyl group is one of the most powerful EWGs. Its placement at the 2-position works synergistically with the ring nitrogen to stabilize the key reaction intermediate.
The Two-Step Mechanism
The reaction proceeds through two distinct steps, as illustrated below.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A fluoride ion (F⁻), the nucleophile, attacks the carbon atom bearing the chlorine (the leaving group). This initial attack is the rate-determining step. The C-F bond forms, breaking the aromaticity of the ring and creating a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is paramount; the negative charge is delocalized effectively onto the electronegative oxygen atoms of the sulfonyl group and the pyridine nitrogen.
-
Elimination and Re-aromatization: The aromaticity of the ring is restored through the expulsion of the chloride leaving group. This step is typically fast. The high electronegativity of fluorine makes the C-F bond incredibly strong; however, in the context of SNAr, fluoride's role as a leaving group is less important than its ability to attack the activated ring. The relative lability of other halogens makes fluoropyridines generally more reactive in SNAr than their chloro- or bromo- counterparts.[1][2] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[1][2]
Part 2: Practical Application: Protocol for Fluorination
This protocol details the conversion of 6-chloro-N,N-dimethylpyridine-2-sulfonamide to its corresponding 6-fluoro derivative. The principles are broadly applicable to other sulfonyl derivatives (e.g., sulfonyl chlorides, sulfones).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-chloro-N,N-dimethylpyridine-2-sulfonamide | >98% | Commercial | Starting material. |
| Potassium Fluoride (KF) | Anhydrous, Spray-Dried | Commercial | Crucial for reaction success. Must be rigorously dried. |
| 18-Crown-6 | >99% | Commercial | Phase-transfer catalyst to enhance KF solubility. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous (<50 ppm H₂O) | Commercial | Aprotic polar solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | For drying organic layer. |
| Round-bottom flask, condenser, magnetic stirrer | N/A | N/A | Standard glassware. |
| Inert atmosphere setup (Nitrogen or Argon) | N/A | N/A | Essential to maintain anhydrous conditions. |
Experimental Workflow
Step-by-Step Procedure
-
Preparation: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen.
-
Reagent Charging: To the flask, add spray-dried potassium fluoride (3.0 eq.) and 18-crown-6 (0.1 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a ~0.5 M solution with respect to the starting material.
-
Heating: Place the flask in a pre-heated oil bath at 120 °C and stir the slurry vigorously for 30 minutes to facilitate the dissolution of the fluoride salt.
-
Substrate Addition: Add the 6-chloro-N,N-dimethylpyridine-2-sulfonamide (1.0 eq.) to the flask.
-
Reaction: Increase the oil bath temperature to 140-150 °C. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash twice with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 6-fluoro-N,N-dimethylpyridine-2-sulfonamide.
Part 3: Troubleshooting and Optimization
The success of this SNAr fluorination is highly dependent on controlling key parameters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive fluoride source (hydrated).2. Insufficient temperature.3. Poor KF solubility. | 1. Use fresh, spray-dried KF or dry it in a vacuum oven at >150 °C for 12h.2. Incrementally increase the reaction temperature (e.g., to 160 °C).3. Ensure 18-crown-6 is used. Alternatively, switch to a more soluble fluoride source like Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF).[3] |
| Formation of Byproducts (e.g., 6-hydroxypyridine) | Presence of water in the reaction mixture. | 1. Use anhydrous grade solvents and rigorously dry all reagents and glassware.2. Maintain a positive pressure of inert gas throughout the reaction. |
| Slow Reaction Rate | 1. Insufficient activation of the substrate.2. Inefficient phase transfer. | 1. While the sulfonyl group is highly activating, ensure the derivative is correct. An ester or amide is typical.2. Increase the amount of 18-crown-6 to 0.15-0.20 eq. |
| Difficult Purification | Residual DMSO or 18-crown-6 in the crude product. | 1. During workup, wash thoroughly with water/brine to remove DMSO.2. 18-crown-6 can often be removed by co-evaporation with a non-polar solvent or during chromatography. |
Part 4: Concluding Remarks
The fluorination of this compound derivatives is a robust and reliable transformation rooted in the principles of Nucleophilic Aromatic Substitution. The strong, synergistic activation provided by the ring nitrogen and the 2-sulfonyl group makes the 6-position highly susceptible to fluoride displacement. The primary experimental challenge lies in maintaining strictly anhydrous conditions to ensure the nucleophilicity of the fluoride source and prevent side reactions. By following the detailed protocol and considering the optimization parameters outlined in this note, researchers can effectively synthesize these valuable fluorinated building blocks for applications in drug discovery and materials science.
References
-
Magre, M., et al. (2021). Synthesis of aryl sulfonyl fluorides via a redox-neutral Bi(III)-catalyzed process. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2014). Synthesis of Fluorinated Heteroaromatics Through Formal Substitution of a Nitro Group by Fluorine Under Transition-Metal-Free Conditions. Chemistry – A European Journal, 20(27), 8343-6. Available at: [Link]
-
Zhang, Y., et al. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Wiley Online Library. Available at: [Link]
-
Schimler, S. D., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Lee, E., & Hooker, J. M. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Material Science with Pyridine-2-sulfonyl Chloride: A Fluorochemical Perspective. Inno Pharmchem. Available at: [Link]
-
Allen, L. J., et al. (2014). Mild fluorination of chloropyridines with in situ generated anhydrous tetrabutylammonium fluoride. Semantic Scholar. Available at: [Link]
-
Johnson, T. L., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC - NIH. Available at: [Link]
-
Medina, J. M., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Wiley Online Library. Available at: [Link]
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines. The Journal of Organic Chemistry. Available at: [https://pubs.acs.org/doi/10.1021/jo01081a02 Finger]([Link] Finger)
-
ACS Green Chemistry. (n.d.). Sustainable synthesis of sulfonyl fluorides in water. ACS Green Chemistry. Available at: [Link]
Sources
Application Notes and Protocols for the Utilization of 6-Chloropyridine-2-Sulfonic Acid in Agrochemical Synthesis
Introduction: The Strategic Importance of 6-Chloropyridine-2-Sulfonic Acid in Modern Agrochemicals
This compound and its derivatives, particularly its corresponding sulfonyl chloride, are pivotal intermediates in the synthesis of a highly effective class of agrochemicals: the sulfonylurea and triazolopyrimidine sulfonamide herbicides. These compounds are renowned for their high efficacy at low application rates, broad-spectrum weed control, and favorable toxicological profiles for mammals.[1] Their mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants but absent in animals.[2] This specific targeting allows for selective weed control in various crops.
This technical guide provides an in-depth exploration of the application of this compound derivatives in the synthesis of these vital agrochemicals. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into the analytical characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel herbicidal agents.
Core Synthesis Strategy: The Sulfonamide Bridge Formation
The cornerstone of synthesizing sulfonylurea and triazolopyrimidine sulfonamide herbicides from 6-chloropyridine-2-sulfonyl chloride is the formation of a stable sulfonamide linkage. This is typically achieved through the reaction of the sulfonyl chloride with a suitable amine-containing moiety, such as a substituted aniline or a heterocyclic amine.[3] The reactivity of the sulfonyl chloride group makes it an excellent electrophile for nucleophilic attack by the amine.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide bond. The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Application Note 1: Synthesis of Florasulam, a Triazolopyrimidine Sulfonamide Herbicide
Florasulam is a selective post-emergence herbicide used for the control of broadleaf weeds in cereals and maize.[4] Its synthesis provides an excellent case study for the application of a derivative of this compound, specifically 2-chlorosulfonyl-8-fluoro-5-methoxy[5][6][7]triazolo[1,5-c]pyrimidine.
Causality Behind Experimental Choices:
-
Solvent Selection (Dichloromethane and 1,2-Propanediol): Dichloromethane is an excellent solvent for the sulfonyl chloride intermediate, ensuring its complete dissolution for the reaction.[7] 1,2-Propanediol is used as the solvent for 2,6-difluoroaniline and has been shown to facilitate the reaction, potentially by enhancing the solubility of the reactants and intermediates.[8][9]
-
Base (Pyridine or Triethylamine): An organic base such as pyridine or triethylamine is crucial to act as an acid scavenger, neutralizing the HCl produced during the reaction.[7][8] This prevents the protonation of the amine reactant, which would render it non-nucleophilic, and drives the reaction to completion.
-
Temperature Control: The reaction is typically carried out at a controlled temperature (e.g., 20°C) to manage the exothermic nature of the reaction and minimize the formation of side products.[7] Subsequent cooling is performed to induce crystallization of the product, facilitating its isolation.
Detailed Experimental Protocol: Synthesis of Florasulam
This protocol is a synthesized representation based on established patent literature.[4][7][8]
Materials:
-
2-chlorosulfonyl-8-fluoro-5-methoxy[5][6][7]triazolo[1,5-c]pyrimidine (1.0 eq)
-
2,6-difluoroaniline (1.1 - 1.3 eq)
-
Pyridine (1.0 eq)
-
Dichloromethane (DCM)
-
1,2-Propanediol
-
Absolute Ethanol (for washing)
Procedure:
-
In a well-ventilated fume hood, prepare a solution of 2,6-difluoroaniline in 1,2-propanediol in a reaction vessel equipped with a stirrer and a dropping funnel.
-
In a separate vessel, dissolve 2-chlorosulfonyl-8-fluoro-5-methoxy[5][6][7]triazolo[1,5-c]pyrimidine in dichloromethane.
-
Slowly add the dichloromethane solution of the sulfonyl chloride to the 2,6-difluoroaniline solution at a controlled temperature of 20°C with continuous stirring.
-
After the addition is complete, add pyridine to the reaction mixture.
-
Allow the reaction to proceed at 20°C for 6.5 hours, monitoring the progress by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 8°C to induce precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold absolute ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum at 80°C to a constant weight.
Expected Outcome:
This procedure should yield florasulam as a solid with a purity of >97%.[7]
| Parameter | Value | Reference |
| Reactant Molar Ratio (Sulfonyl Chloride:Aniline) | 1 : 1.1-1.3 | [7] |
| Reaction Temperature | 20 °C | [7] |
| Reaction Time | 6.5 hours | [7] |
| Expected Yield | ~96% | [7] |
| Expected Purity | >97% | [7] |
Application Note 2: General Synthesis of Sulfonylurea Herbicides
The synthesis of sulfonylurea herbicides follows a similar principle, involving the reaction of a sulfonyl isocyanate with an appropriate amine. The this compound moiety can be incorporated into the sulfonyl isocyanate precursor.
Workflow for Sulfonylurea Synthesis and Evaluation
Analytical Characterization
The synthesized agrochemicals must be rigorously characterized to confirm their identity, purity, and concentration.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a standard method for determining the purity of the synthesized herbicide. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For unambiguous identification and quantification, especially at low concentrations, LC-MS/MS is the method of choice.[5][6] This technique provides information on the molecular weight and fragmentation pattern of the analyte, confirming its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of the synthesized compounds, confirming the connectivity of the atoms in the molecule.[10]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound and its derivatives are indispensable building blocks in the synthesis of highly effective sulfonylurea and triazolopyrimidine sulfonamide herbicides. A thorough understanding of the underlying reaction mechanisms and adherence to detailed experimental protocols are crucial for the successful and safe synthesis of these important agrochemicals. The application notes and protocols provided in this guide offer a solid foundation for researchers and professionals in the agrochemical industry to innovate and develop the next generation of weed management solutions.
References
-
Furlong, E. T., et al. (2000). Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. Science of The Total Environment, 248(2-3), 135-146. [Link]
-
Asahara, Y., et al. (2001). Determination and quantitation of sulfonylurea and urea herbicides in water samples using liquid chromatography with electrospray ionization mass spectrometric detection. Journal of Chromatography A, 932(1-2), 125-133. [Link]
-
ResearchGate. (n.d.). Chemical structures of the selected sulfonylurea herbicides. [Link]
-
Patsnap. (n.d.). Preparation method of florasulam. Eureka. [Link]
-
ResearchGate. (n.d.). Summary of the analytical methods about sulfonylurea herbicide determination. [Link]
-
Pang, S., et al. (2003). The crystal structure of yeast acetohydroxyacid synthase in complex with a sulfonylurea herbicide. Biochemistry, 42(40), 11749-11756. [Link]
-
Wang, Q., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2315. [Link]
- Google Patents. (n.d.).
-
Movassaghi, M., & Hill, M. D. (2006). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 45(35), 5859-5862. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN114057750A - Preparation method of florasulam - Google Patents [patents.google.com]
- 5. Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of florasulam - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103509027A - Preparation method for florasulam - Google Patents [patents.google.com]
- 9. WO2019074995A1 - Method of preparation of florasulam - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Preparation of 6-Chloropyridine-2-sulfonic Acid from 2,6-Dichloropyridine
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of 6-chloropyridine-2-sulfonic acid from the starting material 2,6-dichloropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol herein is grounded in the principles of electrophilic aromatic substitution on heteroaromatic systems, acknowledging the inherent challenges of such transformations on deactivated pyridine rings. This guide offers in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for the characterization of the final product.
Introduction: The Challenge of Pyridine Sulfonation
Pyridine, an electron-deficient heteroaromatic compound, is notoriously difficult to functionalize via electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom readily protonates in acidic media, further deactivating the ring towards electrophilic attack.[1][2] When sulfonation is achieved, it typically occurs at the 3-position.[1][2][3]
The starting material, 2,6-dichloropyridine, presents an even greater challenge. The two electron-withdrawing chlorine atoms significantly decrease the electron density of the pyridine ring, making it highly resistant to electrophilic attack. However, the synthesis of this compound is a key step in the preparation of various pharmaceutical and agrochemical compounds, necessitating a robust synthetic route.
This application note details a protocol that employs harsh reaction conditions to overcome the inherent deactivation of the 2,6-dichloropyridine ring and achieve the desired sulfonation.
Reaction Mechanism and Rationale
The sulfonation of 2,6-dichloropyridine is an electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid (oleum).[1][2]
Reaction Scheme:
The reaction proceeds through the formation of a sigma complex (Wheland intermediate). The position of sulfonation is determined by the stability of this intermediate. In the case of 2,6-dichloropyridine, the directing effects of the nitrogen atom and the two chlorine atoms must be considered. While the nitrogen atom directs electrophiles to the 3- and 5-positions, the chlorine atoms are ortho, para-directing deactivators. The interplay of these electronic effects, coupled with the severe reaction conditions, can lead to substitution at the less electronically favored 2-position.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. |
| 2,6-Dichloropyridine | ≥98% | Sigma-Aldrich | 2402-78-0 |
| Fuming Sulfuric Acid (Oleum) | 20% free SO₃ | Fisher Scientific | 8014-95-7 |
| Sulfuric Acid, concentrated | 98% | VWR | 7664-93-9 |
| Sodium Chloride | ACS Grade | VWR | 7647-14-5 |
| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 |
| Deionized Water | - | - | 7732-18-5 |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Magnetic stirrer with a heating mantle
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask
-
Vacuum pump
-
Standard laboratory glassware
Detailed Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 2,6-dichloropyridine (14.8 g, 0.1 mol).
-
Carefully and slowly, add 20% fuming sulfuric acid (oleum) (40 mL) to the flask with stirring. The addition is exothermic and should be done in an ice bath to maintain the temperature below 20°C.
-
-
Sulfonation Reaction:
-
After the addition is complete, slowly heat the reaction mixture to 160-170°C using a heating mantle.
-
Maintain this temperature for 24 hours with continuous stirring. The reaction mixture will become dark and viscous.
-
-
Reaction Quenching and Product Isolation:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.
-
The crude this compound will precipitate as a solid.
-
-
Purification:
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a saturated solution of sodium chloride (2 x 50 mL) to remove any remaining sulfuric acid.
-
Further wash the product with cold diethyl ether (2 x 30 mL) to remove any unreacted 2,6-dichloropyridine.
-
Dry the purified this compound in a vacuum oven at 60°C to a constant weight.
-
Safety Precautions
-
2,6-Dichloropyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[4][5] Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]
-
Fuming Sulfuric Acid (Oleum): Extremely corrosive and causes severe skin burns and eye damage.[6][7][8] Reacts violently with water.[6][7][8] Handle only in a chemical fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[6]
-
Reaction Quenching: The addition of the reaction mixture to ice is extremely exothermic and can cause splattering. Perform this step slowly and with caution.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with characteristic chemical shifts and coupling constants.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pyridine ring carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O and O-H stretching of the sulfonic acid group.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and confirm its elemental composition.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Discussion and Optimization
The described protocol provides a foundational method for the synthesis of this compound. The yield of this reaction may be moderate due to the harsh conditions and the deactivated nature of the starting material. Potential side reactions include polysulfonation and decomposition of the starting material.
Optimization Strategies:
-
Temperature: The reaction temperature is a critical parameter. Lower temperatures may result in incomplete reaction, while higher temperatures could lead to increased decomposition. A systematic study of the temperature profile could optimize the yield.
-
Reaction Time: The extended reaction time is necessary due to the low reactivity of the substrate. Monitoring the reaction progress by techniques such as HPLC could help determine the optimal reaction time.
-
Oleum Concentration: The concentration of free SO₃ in the oleum influences the electrophilicity of the sulfonating agent. Varying the oleum concentration could impact the reaction rate and yield.
Conclusion
The synthesis of this compound from 2,6-dichloropyridine is a challenging but feasible transformation. The protocol detailed in this application note provides a comprehensive guide for researchers, emphasizing safety and providing a rationale for the experimental design. Further optimization of the reaction conditions may lead to improved yields and purity of the final product.
References
-
Filo. (2024, February 26). The mechanism for the sulfonation of pyridine is to be stated. Retrieved from [Link]
-
Filo. (2023, November 3). Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at 3-position. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1447 - OLEUM. Retrieved from [Link]
-
DecaChem. (2024, October 30). Oleum - Fuming Sulfuric Acid. Retrieved from [Link]
Sources
- 1. The mechanism for the sulfonation of pyridine is to be stated and the rea.. [askfilo.com]
- 2. Question. Propose a mechanism for the sulfonation of pyridine, and point .. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 1447 - OLEUM [chemicalsafety.ilo.org]
- 8. Oleum - Fuming Sulfuric Acid [decachem.com]
Application Note: Analytical Strategies for Monitoring Reactions of 6-Chloropyridine-2-Sulfonic Acid
Abstract
This document provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving 6-chloropyridine-2-sulfonic acid. As a key intermediate in pharmaceutical synthesis, precise and reliable monitoring of its consumption and the formation of products is critical for reaction optimization, yield maximization, and quality control. This application note details protocols for High-Performance Liquid Chromatography (HPLC), potentiometric titration, and UV-Vis spectroscopy, offering a multi-faceted approach to reaction analysis. The causality behind experimental choices is elucidated to empower researchers in adapting these methods to their specific reaction conditions.
Introduction: The Importance of In-Process Monitoring
This compound is a heterocyclic organic compound whose reactivity is central to the synthesis of a variety of active pharmaceutical ingredients (APIs). The presence of the sulfonic acid group imparts high polarity, while the chlorinated pyridine ring offers a site for nucleophilic substitution or cross-coupling reactions. Effective in-process monitoring of reactions involving this substrate is paramount to ensure complete conversion, identify the formation of by-products, and establish a robust manufacturing process. This guide provides validated analytical methods to achieve these goals.
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the need for real-time monitoring, the complexity of the reaction mixture, and the desired level of precision. We will explore chromatographic, titrimetric, and spectroscopic techniques to provide a versatile analytical toolkit.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful technique for separating and quantifying individual components within a reaction mixture, offering high sensitivity and specificity. For a polar compound like this compound, a reverse-phase HPLC method is often suitable.[1][2]
Scientific Principles and Rationale
Reverse-phase HPLC separates analytes based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. Due to the ionic nature of the sulfonic acid group, ion-pairing agents or acidic modifiers in the mobile phase are often necessary to achieve good peak shape and retention.[2] Phosphoric or formic acid is commonly used to suppress the ionization of the sulfonic acid group, leading to better retention on a C18 column.[1][2]
Experimental Protocol: Reverse-Phase HPLC
This protocol is designed for the quantification of this compound and can be adapted to monitor the appearance of related products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
Reference standard of this compound.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
Procedure:
-
Mobile Phase Preparation: Prepare the required volumes of Mobile Phase A and B. Degas the mobile phases using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the sample diluent to create a stock solution. Prepare a series of working standards by diluting the stock solution to bracket the expected sample concentrations.
-
Sample Preparation: Withdraw an aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with the sample diluent to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (based on typical absorbance for substituted pyridines)
-
Gradient Elution: A gradient elution is recommended to separate the polar starting material from potentially less polar products. An example gradient is provided in Table 1.
-
-
Analysis: Inject the prepared standards and samples. Identify the peak for this compound based on its retention time compared to the standard. Quantify the concentration using a calibration curve generated from the peak areas of the standards.
Data Presentation
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Potentiometric Titration: A Direct Measure of Acidity
Potentiometric titration is a robust and cost-effective method for determining the concentration of an acidic or basic substance.[3] For this compound, a strong acid, titration with a standardized strong base provides a direct measure of its concentration.[3] This method is particularly useful for quantifying the starting material in a reaction mixture, assuming other components do not have interfering acidic or basic properties.
Scientific Principles and Rationale
This technique relies on the neutralization reaction between the sulfonic acid and a strong base, such as sodium hydroxide. The equivalence point, where the moles of base added equal the initial moles of acid, is detected by a sharp change in the solution's pH, which is monitored with a pH electrode. This method is absolute and does not require a reference standard of the analyte, but rather a standardized titrant.[3]
Experimental Protocol: Acid-Base Titration
Instrumentation and Materials:
-
Potentiometric titrator with a pH electrode.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
Burette, beaker, and magnetic stirrer.
Procedure:
-
Sample Preparation: Accurately weigh a portion of the reaction mixture expected to contain a quantifiable amount of this compound and dissolve it in a suitable volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Titration: Begin stirring and add the standardized NaOH solution in small increments. Record the pH of the solution after each addition.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of pH versus the volume of titrant added). The volume of NaOH used to reach the endpoint is used to calculate the concentration of the sulfonic acid.
Titration Workflow Diagram
Caption: Workflow for potentiometric titration of this compound.
UV-Vis Spectroscopy: A Rapid Monitoring Tool
UV-Vis spectroscopy can be a simple and rapid method for monitoring the progress of a reaction, provided the starting material and product have distinct absorbance spectra. The pyridine ring in this compound will exhibit characteristic UV absorbance.
Scientific Principles and Rationale
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By monitoring the change in absorbance at a specific wavelength, the consumption of the starting material or the formation of the product can be tracked over time.
Experimental Protocol: UV-Vis Spectroscopy
Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
A suitable solvent that dissolves all reaction components and is transparent in the wavelength range of interest.
Procedure:
-
Wavelength Selection: Record the UV-Vis spectra of the pure starting material (this compound) and, if available, the pure product in the reaction solvent. Identify a wavelength where the starting material has significant absorbance and the product has minimal absorbance, or vice versa.
-
Calibration: Prepare a series of standard solutions of the starting material of known concentrations and measure their absorbance at the selected wavelength to create a calibration curve.
-
Reaction Monitoring: At various time points during the reaction, withdraw an aliquot, dilute it to a known volume with the solvent, and measure its absorbance at the selected wavelength.
-
Concentration Determination: Use the calibration curve to determine the concentration of the starting material at each time point.
Comparative Analysis of Methods
Table 2: Comparison of Analytical Methods
| Feature | HPLC | Potentiometric Titration | UV-Vis Spectroscopy |
| Specificity | High (separates components) | Moderate (measures total acidity) | Low (potential for spectral overlap) |
| Sensitivity | High | Moderate | Moderate |
| Speed | Moderate | Fast | Very Fast |
| Equipment Cost | High | Low | Low |
| Application | Quantification of all components, impurity profiling | Quantification of total acid content | Rapid, real-time reaction progress monitoring |
Conclusion
The selection of an appropriate analytical method for monitoring reactions involving this compound is crucial for successful process development and quality control. HPLC offers the most detailed information, providing separation and quantification of multiple components. Potentiometric titration is a rapid and cost-effective method for determining the concentration of the acidic starting material. UV-Vis spectroscopy is a valuable tool for real-time monitoring of reaction progress. A combination of these techniques often provides the most comprehensive understanding of the reaction dynamics. The protocols and principles outlined in this application note serve as a robust starting point for developing and validating analytical methods for your specific application.
References
-
SIELC Technologies. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. [Link]
-
MDPI. Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. [Link]
Sources
Application Note & Protocol: Scale-Up Synthesis of N-Fluoro-6-chloropyridinium-2-sulfonate
An in-depth technical guide to the scale-up synthesis of N-fluoropyridinium salts from 6-chloropyridine-2-sulfonic acid.
Abstract
N-fluoropyridinium salts are a versatile and powerful class of electrophilic fluorinating agents, indispensable in the synthesis of fluorinated organic compounds for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their reactivity can be finely tuned by modifying the substituents on the pyridine ring.[3][4] This guide provides a comprehensive, in-depth technical protocol for the scale-up synthesis of N-fluoro-6-chloropyridinium-2-sulfonate, a zwitterionic N-F reagent, starting from this compound. We emphasize process safety, particularly the handling of elemental fluorine, and present both batch and continuous flow methodologies, with a strong recommendation for the latter in scale-up scenarios to ensure enhanced safety and control.[5][6]
Introduction: The Strategic Advantage of Zwitterionic N-F Reagents
The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties, often enhancing metabolic stability and bioavailability.[7] Electrophilic fluorination has become a preferred method, and reagents with N-F bonds have proven to be the most stable, economical, and safe to handle compared to alternatives like elemental fluorine or O-F compounds.[1]
The target molecule, N-fluoro-6-chloropyridinium-2-sulfonate, belongs to a special class of zwitterionic or "counterion-bound" N-F reagents.[8][9] This structure offers distinct advantages:
-
Inherent Purity: The counter-anion is covalently bound to the pyridine ring, eliminating the need for an external salt and simplifying purification.
-
Modulated Reactivity: The sulfonate group acts as a strong electron-withdrawing group, which increases the fluorinating power of the N-F bond.
-
Enhanced Selectivity: The zwitterionic nature can influence reaction pathways, sometimes leading to high regioselectivity, such as in the ortho-fluorination of phenols.[10]
-
Improved Solubility Profile: The resulting pyridinium sulfonic acid byproduct after fluorination is often easily removed via aqueous work-up.[10]
This guide provides the necessary protocols to synthesize this valuable reagent on a larger scale, addressing the critical challenges associated with such a process.
Overall Synthetic Strategy
The synthesis is a two-stage process. First, the commercially available this compound is converted into its stable zwitterionic precursor, 6-chloropyridinium-2-sulfonate. The second, and most critical stage, is the direct electrophilic fluorination of this precursor using elemental fluorine gas diluted in nitrogen.
Caption: High-level workflow for the synthesis of N-fluoro-6-chloropyridinium-2-sulfonate.
CRITICAL SAFETY PROTOCOL: Handling Elemental Fluorine
Elemental fluorine (F₂) is the most powerful known oxidizing agent and reacts violently with a vast range of materials.[11] Its use demands stringent safety protocols and specialized equipment. All operations must be conducted within a dedicated, high-performance fume hood or a ventilated gas cabinet.
Engineering Controls & Equipment
-
Gas Cabinet: Fluorine cylinders must be stored and used in a ventilated gas cabinet equipped with a fluorine gas monitoring system.[5][11]
-
Materials Compatibility: All components in contact with fluorine (tubing, regulators, valves, reactor) must be made of compatible materials. Stainless steel (316), Monel, and passivated copper are common choices. Avoid plastics and elastomers, except for perfluorinated polymers like PFA or PTFE under controlled conditions.
-
Passivation: The entire gas delivery system and reactor must be scrupulously cleaned, dried, and passivated with a low concentration of fluorine gas before the first use to form a protective metal fluoride layer.
-
Pressure Regulation: A two-stage regulator system is mandatory. Remote-controlled valves are highly recommended for additional operator protection.[11]
-
Scrubber: The exhaust gas from the reaction must be passed through a scrubber containing a material like soda lime or alumina to neutralize unreacted fluorine and the byproduct, hydrogen fluoride (HF).
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[12]
-
Hand Protection: Heavy-duty neoprene or butyl rubber gloves should be worn. Double-gloving is recommended.[12]
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required.
-
HF Exposure Kit: An emergency kit containing 2.5% calcium gluconate gel must be immediately accessible. All personnel must be trained in its use for treating skin contact, as fluorine rapidly hydrolyzes to hydrofluoric acid (HF) on contact with moisture.[11]
Caption: Safety controls are prioritized from most to least effective. Engineering controls are critical for this process.
Part 1: Synthesis of 6-Chloropyridinium-2-sulfonate Precursor
Causality: This step converts the sulfonic acid into its zwitterionic (inner salt) form. This precursor is typically a stable, crystalline solid that is more suitable for the subsequent fluorination reaction than the free acid. The zwitterionic form ensures that the nitrogen atom is available for fluorination without side reactions involving the acidic proton.
Step-by-Step Protocol
-
Reactor Setup: Equip a suitable glass-lined or Hastelloy reactor with an overhead stirrer, a temperature probe, and a reflux condenser.
-
Reagent Charging: Charge the reactor with this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as acetonitrile or a mixture of acetonitrile/water. The choice of solvent is critical; it must be inert to fluorine and capable of dissolving the starting material. Acetonitrile is a common choice for the subsequent fluorination step.[8][10]
-
Neutralization (If necessary): The term "sulfonic acid" can imply the free acid or its salt. If starting with the free acid, it must be converted to the pyridinium sulfonate. This can often be achieved by careful heating in a polar aprotic solvent to drive off water and encourage the formation of the inner salt. Alternatively, a non-nucleophilic base could be used followed by careful re-acidification and isolation, but direct conversion is preferable to avoid introducing additional ions. For this protocol, we assume the commercially available material can be converted to the zwitterion by removing water.
-
Azeotropic Distillation: If water is present, heat the mixture to reflux and remove water azeotropically to yield the anhydrous zwitterion suspended in the solvent.
-
Isolation and Drying: Cool the slurry, and collect the solid product by filtration. Wash the filter cake with a small amount of cold, dry acetonitrile. Dry the white crystalline solid under high vacuum at 40-50 °C until a constant weight is achieved.
Process Parameters & Characterization
| Parameter | Value/Target | Rationale |
| Solvent | Dry Acetonitrile | Compatible with fluorination, good solubility for reactants. |
| Temperature | Reflux for drying, 20-25 °C for isolation | Ensures complete removal of water; maximizes yield during filtration. |
| Expected Yield | >95% | This is a high-efficiency conversion with minimal potential for loss. |
| Characterization | ¹H NMR, ¹³C NMR, FT-IR, Elemental Analysis | Confirm structure and purity of the zwitterionic precursor. |
Part 2: Scale-Up Direct Fluorination
This is the most critical and hazardous step. The reactivity of N-fluoropyridinium salts can be tuned by the substituents on the ring.[13] The chloro- and sulfonate groups are electron-withdrawing, making the final product a relatively powerful fluorinating agent.
Recommended Method for Scale-Up: Continuous Flow Synthesis
Causality: Continuous flow chemistry is the preferred method for scaling up hazardous reactions.[5] It offers superior heat and mass transfer, precise control over reaction time, and minimizes the volume of hazardous material present at any given moment, significantly enhancing safety.[6]
Caption: Schematic of a continuous flow system for safe, scalable direct fluorination.
Protocol:
-
System Preparation: Prepare a solution of the 6-chloropyridinium-2-sulfonate precursor in rigorously dried acetonitrile. Degas the solution thoroughly.
-
Setup: Assemble the continuous flow system as diagrammed above in a walk-in fume hood. Ensure all fittings are secure and the system is leak-tested with an inert gas (e.g., nitrogen or helium) prior to introducing fluorine.[5]
-
Cooling: Cool the reactor coil to the target temperature (e.g., -40 °C to -10 °C). Low temperatures are essential to control the exothermicity and improve selectivity.[8]
-
Initiate Flow: Start the flow of the precursor solution using the HPLC pump.
-
Introduce Fluorine: Once the liquid flow is stable, begin the flow of the 10% F₂/N₂ mixture via the mass flow controllers. The stoichiometry is controlled by the relative flow rates of the gas and liquid streams.
-
Steady State: Allow the system to reach a steady state. The reaction occurs within the tubing, and the residence time is determined by the reactor volume and total flow rate.
-
Quenching & Collection: The product stream exits the reactor through a back-pressure regulator (to maintain a single liquid phase) and flows directly into a well-stirred quenching solution (e.g., aqueous sodium sulfite) to destroy any unreacted fluorine.
-
Work-up: The quenched mixture is collected. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether).[13]
Alternative Method: Batch Synthesis (For smaller scale, with extreme caution)
Causality: This method follows traditional laboratory procedures but carries a higher risk during scale-up due to potential for thermal runaway and challenges in gas dispersion. A slight excess of the pyridine precursor relative to the acid used in its formation can significantly improve yield by preventing side reactions.[14]
Protocol:
-
Reactor Setup: Charge a passivated, jacketed reactor equipped with a high-efficiency overhead stirrer, a gas dispersion tube, a temperature probe, and a dry gas outlet connected to a scrubber.
-
Charge & Cool: Charge the reactor with the precursor and dry acetonitrile. Purge the system thoroughly with nitrogen. Cool the stirred slurry to the reaction temperature (-40 °C).
-
Fluorination: Introduce the 10% F₂/N₂ gas mixture through the gas dispersion tube below the surface of the rapidly stirred solution. The flow rate must be carefully controlled to manage the reaction exotherm. Maintain a constant temperature throughout the addition.
-
Monitoring: The reaction can be monitored by periodically taking a quenched aliquot and analyzing via ¹⁹F NMR.
-
Quenching: Once the reaction is complete, switch the gas feed to pure nitrogen to purge the reactor headspace of any residual fluorine. Carefully add a quenching agent (e.g., a solution of sodium sulfite in water) while monitoring the temperature.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the continuous flow method.
Process Parameters & Data Summary
| Parameter | Batch Value | Continuous Flow Value | Rationale |
| Temperature | -40 °C to -10 °C | -40 °C to -10 °C | Controls high reactivity of F₂, minimizes byproduct formation.[8] |
| F₂ Stoichiometry | 1.0 - 1.2 eq | Controlled by flow rate ratio | A slight excess may be needed to drive the reaction to completion. |
| Solvent | Dry Acetonitrile | Dry Acetonitrile | Inert to F₂, good solvent for reactants.[13] |
| Reaction Time | 2 - 5 hours | 5 - 30 minutes (Residence Time) | Flow offers significantly faster and more efficient reaction times due to superior mass transfer. |
| Expected Yield | 60 - 80% | 75 - 95% | Flow chemistry often provides higher yields due to precise control over reaction parameters.[6] |
| Purity (after recryst.) | >98% | >98% | Recrystallization is effective for removing minor impurities. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive fluorine gas (passivation issue).- System leak.- Temperature too low. | - Check F₂ source.- Re-run leak test on the system.- Gradually increase temperature in small increments (e.g., 5 °C). |
| Low Yield | - Incomplete reaction.- Water present in the solvent/reagents.- Product loss during work-up. | - Increase reaction time/residence time or F₂ stoichiometry.- Use rigorously dried solvent and precursor.- Optimize purification/extraction steps. |
| Formation of Dark Byproducts | - Reaction temperature too high.- "Hot spots" in a batch reactor.- Impurities in starting material. | - Improve cooling efficiency.- Switch to continuous flow for superior temperature control.- Re-purify the precursor before fluorination. |
| Clogging in Flow Reactor | - Product or precursor precipitating at low temperature. | - Adjust solvent composition or decrease reactant concentration.- Use a slightly higher reaction temperature if selectivity is not compromised. |
Conclusion
The scale-up synthesis of N-fluoro-6-chloropyridinium-2-sulfonate from this compound is a feasible but challenging process that hinges on the safe and controlled handling of elemental fluorine. While batch processing is possible, this guide strongly advocates for the adoption of continuous flow technology to mitigate the significant safety risks and improve process efficiency, control, and yield. By following the detailed protocols and adhering strictly to the safety measures outlined, researchers and drug development professionals can successfully produce this valuable electrophilic fluorinating agent on a larger scale.
References
- WO1992012983A1 - A method of fluorinating by using n-fluoropyridinium pyridine heptafluorodiborate - Google P
- Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 249, 109848. (URL: )
- Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. Department of Chemistry - Purdue University. (URL: )
- Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-46. (URL: )
- Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. (URL: )
- Benchchem.
- Poss, A. J., et al.
-
Umemoto, T., & Tomita, K. (1992). N-FLUOROPYRIDINIUM TRIFLATE. Organic Syntheses, 71, 193. (URL: [Link])
- Umemoto, T. (2006). N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. Advances in Organic Synthesis, 2, 159-183. (URL: )
-
Gemoets, H., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ResearchGate. (URL: [Link])
- Benchchem.
-
Wikipedia. Electrophilic fluorination. (URL: [Link])
- Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (URL: )
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Elevating Fluorination: N-Fluoropyridinium Triflate for Superior Chemical Synthesis. (URL: )
-
Umemoto, T., et al. (1990). N -Fluoropyridinium Triflate: An Electrophilic Fluorinating Agent. Journal of the American Chemical Society. (URL: [Link])
-
Organic Chemistry Portal. N-Fluoropyridinium triflate. (URL: [Link])
-
ResearchGate. N-fluoropyridinium salts, N-F fluornating reagent with variable powers... (URL: [Link])
-
Kawada, K. (2020). N-Fluoropyridinium Salt Electrophilic Fluorination for Preparing Alkyl Fluorides. Fluorination. (URL: [Link])
-
Kothapalli, Y., et al. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. ResearchGate. (URL: [Link])
- EP 0494770 A1 - Method for preparing N-fluoropyridinium salts - European P
- Aspira Chemical.
-
Mossine, A. V., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3818–3821. (URL: [Link])
-
Umemoto, T., et al. (1991). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan, 64(4), 1081–1092. (URL: [Link])
Sources
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dichloro-1-fluoropyridinium triflate | 130433-68-0 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 9. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. data.epo.org [data.epo.org]
Application Notes and Protocols for the Derivatization of 6-Chloropyridine-2-sulfonic Acid
Introduction
In the landscape of modern drug discovery and development, the strategic modification of molecular scaffolds is paramount for optimizing pharmacological profiles. The sulfonic acid functional group, while imparting aqueous solubility, can present challenges in terms of membrane permeability and metabolic stability. Its derivatization into sulfonamides and sulfonate esters offers a versatile strategy to modulate these properties, enhancing the therapeutic potential of parent compounds. This guide provides a comprehensive overview and detailed protocols for the derivatization of the sulfonic acid moiety in 6-chloropyridine-2-sulfonic acid, a valuable heterocyclic building block in medicinal chemistry.
The pyridine ring is a privileged scaffold, frequently incorporated into pharmaceuticals to engage in hydrogen bonding and improve pharmacokinetic properties. The presence of a chlorine atom at the 6-position of the pyridine ring further allows for subsequent cross-coupling reactions, expanding the accessible chemical space. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth technical guidance on the conversion of this compound into its corresponding sulfonyl chloride, sulfonamides, and sulfonate esters. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical experimental considerations.
Core Concepts: Activating the Sulfonic Acid
Aryl sulfonic acids are relatively unreactive and require activation for efficient derivatization. The most common and effective strategy is the conversion of the sulfonic acid to a highly reactive sulfonyl chloride intermediate. This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 6-chloropyridine-2-sulfonyl chloride is a versatile electrophile that readily reacts with a wide range of nucleophiles.
dot graph "Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
sulfonic_acid [label="this compound"]; activation [label="Activation\n(e.g., SOCl₂, PCl₅)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sulfonyl_chloride [label="6-Chloropyridine-2-sulfonyl Chloride"]; nucleophiles [label="Nucleophiles\n(Amines, Alcohols, Phenols)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; derivatives [label="Derivatives\n(Sulfonamides, Sulfonate Esters)", fillcolor="#34A853"];
sulfonic_acid -> activation [label="Step 1"]; activation -> sulfonyl_chloride; sulfonyl_chloride -> nucleophiles [label="Step 2"]; nucleophiles -> derivatives; } "Workflow for Derivatization"
Protocol 1: Synthesis of 6-Chloropyridine-2-sulfonyl Chloride
This protocol details the conversion of this compound to its corresponding sulfonyl chloride, the key intermediate for subsequent derivatization reactions.
Principle: The hydroxyl group of the sulfonic acid is replaced by a chlorine atom using a chlorinating agent. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl when using thionyl chloride), which are easily removed from the reaction mixture.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH), suspend this compound (1.0 eq) in anhydrous toluene or DCM (5-10 mL per gram of sulfonic acid).
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporate the residue with anhydrous toluene (2 x 10 mL).
-
Product Isolation: The resulting crude 6-chloropyridine-2-sulfonyl chloride is a solid or oil and can often be used in the next step without further purification. If purification is necessary, it can be attempted by vacuum distillation or recrystallization from a non-protic solvent, though care must be taken due to its reactivity.
| Parameter | Value |
| Reactants | This compound, Thionyl chloride |
| Solvent | Anhydrous Toluene or DCM |
| Catalyst | DMF |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% (crude) |
Protocol 2: Synthesis of 6-Chloropyridine-2-sulfonamides
This protocol describes the reaction of 6-chloropyridine-2-sulfonyl chloride with primary or secondary amines to yield the corresponding sulfonamides.
Principle: The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a new sulfur-nitrogen bond. A base is typically added to neutralize the HCl byproduct.
Materials:
-
6-Chloropyridine-2-sulfonyl chloride
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or pyridine (2.0 eq) as a base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the crude 6-chloropyridine-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
dot graph "Sulfonamide_Synthesis" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
sulfonyl_chloride [label="6-Chloropyridine-2-sulfonyl Chloride", fillcolor="#F1F3F4"]; amine [label="Primary or Secondary Amine\n+ Base (e.g., TEA)", fillcolor="#F1F3F4"]; reaction [label="Nucleophilic Acyl Substitution", shape=ellipse, fillcolor="#FBBC05"]; sulfonamide [label="6-Chloropyridine-2-sulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; hcl [label="HCl Byproduct"];
sulfonyl_chloride -> reaction; amine -> reaction; reaction -> sulfonamide; reaction -> hcl [style=dashed]; } "General Scheme for Sulfonamide Synthesis"
Protocol 3: Synthesis of 6-Chloropyridine-2-sulfonate Esters
This protocol outlines the synthesis of sulfonate esters via the reaction of 6-chloropyridine-2-sulfonyl chloride with alcohols or phenols.
Principle: Similar to sulfonamide formation, an alcohol or phenol acts as the nucleophile, attacking the sulfonyl chloride to form a sulfonate ester. The reaction is typically carried out in the presence of a base to scavenge the HCl produced.
Materials:
-
6-Chloropyridine-2-sulfonyl chloride
-
Alcohol or phenol (1.0-1.2 eq)
-
Pyridine or triethylamine (1.5-2.0 eq) as a base
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq). Cool the mixture to 0 °C.
-
Addition of Sulfonyl Chloride: Add a solution of 6-chloropyridine-2-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled alcohol solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonate ester can be purified by silica gel column chromatography.
Characterization of Derivatives
Thorough characterization of the synthesized derivatives is crucial to confirm their identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the pyridine ring protons, as well as signals corresponding to the alkyl or aryl groups introduced from the amine or alcohol. The chemical shifts of the pyridine protons will be influenced by the new sulfonyl substituent.
-
¹³C NMR: The carbon spectrum will show signals for the pyridine ring carbons and the newly introduced organic moiety.
-
-
Infrared (IR) Spectroscopy:
-
Sulfonamides: Look for strong characteristic absorption bands for the S=O stretching vibrations, typically in the ranges of 1350-1315 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). An N-H stretch will be present for primary and secondary sulfonamides around 3300 cm⁻¹.[1]
-
Sulfonate Esters: Expect strong S=O stretching bands in similar regions to sulfonamides (around 1370-1335 cm⁻¹ and 1195-1175 cm⁻¹).[2]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method. The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed, confirming the molecular weight of the product. Fragmentation patterns can provide further structural information. A characteristic loss of SO₂ (64 Da) is often observed in the mass spectra of aryl sulfonamides.[3][4]
-
| Derivative Class | Expected ¹H NMR (Pyridine Protons, ppm) | Expected IR (S=O stretch, cm⁻¹) | Expected MS Fragment |
| Sulfonamides | 7.5 - 8.5 | 1350-1315 (asym), 1170-1150 (sym) | [M+H-SO₂]⁺ |
| Sulfonate Esters | 7.6 - 8.6 | 1370-1335 (asym), 1195-1175 (sym) | [M+H]⁺ |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: 6-Chloropyridine-2-sulfonyl chloride is highly sensitive to moisture and will readily hydrolyze back to the sulfonic acid. All reactions involving this intermediate should be performed under anhydrous conditions using dry solvents and an inert atmosphere.
-
Purity of Starting Materials: Ensure the this compound is as dry as possible before conversion to the sulfonyl chloride.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of side products.
-
Purification: The polarity of the sulfonamide and sulfonate ester derivatives can vary significantly depending on the nature of the introduced R group. The choice of eluent for column chromatography should be optimized accordingly. In some cases, reverse-phase chromatography may be necessary for highly polar compounds.
Conclusion
The derivatization of this compound provides a powerful avenue for the synthesis of novel compounds with potential therapeutic applications. The conversion to the sulfonyl chloride intermediate is a key step, enabling access to a wide array of sulfonamides and sulfonate esters. The protocols outlined in this guide, coupled with the provided characterization data and troubleshooting advice, are intended to equip researchers with the necessary tools to successfully synthesize and characterize these valuable molecular entities.
References
-
Dalton Transactions. (2008). Cycloauration of pyridyl sulfonamides. [Link]
-
Zeitschrift für Naturforschung B. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. [Link]
-
ResearchGate. (2020). Infrared Spectra of Sulfones and Related Compounds. [Link]
-
Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]
-
Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra. [Link]
-
ACS Publications. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]
-
Chemistry LibreTexts. (n.d.). IR Spectroscopy of Esters. [Link]
-
ResearchGate. (n.d.). Mass spectrometric studies of some novel sulfonamides. [Link]
-
PubChem. (n.d.). 6-Chloropyridin-2-ol. [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
PubMed. (2025). Accessing sulfonamides via formal SO2 insertion into C-N bonds. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (A) Ru(bipy) 2 Cl 2 and (B) LPSQ-Ru in DMSO-d 6. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
- Google Patents. (n.d.).
-
SpectraBase. (n.d.). 6-Chlorohexanoic acid, 2-biphenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloropyridine-2-Sulfonic Acid in Heterocyclic Chemistry
Introduction: Unlocking the Potential of a Bifunctional Pyridine Building Block
In the landscape of modern drug discovery and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. The strategic functionalization of this heterocycle is paramount for fine-tuning pharmacological and physicochemical properties. 6-Chloropyridine-2-sulfonic acid is a versatile bifunctional building block, offering two distinct reactive sites for molecular elaboration. The chlorine atom at the 6-position and the sulfonic acid group at the 2-position provide orthogonal handles for a variety of chemical transformations.
The electron-withdrawing nature of the pyridine nitrogen, coupled with the presence of a chlorine atom at the 2- or 6-position, activates the ring for nucleophilic aromatic substitution (SNAr).[1][2] Concurrently, the sulfonic acid moiety can be readily converted into a sulfonyl chloride, a highly reactive electrophile for the synthesis of sulfonamides—a privileged functional group in medicinal chemistry.[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for its effective utilization in the synthesis of complex heterocyclic systems.
Core Reactivity and Strategic Applications
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The general workflow for its application involves the initial conversion of the sulfonic acid to the more reactive sulfonyl chloride, followed by reactions at either the sulfonyl chloride or the chloro position.
Figure 1: General workflow for the preparation and key reactions of this compound.
Application 1: Synthesis of Pyridine-Containing Sulfonamides
The sulfonamide functional group is a cornerstone of many blockbuster drugs. The conversion of this compound to its corresponding sulfonyl chloride provides a direct route to a diverse array of 6-chloropyridine-2-sulfonamides.
Mechanistic Rationale
The sulfonic acid itself is generally unreactive towards amines. Conversion to the sulfonyl chloride with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SO₂Cl₂) transforms the sulfonyl group into a potent electrophile. The subsequent reaction with a primary or secondary amine proceeds via a nucleophilic attack on the sulfur atom, followed by the elimination of chloride, to furnish the stable sulfonamide linkage.
Protocol 1: Synthesis of 6-Chloropyridine-2-sulfonyl chloride
This protocol describes the conversion of this compound to its corresponding sulfonyl chloride, a crucial intermediate for sulfonamide synthesis.
Materials:
-
This compound (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 equiv) or Thionyl chloride (SO₂Cl₂) (3.0-5.0 equiv)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (optional, with POCl₃)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous toluene or DCM as the solvent.
-
If using POCl₃, a catalytic amount of DMF can be added.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride or thionyl chloride (3.0-5.0 equiv) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with cold water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude 6-chloropyridine-2-sulfonyl chloride. This intermediate is often used immediately in the next step without extensive purification due to its reactivity.
Protocol 2: Synthesis of N-Aryl/Alkyl-6-chloropyridine-2-sulfonamides
This protocol outlines the general procedure for the reaction of 6-chloropyridine-2-sulfonyl chloride with a variety of primary and secondary amines.
Materials:
-
6-Chloropyridine-2-sulfonyl chloride (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1-1.5 equiv) and the base (2.0-3.0 equiv) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 6-chloropyridine-2-sulfonyl chloride (1.0 equiv) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM or ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
| Reactant 1 | Reactant 2 | Product | Typical Reaction Conditions | Expected Yield (%) |
| 6-Chloropyridine-2-sulfonyl chloride | Aniline | N-phenyl-6-chloropyridine-2-sulfonamide | Pyridine, DCM, 0 °C to rt, 4h | 75-90 |
| 6-Chloropyridine-2-sulfonyl chloride | Benzylamine | N-benzyl-6-chloropyridine-2-sulfonamide | TEA, THF, 0 °C to rt, 6h | 80-95 |
| 6-Chloropyridine-2-sulfonyl chloride | Morpholine | 4-((6-chloropyridin-2-yl)sulfonyl)morpholine | DIPEA, DCM, rt, 12h | 70-85 |
| Table 1: Representative examples of sulfonamide synthesis from 6-chloropyridine-2-sulfonyl chloride. |
Application 2: Functionalization via the 6-Chloro Substituent
The chlorine atom at the 6-position of the pyridine ring is a versatile handle for introducing further molecular complexity through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Mechanistic Rationale for Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen is strongly electron-withdrawing, which reduces the electron density of the ring, particularly at the ortho (2- and 6-) and para (4-) positions. This electron deficiency makes these positions susceptible to attack by nucleophiles. The attack of a nucleophile at the 6-position of 6-chloropyridine-2-sulfonyl chloride (or its derivatives) forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, including delocalization onto the electronegative nitrogen atom. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, resulting in the substituted product.[1][2]
Figure 2: Generalized mechanism of nucleophilic aromatic substitution (SNAr) at the 6-position of a pyridine ring.
Protocol 3: General Procedure for SNAr with Alkoxides
This protocol describes a typical procedure for the displacement of the 6-chloro substituent with an alkoxide nucleophile.
Materials:
-
6-Chloropyridine-2-sulfonamide derivative (1.0 equiv)
-
Sodium or Potassium alkoxide (e.g., NaOMe, KOtBu) (1.2-1.5 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the 6-chloropyridine-2-sulfonamide derivative (1.0 equiv) and the anhydrous solvent.
-
Add the sodium or potassium alkoxide (1.2-1.5 equiv) portion-wise at room temperature or at an elevated temperature (e.g., 60-100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of the 6-chloro position with a boronic acid.
Materials:
-
6-Chloropyridine-2-sulfonamide derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF/water mixture)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add the 6-chloropyridine-2-sulfonamide derivative (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reaction Type | Coupling Partner | Catalyst/Base | Product Type |
| SNAr | Sodium Methoxide | N/A | 6-Methoxy-pyridine-2-sulfonamide |
| SNAr | Piperidine | K₂CO₃ | 6-(Piperidin-1-yl)pyridine-2-sulfonamide |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 6-Phenyl-pyridine-2-sulfonamide |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI / TEA | 6-(Phenylethynyl)pyridine-2-sulfonamide |
| Table 2: Potential functionalizations of the 6-chloro position on a pyridine-2-sulfonamide scaffold. |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in heterocyclic chemistry. Its orthogonal functional groups allow for a stepwise and controlled elaboration of the pyridine core. The conversion to the sulfonyl chloride provides a gateway to a vast array of medicinally relevant sulfonamides. The activated 6-chloro position can be further functionalized through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. The protocols outlined in this guide serve as a robust starting point for researchers and drug development professionals to harness the full synthetic potential of this powerful intermediate.
References
-
PrepChem. (n.d.). Synthesis of 2-Chloropyridine-6-sulfonic acid. Retrieved from [Link]
- Google Patents. (2001). Process for the preparation of chloropyridine sulphonic acid chlorides. (U.S. Patent No. 6,310,214B1).
-
Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of pyridine 2-sulfonyl chloride (6b) in the presence of 3-bromo-2-aminopyridine (7b). Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Fluoropyridinium Salt Synthesis
Welcome to the technical support center for the synthesis of N-fluoropyridinium salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important class of reactions. As powerful electrophilic fluorinating agents, N-fluoropyridinium salts are invaluable in modern organic synthesis; however, their preparation can present unique challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.
Our approach is grounded in years of field-proven experience and a deep understanding of the underlying reaction mechanisms. We aim to empower you not just with protocols, but with the scientific reasoning to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you may encounter during the synthesis of N-fluoropyridinium salts.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in N-fluoropyridinium salt synthesis can stem from several factors, often related to reagent quality, reaction conditions, and the inherent reactivity of the chosen pyridine substrate.
-
Moisture Contamination: The presence of water is highly detrimental. Fluorinating agents, particularly fluorine gas (F₂), react readily with water to form hydrogen fluoride (HF), which can lead to unwanted side reactions and decomposition of both starting materials and products.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Temperature Control: These reactions are often exothermic. A rise in temperature can lead to side reactions and decomposition of the desired product.
-
Solution: Maintain the recommended low temperature throughout the addition of the fluorinating agent. A cryostat or a well-maintained ice/salt bath is crucial. For instance, many protocols specify temperatures between -40°C and -10°C.[1]
-
-
Sub-optimal Stoichiometry: The molar ratio of the pyridine derivative to the Brønsted or Lewis acid is critical. An excess of the pyridine compound relative to the acid has been shown to significantly improve yields.[2]
-
Solution: Experiment with slightly increasing the molar ratio of the pyridine starting material to the acid. A ratio of approximately 1.03:1 (pyridine:acid) has been reported to be effective.[2]
-
-
Choice of Fluorinating Agent: While elemental fluorine (F₂) is the classic reagent, it is highly reactive and requires specialized equipment.[3][4] Commercially available N-F reagents like Selectfluor® or NFSI are easier to handle but may have different reactivity profiles.[5]
Question 2: I am observing the formation of significant side products. How can I increase the selectivity of my reaction?
Answer:
Side product formation is a common challenge, often due to the high reactivity of the fluorinating agent and the potential for multiple reaction pathways.
-
Over-fluorination: The pyridine ring itself can be susceptible to fluorination at other positions if the reaction conditions are too harsh.
-
Solution:
-
Control Reagent Addition: Add the fluorinating agent slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations.
-
Optimize Temperature: As mentioned, maintain a consistently low temperature to temper the reactivity of the fluorinating agent.
-
Tune Reactivity: The fluorinating power of N-fluoropyridinium salts can be adjusted by modifying the substituents on the pyridine ring.[6] Electron-withdrawing groups generally increase the fluorinating power, while electron-donating groups decrease it. Consider if a less reactive pyridine derivative could be used.
-
-
-
Reaction with Solvent: Certain solvents can react with the fluorinating agent or the highly reactive intermediates.
-
Decomposition: The target N-fluoropyridinium salt may be unstable under the reaction or workup conditions. The stability of these salts can vary, with more powerful fluorinating agents often being less stable.[6]
-
Solution:
-
Minimize Reaction Time: Monitor the reaction progress closely (e.g., by ¹⁹F NMR if possible) and quench the reaction as soon as the starting material is consumed.
-
Gentle Workup: Avoid high temperatures during solvent removal. Crystallization or precipitation with a non-polar solvent is often preferred over chromatographic purification for the crude product.
-
-
Question 3: I am struggling with the isolation and purification of my N-fluoropyridinium salt. What are the best practices?
Answer:
The physical properties of N-fluoropyridinium salts, such as their polarity and potential hygroscopicity, can make isolation challenging.
-
Product is too soluble in the reaction mixture: This can make precipitation or crystallization difficult.
-
Solution: After the reaction is complete, carefully remove the reaction solvent under reduced pressure without heating.[6] The resulting crude solid or oil can then be triturated or washed with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization and remove non-polar impurities.
-
-
Product is hygroscopic: Many N-fluoropyridinium salts readily absorb moisture from the air, which can lead to decomposition.
-
Solution: Perform all isolation and purification steps under an inert atmosphere. Use a glove box or Schlenk line techniques. Store the final product in a desiccator over a strong drying agent. Some salts are specifically noted to be non-hygroscopic and stable crystalline solids, which can be an advantage in handling.[1]
-
-
Filtration Difficulties: The precipitated product may be very fine, making it difficult to collect by filtration.
-
Solution: Using a filter aid like Celite® can help.[6] Ensure the filtration is done under an inert atmosphere to prevent moisture exposure.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of N-fluoropyridinium salts using F₂?
A1: The synthesis typically proceeds through the electrophilic attack of fluorine on the nitrogen atom of the pyridine ring. The reaction can be conceptualized in a few key steps:
-
Protonation or Lewis Acid Adduct Formation: The pyridine nitrogen is first activated by reacting with a Brønsted acid (like triflic acid) or a Lewis acid to form a pyridinium salt.
-
Electrophilic Fluorination: The diluted F₂ gas then acts as an electrophile, attacking the activated pyridine derivative. This forms the N-F bond and displaces the counter-ion from the acid.
This process is summarized in the diagram below:
Caption: General workflow for N-fluoropyridinium salt synthesis.
Q2: What are the critical safety precautions when working with elemental fluorine (F₂)?
A2: Elemental fluorine is an extremely toxic and reactive gas. Strict adherence to safety protocols is mandatory.
-
Specialized Equipment: All reactions involving F₂ must be conducted in a well-maintained fume hood specifically designed for corrosive gases.[3][6] The gas handling equipment, including regulators and tubing, must be made of fluorine-compatible materials (e.g., Monel, stainless steel, Teflon).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene).[3][7] A flame-resistant lab coat is also essential.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[3] Calcium gluconate gel should be on hand as a first aid measure for skin contact, as fluorine can cause deep tissue burns similar to hydrofluoric acid.[4]
-
Inert Atmosphere and Dry Conditions: The reaction setup must be scrupulously dry and purged with an inert gas before introducing fluorine to prevent violent reactions with moisture or oxygen.[3]
Q3: How do I choose the right counter-anion for my N-fluoropyridinium salt?
A3: The choice of the counter-anion (from the Brønsted or Lewis acid) is crucial as it influences the stability, reactivity, and physical properties of the final salt.
-
Non-nucleophilic Anions: It is essential to use a non-nucleophilic and non-oxidizable counter-anion to prevent side reactions. Commonly used counter-anions include triflate (OTf⁻), tetrafluoroborate (BF₄⁻), and hexafluorophosphate (PF₆⁻).[6]
-
Influence on Reactivity: The counter-anion can modulate the electrophilicity of the N-F bond. For instance, salts with the triflate anion are generally highly reactive.
-
Crystallinity and Stability: The choice of counter-anion also affects the crystallinity and stability of the salt. Some combinations will yield stable, crystalline solids that are easy to handle and store.[6]
Q4: Can I tune the reactivity of the N-fluoropyridinium salt?
A4: Yes, the reactivity can be systematically tuned. This is one of the significant advantages of this class of reagents.
-
Substituents on the Pyridine Ring: The electronic nature of the substituents on the pyridine ring has a pronounced effect. Electron-withdrawing groups (e.g., -Cl, -NO₂) increase the electrophilicity of the N-F bond, making the salt a more powerful fluorinating agent. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease its reactivity.[6] This allows for the selection of a reagent with the appropriate reactivity for a specific substrate, minimizing side reactions.[8]
Experimental Protocol: Synthesis of N-Fluoropyridinium Triflate
This protocol is a general guideline and should be adapted based on the specific pyridine derivative and laboratory safety protocols. Caution! This procedure involves the use of elemental fluorine and should only be performed by trained personnel in an appropriate facility. [6]
Materials:
-
Pyridine (anhydrous)
-
Trifluoromethanesulfonic acid (triflic acid)
-
Acetonitrile (anhydrous)
-
10% F₂ / 90% N₂ gas mixture
-
Diethyl ether (anhydrous)
-
Celite®
Equipment:
-
Three-necked, round-bottom flask, oven-dried
-
Gas inlet tube
-
Thermometer
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., cryostat or dry ice/acetone)
-
Fluorine-compatible gas regulator and flowmeter
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Setup: Assemble the dry three-necked flask with a magnetic stir bar, gas inlet, thermometer, and gas outlet connected to a scrubber. Purge the entire system with dry nitrogen.
-
Reagent Preparation: In the flask, dissolve anhydrous pyridine (1.03 eq) and triflic acid (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to -35°C using a cooling bath.
-
Fluorination: Begin stirring the solution and introduce the 10% F₂/N₂ gas mixture sub-surface at a controlled rate. Monitor the internal temperature closely and adjust the gas flow to maintain it below -30°C.
-
Reaction Monitoring: The reaction progress can be monitored by observing the disappearance of the starting pyridinium salt.
-
Quenching: Once the reaction is complete, switch the gas flow back to pure nitrogen to purge the system of any residual fluorine.
-
Isolation: Allow the reaction mixture to warm to room temperature. Filter the mixture through a pad of Celite® to remove any insoluble byproducts.
-
Precipitation: Concentrate the filtrate under reduced pressure (without heating). To the resulting residue, add anhydrous diethyl ether to precipitate the N-fluoropyridinium triflate.
-
Purification: Collect the crystalline product by filtration under an inert atmosphere. Wash the crystals with cold, anhydrous diethyl ether.
-
Drying and Storage: Dry the product under high vacuum and store it in a desiccator under an inert atmosphere. The product, N-fluoropyridinium triflate, should be a stable crystalline solid.[6]
Data Summary Table
| Pyridine Substituent | Counter-anion | Typical Yield (%) | Relative Fluorinating Power | Stability |
| H | OTf⁻ | 68-70%[6] | High | Stable solid[6] |
| 3,5-Cl₂ | OTf⁻ | ~85% | Very High | Less stable than unsubstituted |
| 2,6-(CH₃)₂ | BF₄⁻ | ~90% | Low | Stable solid |
| H | BF₄⁻ | Good yields reported[6] | Moderate | Stable solid |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Safety and handling of fluorin
- N-Fluoropyridinium Salts, Synthesis and Fluorin
- Chemistry of N-fluoropyridinium salts. PubMed.
- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.
- Fluorine. Princeton University Environmental Health & Safety.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- Fluorine Safety. Purdue University Department of Chemistry.
- N-FLUOROPYRIDINIUM TRIFL
- Synthesis of various N-fluoropyridinium salts.
- Chemistry of N-fluoropyridinium salts. Chemical Society Reviews (RSC Publishing).
- Method for preparing N-fluoropyridinium salts.
- Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Juniper Publishers.
- Development of N-F fluorinating agents and their fluorin
Sources
- 1. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 2. data.epo.org [data.epo.org]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in 6-chloropyridine-2-sulfonic acid reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 6-chloropyridine-2-sulfonic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and minimize byproduct formation in your reactions, ensuring the highest possible purity and yield of your target compound.
Introduction to the Challenges of 2,6-Dichloropyridine Sulfonation
The synthesis of this compound, typically achieved through the electrophilic sulfonation of 2,6-dichloropyridine, presents a unique set of challenges. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene derivatives. This necessitates the use of strong sulfonating agents, such as fuming sulfuric acid (oleum), and often elevated temperatures to drive the reaction forward. These harsh conditions, however, can lead to the formation of several byproducts, complicating purification and reducing the overall yield. Understanding the nature of these byproducts and the mechanisms of their formation is crucial for optimizing the reaction and achieving the desired product quality.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each entry provides a detailed explanation of the potential causes and offers actionable steps for remediation.
Problem 1: Low Conversion of 2,6-Dichloropyridine
Question: I am observing a significant amount of unreacted 2,6-dichloropyridine in my reaction mixture, even after a prolonged reaction time. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the sulfonation of 2,6-dichloropyridine is a common issue, primarily due to the deactivated nature of the pyridine ring. The two electron-withdrawing chlorine atoms further reduce the ring's nucleophilicity.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Insufficiently Strong Sulfonating Agent | The concentration of the active electrophile, sulfur trioxide (SO₃), may be too low to effectively sulfonate the deactivated pyridine ring. | Use a higher concentration of oleum (e.g., 20-30% free SO₃). The higher concentration of SO₃ increases the rate of the electrophilic attack. |
| Inadequate Reaction Temperature | The activation energy for the sulfonation of a deactivated ring is high, and the reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature. Monitor the reaction progress by HPLC at regular intervals to find the optimal temperature that promotes the desired reaction without significantly increasing byproduct formation. A typical starting point is in the range of 100-150°C. |
| Short Reaction Time | The reaction may simply not have had enough time to proceed to completion under the current conditions. | Extend the reaction time and continue to monitor the consumption of the starting material by HPLC. |
| Moisture in the Reaction | Water can consume the sulfonating agent, reducing its effective concentration. Sulfuric acid, when used as the sulfonating agent, produces water as a byproduct, which can hinder the reaction from reaching high conversion.[1] | Ensure all glassware is thoroughly dried and that the starting materials and reagents are anhydrous. If using concentrated sulfuric acid, consider using a dehydrating agent or switching to oleum. |
Experimental Workflow for Optimizing Conversion:
Caption: Workflow for troubleshooting low conversion.
Problem 2: Formation of Isomeric Byproducts
Question: My HPLC analysis shows a significant peak in addition to my desired this compound. I suspect it's a positional isomer. How can I confirm this and minimize its formation?
Answer:
The formation of positional isomers is a classic challenge in electrophilic aromatic substitution on substituted rings. In the case of 2,6-dichloropyridine, sulfonation can potentially occur at the 3, 4, or 5-positions. While the 2- and 6-positions are sterically hindered by the chlorine atoms, electronic effects also play a crucial role in directing the incoming electrophile. The primary isomeric byproduct is likely to be 2,6-dichloropyridine-4-sulfonic acid .
Mechanism of Isomer Formation:
The sulfonation of the pyridine ring proceeds through a sigma complex (Wheland intermediate). The stability of this intermediate determines the regioselectivity of the reaction. While sulfonation at the 2-position is electronically favored due to the directing effect of the nitrogen atom, this position is blocked. Sulfonation at the 4-position is the next most favorable, leading to the formation of the 4-sulfonic acid isomer.
Sources
troubleshooting guide for the synthesis of N-fluoro-6-chloropyridinium-2-sulfonate
Technical Support Center: N-fluoro-6-chloropyridinium-2-sulfonate
Welcome to the technical support guide for the synthesis of N-fluoro-6-chloropyridinium-2-sulfonate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this challenging synthesis. As an advanced electrophilic fluorinating agent, the successful and reproducible synthesis of this reagent is critical. This guide moves beyond a simple protocol to explain the causality behind experimental choices, ensuring both success and safety in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is N-fluoro-6-chloropyridinium-2-sulfonate and why is it used?
N-fluoro-6-chloropyridinium-2-sulfonate is a zwitterionic, electrophilic fluorinating agent. Part of the broader class of N-fluoropyridinium salts, it is used to introduce fluorine atoms into organic molecules.[1][2] The presence of the electron-withdrawing chloro and sulfonate groups on the pyridine ring modulates its fluorinating power, often imparting high selectivity in complex fluorination reactions.[3][4] Unlike more aggressive reagents like elemental fluorine, N-F reagents like this one are typically bench-stable solids, offering significant advantages in handling and safety.[5][6] However, its zwitterionic nature can lead to low solubility in common organic solvents, a factor that influences both its reactivity and purification.[3][7]
Q2: What are the primary safety concerns when performing this synthesis?
The principal hazard is the use of elemental fluorine (F₂), even when diluted. Fluorine is an extremely toxic, corrosive, and powerful oxidizing gas.[8][9]
-
Toxicity: Inhalation can cause severe respiratory damage and can be fatal. Skin or eye contact results in deep, penetrating burns similar to those from hydrofluoric acid (HF), which is formed upon contact with moisture.[8]
-
Reactivity: Fluorine reacts violently with a vast range of materials, including water, organic solvents, and even glass if not properly handled.[9]
-
Equipment: The synthesis must be conducted in a dedicated, well-ventilated fume hood. All glassware must be scrupulously dried, and the gas delivery system must be constructed from fluorine-compatible materials.[8][10] A system for neutralizing the unreacted fluorine and HF byproduct is mandatory.
Always have 2.5% calcium gluconate gel immediately accessible as a first aid measure for skin contact before beginning any work with fluorine gas.[8]
Detailed Synthesis Protocol
This protocol is divided into two main stages: the preparation of the precursor, sodium 6-chloropyridine-2-sulfonate, and its subsequent fluorination.
Stage 1: Synthesis of Sodium 6-chloropyridine-2-sulfonate
-
Reaction Setup: To a solution of 2,6-dichloropyridine (1 equiv.) in water, add sodium sulfite (Na₂SO₃, 1.1 equiv.).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the product may precipitate. If not, reduce the volume of water under vacuum to induce crystallization.
-
Isolation: Filter the solid precipitate and wash with a small amount of cold water, followed by acetone.
-
Drying: Dry the resulting white solid under high vacuum to yield sodium 6-chloropyridine-2-sulfonate. This precursor should be thoroughly dried before the next step, as any residual moisture will react violently with fluorine gas.
Stage 2: Fluorination to N-fluoro-6-chloropyridinium-2-sulfonate
This procedure requires specialized equipment for handling fluorine gas.[10]
-
Apparatus: The reaction should be performed in a three-necked flask made of a fluorine-resistant material (e.g., PFA or FEP, though borosilicate glass can be used with extreme care and proper passivation) equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a scrubber (containing alumina and soda lime). The entire setup must be in a certified fume hood.
-
Reaction Setup:
-
Place the rigorously dried sodium 6-chloropyridine-2-sulfonate (1 equiv.) into the reaction flask.
-
Add anhydrous acetonitrile. A mixture of acetonitrile and water (e.g., 10:1) can sometimes be used to improve the solubility of the starting salt, but this requires extreme caution.[3][11]
-
Purge the system thoroughly with dry nitrogen.
-
Cool the stirred suspension to between -40 °C and -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
-
Fluorination:
-
Introduce a gaseous mixture of 10% F₂ in N₂ at a controlled flow rate.[3][4] The reaction is often exothermic, so maintain the temperature carefully.
-
The reaction progress can be monitored by observing the disappearance of the starting material (if a sampling method is safely available) or by running the reaction for a predetermined time based on stoichiometry. An excess of fluorine is typically used.
-
-
Work-up and Isolation:
-
Once the reaction is complete, purge the system with nitrogen to remove all residual fluorine gas.
-
Add a co-solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether to the reaction mixture to precipitate the product.[11]
-
Filter the resulting precipitate under an inert atmosphere.
-
Wash the solid with THF and then a small amount of ether to remove any soluble impurities.
-
-
Purification and Storage:
-
The product is often obtained in high purity after washing. If necessary, recrystallization can be attempted from a suitable solvent system, although its low solubility can make this challenging.[7]
-
Dry the final product, N-fluoro-6-chloropyridinium-2-sulfonate, under high vacuum.
-
Store the stable, crystalline solid in a tightly sealed container under an inert atmosphere, protected from light and moisture.
-
Troubleshooting Guide
Q: My reaction yielded very little or no product. What went wrong?
A: This is a common issue often related to reagent quality, reaction conditions, or the fluorine source.
-
Cause 1: Impure or Wet Starting Material: The precursor, sodium 6-chloropyridine-2-sulfonate, must be pure and scrupulously dry. Moisture will consume fluorine gas, generating HF and reducing the yield.
-
Solution: Confirm the purity of your starting material by NMR or another suitable method. Dry it extensively under high vacuum for several hours before use.
-
-
Cause 2: Inadequate Anhydrous Conditions: The entire reaction system must be free of water.
-
Solution: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.
-
-
Cause 3: Incorrect Fluorine Delivery: The concentration and flow rate of fluorine are critical. Too slow a flow will lead to an incomplete reaction, while too high a concentration or flow rate can lead to side reactions or an uncontrolled exotherm.
-
Solution: Ensure your mass flow controllers are calibrated. Verify the concentration of your F₂/N₂ mixture. The gas should be bubbled through the solution, not just passed over the surface, to ensure efficient mixing.[4]
-
-
Cause 4: Reaction Temperature: The reaction is typically run at low temperatures (-40 to -20 °C) to control reactivity and minimize side reactions. If the temperature is too low, the reaction rate may be negligible. If it is too high, degradation can occur.
-
Solution: Monitor the internal reaction temperature closely. Ensure the cooling bath is maintained at the correct temperature and that stirring is efficient.
-
Q: I'm observing significant side product formation. What are they and how can I avoid them?
A: Side products usually arise from over-fluorination, reaction with the solvent, or hydrolysis.
-
Cause 1: Over-fluorination: Although less common for this specific zwitterionic compound, other positions on the pyridine ring could potentially be fluorinated under harsh conditions.
-
Solution: Avoid a large excess of fluorine gas. Maintain a low reaction temperature to increase selectivity.
-
-
Cause 2: Hydrolysis: The N-F bond can be susceptible to hydrolysis, especially in the presence of acid (like HF byproduct) and water. This can lead back to the starting pyridinium salt.
-
Solution: Maintain rigorous anhydrous conditions. Some protocols add sodium fluoride to the reaction mixture to act as an HF scavenger.[12]
-
-
Cause 3: Product Instability: While generally stable, the product can degrade if the work-up is not performed promptly or if exposed to incompatible materials.
-
Solution: Proceed with the work-up and isolation as soon as the reaction is complete. Avoid prolonged exposure to ambient air and moisture.
-
Q: The product is not precipitating from the solution, or it's coming out as an oil.
A: This is a physical isolation issue, often related to solubility. N-fluoropyridinium-2-sulfonates can have low solubility, but this is dependent on the solvent system.[3][7]
-
Cause 1: Insufficient Anti-Solvent: The product may still be too soluble in the acetonitrile/anti-solvent mixture.
-
Solution: Increase the volume of the anti-solvent (THF or diethyl ether). Ensure the anti-solvent is added slowly to a well-stirred solution to promote the formation of a crystalline solid over an oil.
-
-
Cause 2: Residual Impurities: Impurities can sometimes inhibit crystallization, leading to oiling out.
-
Solution: Ensure the reaction has gone to completion. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, isolate the oil, redissolve it in a minimal amount of acetonitrile, and attempt precipitation again.
-
Product Characterization
Proper characterization is essential to confirm the identity and purity of your N-fluoro-6-chloropyridinium-2-sulfonate.
| Technique | Expected Observations |
| ¹H NMR | Expect downfield shifts for the pyridine protons due to the electron-withdrawing effects of the N-F bond, chloro, and sulfonate groups. The aromatic protons will appear as multiplets. |
| ¹⁹F NMR | A characteristic singlet or broad singlet should be observed for the N-F bond. The chemical shift is indicative of the N-F environment. For N-fluoropyridinium triflate, the N-F signal is around +48.8 ppm (relative to CFCl₃).[4] A similar region is expected here. |
| ¹³C NMR | The carbon atoms of the pyridine ring will show distinct signals. The carbon atoms adjacent to the nitrogen will be significantly affected by the fluorination. |
| Melting Point | The compound should have a sharp melting point, indicating good purity. N-fluoropyridinium salts are typically high-melting crystalline solids. |
| IR Spectroscopy | Look for characteristic peaks for the aromatic C-H and C=C/C=N stretching, as well as strong peaks for the S=O stretching of the sulfonate group. |
References
-
Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. [Link]
-
Fluorine Safety. Purdue University Department of Chemistry. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Code of practice compressed fluorine and mixtures with inert gases. EIGA. [Link]
-
(PDF) Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ResearchGate. [Link]
-
A quantitative reactivity scale for electrophilic fluorinating reagents. RSC Publishing. [Link]
-
N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. Bentham Science. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH. [Link]
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). NIH. [Link]
-
Preparation, Reactivity, and Applications of N -Fluoropyridinium Salts. ResearchGate. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]
-
N-fluoropyridinium triflate. Organic Syntheses Procedure. [Link]
-
Synthesis of various N-fluoropyridinium salts. ResearchGate. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of N-fluoropyridinium-2-sulfonate. PrepChem.com. [Link]
-
Syntheses and Properties of N-Fluoropyridinium Salts. Sci-Hub. [Link]
- An improved method for preparing n-fluorosulfonimides.
-
Method for preparing N-fluoropyridinium salts. European Patent Office. [Link]
-
Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Juniper Publishers. [Link]
-
Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. ACS Publications. [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]
-
Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. NIH. [Link]
-
N-Fluoro-2,4,6-trimethylpyridinium triflate. Organic Chemistry Portal. [Link]
-
(PDF) Electrophilic Fluorination with 1-Fluoro-2,4,6- trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. ResearchGate. [Link]
-
Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds. UU Research Portal. [Link]
-
Solid-state carbon NMR characterization and investigation of intrinsic dissolution behavior of fluconazole polymorphs, anhydrate forms I and II. PubMed. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. eiga.eu [eiga.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prepchem.com [prepchem.com]
- 12. WO1994008955A1 - An improved method for preparing n-fluorosulfonimides - Google Patents [patents.google.com]
impact of solvent choice on the stability of 6-chloropyridine-2-sulfonic acid
Welcome to the technical support center for 6-chloropyridine-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice regarding the impact of solvent choice on the stability of this compound. Here, you will find a series of frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist you in your research and development endeavors.
Introduction: The Critical Role of Solvent Selection
This compound is a versatile building block in synthetic chemistry.[1] However, its stability can be significantly influenced by the choice of solvent, which can impact reaction yields, impurity profiles, and the shelf-life of solutions. Understanding the potential degradation pathways and how to mitigate them is crucial for robust process development and reliable experimental outcomes. This guide will walk you through the key considerations for maintaining the stability of this compound in various solvent systems.
Frequently Asked Questions (FAQs) & Troubleshooting
What are the primary stability concerns for this compound in solution?
The main stability concerns for this compound revolve around two potential degradation pathways:
-
Hydrolysis of the Chloro Group: The chlorine atom attached to the pyridine ring can be susceptible to nucleophilic substitution by water or other nucleophilic species in the solvent system. This would lead to the formation of 6-hydroxypyridine-2-sulfonic acid. The rate of this hydrolysis is often dependent on pH and temperature.[2]
-
Desulfonation: Cleavage of the carbon-sulfur bond can occur under certain conditions, leading to the loss of the sulfonic acid group and the formation of 2-chloropyridine. This is a potential degradation pathway for some sulfonic acids.
The choice of solvent, particularly its protic or aprotic nature, can influence the rates of these degradation reactions.
How does the choice between a protic and an aprotic solvent affect the stability of this compound?
The nature of the solvent plays a pivotal role in the stability of your compound. Here's a breakdown of what to expect:
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. In the case of this compound, protic solvents can facilitate the hydrolysis of the chloro group by stabilizing the transition state of the nucleophilic attack by water or the alcohol.
-
Aprotic Solvents (e.g., acetonitrile, tetrahydrofuran (THF), N,N-dimethylformamide (DMF)): These solvents lack O-H or N-H bonds and are not hydrogen bond donors. Generally, this compound is expected to be more stable in aprotic solvents as the potential for solvolysis is reduced. However, the presence of trace amounts of water in these solvents can still lead to slow degradation over time.
I am observing a new peak in my HPLC chromatogram after storing a solution of this compound in methanol for a few days. What could it be?
This is a common issue and likely points to a solvolysis reaction. The new peak could be 6-methoxypyridine-2-sulfonic acid, formed by the reaction of your compound with the methanol solvent. To confirm this, you could attempt to synthesize this potential degradation product as a reference standard or use LC-MS to identify the mass of the new peak.
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This will serve as your baseline (t=0) chromatogram.
-
Store the solution under controlled conditions: Keep a portion of the solution at a known temperature and protected from light.
-
Monitor the chromatogram over time: Inject samples at regular intervals (e.g., 24, 48, 72 hours) and observe the growth of the new peak relative to the parent compound.
-
Consider a solvent change: If the degradation is significant, switching to an aprotic solvent like acetonitrile may be necessary for your application.
How can I perform a forced degradation study to understand the stability of this compound?
A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish a stability-indicating analytical method.[3][4] This involves subjecting the compound to conditions more severe than it would typically encounter during storage or use.[3][5][6]
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the chloro group |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the chloro group, potential desulfonation |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the pyridine ring or other susceptible functional groups |
| Thermal Degradation | 80°C for 48 hours (solid and in solution) | General decomposition |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation, potentially leading to a variety of products[7] |
Note: The goal is to achieve 5-20% degradation of the parent compound.[6] The conditions may need to be adjusted based on the observed stability.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC vials
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 48 hours.
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 48 hours.
-
At designated time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At designated time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Separately, place a vial of the stock solution in the oven at 80°C for 48 hours.
-
After the incubation period, prepare solutions of the stressed solid and dilute the stressed solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Method Development and Validation:
-
Specificity: Inject the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak (resolution > 1.5).
-
Linearity: Prepare a series of solutions of this compound at different concentrations and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be > 0.999).
-
Accuracy and Precision: Perform recovery studies by spiking a placebo with known amounts of the compound. Analyze multiple preparations to assess the repeatability of the method.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to ensure the method remains reliable under small variations.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Sources
- 1. synchem.de [synchem.de]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing the hydrolysis of N-fluoropyridinium salt products
Welcome to the technical support center for N-fluoropyridinium salts. This resource is designed for researchers, scientists, and professionals in drug development who utilize these powerful electrophilic fluorinating agents. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing the hydrolysis of your N-fluoropyridinium salt products and ensuring the success of your fluorination reactions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability of N-Fluoropyridinium Salts
This section addresses fundamental questions regarding the stability and handling of N-fluoropyridinium salts.
Question 1: I've observed a decrease in the fluorinating power of my N-fluoropyridinium salt over time. What could be the cause?
Answer: A decrease in fluorinating power is a common indicator of reagent degradation, primarily through hydrolysis. N-fluoropyridinium salts, while considered "stable" electrophilic fluorinating agents, are susceptible to reaction with water.[1][2] This susceptibility is influenced by several factors including ambient moisture, storage conditions, and the intrinsic properties of the salt itself. The hydrolysis process consumes the active N-F reagent, leading to lower yields and inconsistent reaction outcomes. It is crucial to store these reagents under a dry, inert atmosphere to maintain their efficacy.[1]
Question 2: What is the mechanism of hydrolysis for N-fluoropyridinium salts, and what are the byproducts?
Answer: The hydrolysis of N-fluoropyridinium salts is a unique process that involves the nucleophilic attack of water on the pyridine ring.[3][4] While the exact mechanism can be complex, it generally leads to the formation of pyridones and hydrogen fluoride. The presence of these byproducts can complicate your reaction mixture, affecting both the desired fluorination and the subsequent purification steps. Understanding that water acts as a reactant is key to preventing this decomposition pathway.
Question 3: How do the counter-anion and pyridine ring substituents affect the stability of the salt?
Answer: The stability of an N-fluoropyridinium salt is critically dependent on both the counter-anion and the substituents on the pyridine ring.[3][4]
-
Counter-Anion: The ideal counter-anion is non-nucleophilic and weakly basic.[3][4] Anions like triflate (TfO⁻), tetrafluoroborate (BF₄⁻), and hexafluoroantimonate (SbF₆⁻) are excellent choices as they do not readily react with the electrophilic N-fluoropyridinium cation.[3][4] Conversely, more nucleophilic counter-ions can lead to reagent instability.
-
Ring Substituents: The electronic nature of the substituents on the pyridine ring modulates the salt's reactivity and, consequently, its stability. Electron-withdrawing groups increase the electrophilicity of the fluorine atom, making the salt a more powerful fluorinating agent but also potentially more susceptible to hydrolysis and decomposition.[1][5] Conversely, electron-donating groups can enhance stability at the cost of reduced fluorinating power.[1] There is an inverse relationship between fluorinating power and stability.[1]
Part 2: Troubleshooting Guide - Preventing Hydrolysis in Your Experiments
This guide provides solutions to specific problems you may encounter during your fluorination reactions.
Issue 1: Inconsistent or Low Yields in Fluorination Reactions
Symptoms:
-
Variable yields from batch to batch.
-
Significantly lower yields than expected.
-
Presence of starting material even after extended reaction times.
Potential Cause: Degradation of the N-fluoropyridinium salt due to hydrolysis prior to or during the reaction.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Action: Before use, visually inspect the N-fluoropyridinium salt. It should be a free-flowing crystalline solid. Clumping or discoloration can indicate moisture absorption.
-
Rationale: Physical changes are often the first sign of decomposition.
-
-
Ensure Anhydrous Reaction Conditions:
-
Action: Use freshly dried, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Rationale: The presence of even trace amounts of water can lead to significant hydrolysis of the reagent, reducing its effective concentration in the reaction mixture.
-
-
Inert Atmosphere:
-
Action: Conduct the reaction under an inert atmosphere. Purge the reaction vessel with argon or nitrogen before adding reagents.
-
Rationale: This prevents atmospheric moisture from entering the reaction vessel and reacting with the sensitive N-fluoropyridinium salt.
-
Diagram: Troubleshooting Workflow for Low Fluorination Yields
Sources
Technical Support Center: Characterization of Impurities in Commercial 6-Chloropyridine-2-sulfonic Acid
Welcome to the technical support center dedicated to providing in-depth guidance on the characterization of impurities in commercial 6-chloropyridine-2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling, ensuring the quality and safety of this critical chemical intermediate. Our approach integrates foundational chemical principles with practical, field-proven analytical strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound, providing concise, expert-driven answers.
Q1: What are the most probable impurities in commercial this compound and where do they originate?
A1: The impurity profile of commercial this compound is intrinsically linked to its synthetic route. Common manufacturing processes can introduce several classes of impurities:
-
Starting Material-Related Impurities: Unreacted starting materials or impurities within them can carry through the synthesis. For instance, if the synthesis starts from 2,6-dichloropyridine, residual amounts may be present in the final product.
-
Process-Related Impurities (Byproducts): These are substances formed during the reaction. Common examples include:
-
Isomeric Impurities: Such as 6-chloropyridine-3-sulfonic acid, which can form if the sulfonation is not perfectly regioselective.[1]
-
Over-sulfonated or Under-sulfonated Products: Pyridine disulfonic acid derivatives or unreacted chloropyridine.
-
Hydrolysis Products: 6-Hydroxypyridine-2-sulfonic acid can form if the chloro group is hydrolyzed during the reaction or work-up.
-
-
Degradation Products: The product may degrade under certain storage or handling conditions. Forced degradation studies, which involve exposing the substance to stress conditions like acid, base, heat, oxidation, and light, are crucial for identifying potential degradants.[2][3][4]
Q2: My reverse-phase HPLC-UV analysis shows several small, unidentified peaks. How can I begin to identify them?
A2: A systematic approach is key. Start by considering the potential impurities mentioned in Q1. The next step is to employ a more powerful analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: LC-MS provides the molecular weight of the eluting compounds. This information is invaluable for proposing molecular formulas for your unknown peaks. By comparing the measured molecular weights to those of potential impurities, you can generate initial hypotheses. For instance, an impurity with the same mass as a dichloropyridine isomer would be a strong candidate for a starting material-related impurity.
A logical workflow for this process is outlined below.
Sources
Technical Support Center: Safe Disposal of Waste from 6-Chloropyridine-2-Sulfonic Acid Reactions
Welcome to the Technical Support Center. This guide provides detailed protocols and answers to frequently asked questions regarding the safe handling and disposal of waste generated from chemical reactions involving 6-chloropyridine-2-sulfonic acid. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to manage these waste streams safely, compliantly, and with a clear understanding of the underlying chemical principles.
FAQ 1: What are the primary hazards associated with waste from this compound reactions?
Understanding the specific hazards of your waste stream is the critical first step in managing it safely. Waste from reactions involving this compound presents a dual chemical hazard:
-
Corrosivity (Acidity): The sulfonic acid group (-SO₃H) makes the parent compound and its aqueous solutions strongly acidic.[1] This acidity is comparable to sulfuric acid and can cause severe chemical burns upon contact and corrode incompatible containers or plumbing.[1][2] Any unreacted starting material will render the aqueous waste highly corrosive.
-
Chemical Toxicity & Environmental Persistence: The core structure is a chlorinated pyridine. Chlorinated organic compounds are a class of chemicals known for their potential toxicity and persistence in the environment.[3][4][5] Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin, with potential effects on the liver, kidneys, and nervous system.[6][7][8][9] Due to their stability, organohalogens do not readily biodegrade and can bioaccumulate, posing a long-term ecological risk.[10][11] Therefore, they are considered hazardous waste and cannot be disposed of via standard drains.[12][13]
Disposal Workflow: A Step-by-Step Decision Guide
The following diagram outlines the logical workflow for segregating and treating waste from your experiments.
Caption: Decision workflow for segregating and treating reaction waste.
Disposal Guide 1: How do I safely neutralize acidic aqueous waste?
This protocol addresses the corrosive hazard of the aqueous waste stream, which likely contains unreacted sulfonic acid.
Principle of Neutralization
Neutralization is a chemical reaction between an acid and a base, which produces a salt and water. The goal is to adjust the pH of the waste to a neutral range (typically 5.5-9.0) to render it non-corrosive for disposal.[14][15][16]
Experimental Protocol
-
Preparation and Safety:
-
Conduct all work inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (butyl rubber or nitrile).[17][18]
-
Place the beaker or flask containing the acidic aqueous waste into a larger secondary container filled with an ice-water bath. This is crucial to dissipate the heat that will be generated. The neutralization of strong acids is a highly exothermic process.
-
-
pH Measurement:
-
Carefully dip a strip of pH paper or a calibrated pH meter probe into the solution to determine the initial pH.
-
-
Slow Addition of Base:
-
Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), in small portions while stirring the solution continuously.
-
Causality: A weak base is recommended over a strong base (like NaOH) for laboratory-scale neutralization.[2] It reacts more slowly and controllably, minimizing the risk of a violent, exothermic reaction and splashing. Sodium bicarbonate will also produce carbon dioxide gas, so add it slowly to prevent excessive foaming and overflow.[2]
-
-
Monitoring and Verification:
-
Final Disposal:
-
Once neutralized, transfer the solution to a designated and clearly labeled "Aqueous Waste" container.
-
Even after neutralization, this waste may contain dissolved organic compounds and should not be poured down the drain unless permitted by your institution's specific guidelines.
-
Troubleshooting Neutralization
| Issue Encountered | Probable Cause | Corrective Action |
| Violent fizzing/foaming | CO₂ evolution from bicarbonate/carbonate is too rapid. | Slow down the rate of base addition immediately. Ensure the solution is being stirred effectively to distribute the base. |
| Solution is getting very hot | The exothermic reaction is proceeding too quickly. | Stop adding the base. Allow the solution to cool in the ice bath before proceeding at a much slower rate of addition. |
| pH "bounces back" down | Inadequately mixed solution or presence of buffered species. | Stir the solution for an extended period (5-10 minutes) after the last addition of base to ensure the reaction is complete before making a final pH measurement. |
Disposal Guide 2: What is the correct procedure for disposing of the chlorinated organic components?
This is the most critical part of the disposal process, addressing the persistent and toxic nature of the 6-chloropyridine structure. Neutralization is not sufficient for this waste stream.
Principle of Segregation for Specialized Disposal
Chlorinated organic compounds require destruction, not just neutralization. The most common and effective method for this is high-temperature incineration.[12][19] Your institution's environmental health and safety (EHS) office manages a specific waste stream for these "halogenated organic wastes." Mixing these with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and environmental risk.[13]
Disposal Protocol
-
Identify Halogenated Waste: All organic layers, solvents used for extraction (e.g., dichloromethane, chloroform), and any solids containing this compound or its derivatives are considered halogenated waste.
-
Use Designated Containers:
-
Obtain a dedicated "Halogenated Organic Waste" container from your EHS department. These are typically made of chemically resistant materials and are clearly labeled.
-
Never mix halogenated waste with non-halogenated waste streams (e.g., acetone, hexanes, methanol).[13]
-
-
Labeling and Collection:
-
Attach a hazardous waste label to the container before adding any waste.
-
Accurately list all chemical components and their approximate percentages on the label. This is a regulatory requirement and is essential for safe disposal by EHS personnel.
-
Keep the container sealed when not in use and store it in a well-ventilated area, away from ignition sources.[20]
-
-
Handling Contaminated Materials:
-
Any lab supplies that come into direct contact with the chemical, such as pipette tips, gloves, and silica gel from chromatography, must also be disposed of as solid hazardous waste.
-
Collect these items in a sealed, labeled bag or container and manage them according to your institution's solid chemical waste procedures.
-
FAQs: Advanced Disposal Topics
-
Q: Why can't I treat the chlorinated waste myself in the lab?
-
A: Methods for degrading chlorinated organic compounds, such as reductive dechlorination or advanced oxidation processes, require specialized equipment and conditions that are not feasible or safe for a standard research lab.[3][4] The most reliable method is off-site incineration at a licensed hazardous waste facility, which ensures complete destruction of the hazardous compounds.[12][19]
-
-
Q: What if I used a water-miscible organic solvent like THF or acetonitrile?
-
A: If your final waste is a single-phase mixture of water and an organic solvent containing the chlorinated compound, the entire volume must be treated as a halogenated waste. Do not attempt to neutralize and dispose of it as aqueous waste. The organic content and the halogenated molecule require incineration.
-
References
-
Acidic and Basic Solution Neutralization SOP. Scribd. [Link]
-
In Situ Chemical Reduction of Chlorinated Organic Compounds. ResearchGate. [Link]
-
Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. SciSpace. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
sop-chemical-waste-disposal-via-neutralization.docx. North Seattle College. [Link]
-
Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. MDPI. [Link]
-
Current advances of chlorinated organics degradation by bioelectrochemical systems: a review. PubMed. [Link]
-
How To Neutralize Sulfonic Acid With Caustic Soda. Capital Resin Corporation. [Link]
-
Biological Degradation of Chlorinated Solvents and Groundwater Remediation. YouTube. [Link]
-
(PDF) Biodegradation of Chlorinated Compounds—A Review. ResearchGate. [Link]
-
How to Neutralize Chemical Spills. Lab Manager. [Link]
-
Pyridine - Some Industrial Chemicals. NCBI Bookshelf. [Link]
-
Pyridine: general information. GOV.UK. [Link]
-
Pyridine: Exposure, risk management, and impact on life and environment. ResearchGate. [Link]
-
PYRIDINE. EPA OSC Response. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPID. [Link]
-
A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. MDPI. [Link]
- Neutralization of sulfonic acids.
-
Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]
-
SAFETY DATA SHEET - 3-Chloropyridine. Chem Service. [Link]
-
How To Neutralize Sulfonic Acid. YouTube. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
- Neutralization of organic sulfuric or sulfonic detergent acid to produce high solids concentration detergent salt.
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
Neutralization Chemicals. Wastech Controls & Engineering. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Removal of organohalogens and organohalogen precursors in reclaimed wastewater. OSTI.GOV. [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. [Link]
-
Code of Federal Regulations Title 40. Protection of Environment 40 CFR Pt. 261, App. IX. govinfo.gov. [Link]
-
Disposing of Chlorine: Pool and Cleaning Products. NEDT. [Link]
-
6-Chloropyridine-2-boronic acid. PubChem. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]
-
Fate of Organohalogens in U.S. Wastewater Treatment Plants and Estimated Chemical Releases to Soils Nationwide from Biosolids Recycling. PMC - NIH. [Link]
-
6-Chloropyridin-2-ol. PubChem. [Link]
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Current advances of chlorinated organics degradation by bioelectrochemical systems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 7. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gov.uk [gov.uk]
- 9. response.epa.gov [response.epa.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. scribd.com [scribd.com]
- 15. uwb.edu [uwb.edu]
- 16. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. tandfonline.com [tandfonline.com]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Validation & Comparative
comparative analysis of pyridine sulfonic acid isomers in synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final molecules. Pyridine sulfonic acids, a class of bifunctional compounds containing both a basic pyridine ring and a strongly acidic sulfonic acid group, offer a versatile platform for the synthesis of complex molecular architectures. The positional isomerism of the sulfonic acid group on the pyridine ring (at the 2-, 3-, or 4-position) gives rise to distinct electronic and steric properties, which in turn dictate their reactivity and utility in synthesis.
This guide provides an in-depth comparative analysis of pyridine-2-sulfonic acid, pyridine-3-sulfonic acid, and pyridine-4-sulfonic acid. We will explore their synthesis, compare their physicochemical properties and reactivity profiles with supporting data, and discuss their applications in the synthesis of valuable compounds, particularly in the pharmaceutical industry.
Synthesis of Pyridine Sulfonic Acid Isomers: A Tale of Three Pathways
The synthetic accessibility of each isomer is a key factor in its practical application. The methods for preparing these isomers vary significantly, reflecting the electronic nature of the pyridine ring.
Pyridine-3-Sulfonic Acid: The Thermodynamically Favored Isomer
Pyridine-3-sulfonic acid is the most readily accessible isomer through direct sulfonation of pyridine. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution compared to benzene.[1] Harsh reaction conditions are therefore necessary to introduce the sulfonic acid group.
Classical Method: Direct Sulfonation of Pyridine
The direct sulfonation of pyridine with fuming sulfuric acid (oleum) at high temperatures, often in the presence of a mercury(II) sulfate catalyst, has been the traditional method for synthesizing pyridine-3-sulfonic acid.[2] The electrophilic attack occurs preferentially at the 3-position, as the intermediates for attack at the 2- and 4-positions are significantly destabilized by the adjacent positively charged nitrogen atom.[3]
Modern Method: A Milder, Multi-step Approach
To circumvent the harsh conditions and the use of toxic mercury, a more contemporary multi-step synthesis has been developed, starting from 3-chloropyridine.[4] This method involves the oxidation of 3-chloropyridine to its N-oxide, followed by nucleophilic substitution with a sulfite, and subsequent reduction of the N-oxide.[4]
dot
Caption: Synthetic routes to Pyridine-3-Sulfonic Acid.
Pyridine-2-Sulfonic Acid: Indirect Synthetic Strategies
Direct sulfonation is not a viable route for the synthesis of pyridine-2-sulfonic acid due to the deactivation of the ortho position. Therefore, indirect methods are employed.
Oxidation of 2-Mercaptopyridine
A common method involves the oxidation of 2-mercaptopyridine.[5] The thiol group is readily oxidized to the corresponding sulfonic acid using strong oxidizing agents. 2-Mercaptopyridine itself can be prepared from 2-chloropyridine.[5]
From 2-Chloropyridine
Another approach involves the nucleophilic substitution of 2-chloropyridine with a sulfite salt, such as sodium sulfite, at elevated temperatures. The chloro group at the 2-position is susceptible to nucleophilic attack, making this a feasible, albeit challenging, transformation.
Pyridine-4-Sulfonic Acid: Leveraging the Reactivity of the Para Position
Similar to the 2-isomer, direct sulfonation is not effective for the synthesis of pyridine-4-sulfonic acid. Indirect methods are therefore necessary.
From 4-Chloropyridine
The reaction of 4-chloropyridine with aqueous sodium sulfite is a viable method for the preparation of sodium 4-pyridinesulfonate, which can then be acidified to yield the free sulfonic acid.
dot
Caption: Common synthetic routes to Pyridine-2- and -4-Sulfonic Acid.
Comparative Analysis of Physicochemical Properties
The position of the sulfonic acid group significantly influences the physicochemical properties of the isomers.
| Property | Pyridine-2-sulfonic acid | Pyridine-3-sulfonic acid | Pyridine-4-sulfonic acid |
| Molecular Formula | C₅H₅NO₃S | C₅H₅NO₃S | C₅H₅NO₃S |
| Molar Mass | 159.16 g/mol | 159.16 g/mol | 159.16 g/mol |
| Appearance | White to light yellow powder/crystal[6] | White crystalline powder[7] | White to off-white solid[7] |
| Melting Point (°C) | 244-249[6] | >300[7] | ~330 (decomposes)[7] |
| Predicted pKa | -2.92 ± 0.18[7] | -2.30 ± 0.18[7] | -2.85 ± 0.50[7] |
| Water Solubility | Soluble | Soluble[7] | Soluble |
The higher melting points of the 3- and 4-isomers compared to the 2-isomer suggest stronger intermolecular forces in their crystal lattices. The predicted pKa values indicate that all three isomers are strong acids, with the 2- and 4-isomers being slightly more acidic than the 3-isomer due to the closer proximity of the electron-withdrawing sulfonic acid group to the ring nitrogen.
Reactivity Profile: A Comparative Study
The electronic differences between the isomers lead to distinct reactivity patterns, which are crucial for their application in synthesis.
Nucleophilic Aromatic Substitution (SNAr)
In reactions where the sulfonate group acts as a leaving group, the reactivity of the isomers is dictated by the stability of the Meisenheimer intermediate formed upon nucleophilic attack.[1] The order of reactivity is predicted to be:
4-isomer > 2-isomer >> 3-isomer [7]
-
Pyridine-4-sulfonic acid is the most reactive towards nucleophilic aromatic substitution. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1]
-
Pyridine-2-sulfonic acid is also reactive for the same reason, although steric hindrance from the adjacent nitrogen atom may slightly reduce its reactivity compared to the 4-isomer.[7]
-
Pyridine-3-sulfonic acid is the least reactive. Nucleophilic attack at the 3-position does not allow for the delocalization of the negative charge onto the ring nitrogen, resulting in a much less stable intermediate and a significantly slower reaction rate.[1]
dot
Caption: Relative reactivity of pyridine sulfonic acid isomers in SNAr.
Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient, and the presence of a strongly electron-withdrawing sulfonic acid group further deactivates it towards electrophilic attack.[1] Direct electrophilic substitution on pyridine sulfonic acids is extremely difficult. However, as mentioned in the synthesis of the 3-isomer, when pyridine itself undergoes sulfonation, the reaction favors the 3-position to avoid placing the positive charge of the intermediate on the carbon adjacent to the electron-deficient nitrogen.[1][3]
Desulfonation
Desulfonation is the reverse of sulfonation and is typically achieved by heating the sulfonic acid in aqueous acid.[1] Based on the principle of microscopic reversibility, the isomer that is most readily formed (the thermodynamic product) is also the most readily cleaved. Therefore, the predicted order of desulfonation is:
3-isomer > 2-isomer ≈ 4-isomer [1]
This is because pyridine-3-sulfonic acid is the thermodynamically favored product of direct sulfonation.[1]
Applications in Synthesis and Drug Development
The unique properties of each isomer lend them to specific applications in organic synthesis and medicinal chemistry.
-
Pyridine-3-sulfonic acid is a crucial intermediate in the pharmaceutical industry. Its most notable application is in the synthesis of Vonoprazan , a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[8] Its predictable reactivity and availability make it a valuable building block.
-
Pyridine-2-sulfonic acid and its derivatives are important in the synthesis of various heterocyclic compounds.[9] For instance, it is a precursor to 2-pyridinesulfonyl chloride, which is used in the preparation of piperidine derivatives that act as tachykinin receptor antagonists , a class of drugs with potential applications in treating pain, inflammation, and depression.[10][11]
-
Pyridine-4-sulfonic acid is also a versatile synthetic intermediate.[12] Pyridine-containing compounds are prevalent in FDA-approved drugs, and the ability to introduce functionality at the 4-position is valuable in drug design.[13] Derivatives of the pyridine scaffold are investigated for a wide range of therapeutic areas, including their use as antimicrobial and antiviral agents.[14]
Experimental Protocols
Synthesis of Pyridine-3-Sulfonic Acid (Modern Route)
This protocol is based on the multi-step synthesis from 3-chloropyridine.[4]
Step 1: Oxidation of 3-Chloropyridine to 3-Chloro-pyridine-N-oxide
-
Dissolve 3-chloropyridine in glacial acetic acid.
-
Heat the solution to 70-80°C.
-
Add hydrogen peroxide (30%) dropwise while maintaining the temperature.
-
After the addition is complete, continue stirring at 80°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully remove the solvent under reduced pressure.
Step 2: Sulfonation of 3-Chloro-pyridine-N-oxide
-
Prepare a solution of sodium sulfite in water.
-
Add the crude 3-chloro-pyridine-N-oxide to the sulfite solution.
-
Heat the mixture in an autoclave to approximately 145°C for 15-20 hours.
-
Cool the reaction mixture to obtain pyridine-3-sulfonic acid-N-oxide.
Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide
-
To the aqueous solution of pyridine-3-sulfonic acid-N-oxide, add a catalytic amount of Raney nickel.
-
Hydrogenate the mixture under pressure (e.g., 5-10 bar) at elevated temperature (e.g., 80-100°C) until the uptake of hydrogen ceases.
-
Cool the mixture, filter off the catalyst, and acidify the filtrate with a strong acid (e.g., HCl) to precipitate the pyridine-3-sulfonic acid.
-
The product can be purified by recrystallization from water.
Synthesis of Pyridine-4-Sulfonic Acid
This protocol is based on the reaction of 4-chloropyridine with sodium sulfite.
-
In a pressure vessel, combine 4-chloropyridine hydrochloride and a concentrated aqueous solution of sodium sulfite.
-
Heat the mixture to 160-170°C for 24-48 hours.
-
Cool the reaction mixture and dilute with water.
-
Add a solution of barium chloride to precipitate barium sulfite.
-
Filter off the precipitate and treat the filtrate with sulfuric acid to precipitate barium sulfate.
-
Filter off the barium sulfate and concentrate the filtrate under reduced pressure to obtain crude 4-pyridinesulfonic acid.
-
The product can be purified by recrystallization from aqueous ethanol.
Characterization: Spectroscopic Data
While obtaining identical condition spectra for all three isomers is challenging from literature, representative data can be used for characterization.
-
¹H NMR: The proton signals for the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the position of the highly electron-withdrawing sulfonic acid group.[15]
-
¹³C NMR: The carbon signals for the pyridine ring are also found in the aromatic region (δ 120-160 ppm), with the carbon attached to the sulfonic acid group showing a characteristic downfield shift.[16]
-
IR Spectroscopy: The IR spectra of pyridine sulfonic acids show characteristic absorption bands for the S=O stretching vibrations (around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹) and the O-H stretch of the sulfonic acid group (a broad band around 3000 cm⁻¹).[17][18]
dot
Caption: Workflow for comparing the reaction kinetics of the isomers.
Conclusion
The three isomers of pyridine sulfonic acid, while sharing the same molecular formula, exhibit remarkably different properties and reactivity profiles that dictate their synthesis and applications. Pyridine-3-sulfonic acid, the thermodynamic product of direct sulfonation, is a key building block in the pharmaceutical industry. The 2- and 4-isomers, accessible through indirect synthetic routes, are highly reactive in nucleophilic aromatic substitution reactions, making them valuable precursors for the synthesis of a diverse range of substituted pyridines for drug discovery and materials science. A thorough understanding of the comparative aspects of these isomers, as outlined in this guide, is essential for researchers and scientists to make informed decisions in the design and execution of synthetic strategies.
References
-
Pearson Education. Propose a mechanism for the sulfonation of pyridine, and point out... [Link]
- Philip, D., et al. (2006). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 744-747.
-
ResearchGate. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. [Link]
- Varghese, H. T., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627.
-
Nature Communications. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. [Link]
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th ed. Wiley.
-
Pharmaffiliates. 2-Pyridinesulfonic Acid. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
DAV University. Pyridines – Structure. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Pyridine Derivatives in Chemical Research and Pharma. [Link]
- Ali, I., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
-
ChemBK. pyridine-2-sulfonic acid. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
- Google Patents.
-
Wikipedia. 2-Mercaptopyridine. [Link]
-
PrepChem.com. Synthesis of pyridine-3-sulfonic acid. [Link]
- Hulita, N. K., et al. (2005). Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides.
- Wzgarda-Raj, K., et al. (2019). Oxidation of 2-mercaptopyridine N-oxide upon iodine agent: structural and FT-IR studies on charge-assisted hydrogen bonds CAHB(+) and I…I halogen interactions in 2,2′-dithiobis(pyridine N-oxide) ionic cocrystal. Crystals, 9(3), 159.
-
ResearchGate. Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]
- Turecek, F., & Gu, M. (1998). Comparison of the reactivity of the three distonic isomers of the pyridine radical cation toward tetrahydrofuran in solution and in the gas phase. Journal of the American Society for Mass Spectrometry, 9(10), 1046-1055.
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
- Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(1), 014304.
-
National Center for Biotechnology Information. Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
- 3. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 6. 2-吡啶磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. PYRIDINE-2-SULFONIC ACID | 15103-48-7 [chemicalbook.com]
- 10. PYRIDINE-2-SULFONIC ACID CAS#: 15103-48-7 [amp.chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. scbt.com [scbt.com]
- 13. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sarchemlabs.com [sarchemlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. PYRIDINE-2-SULFONIC ACID(15103-48-7) 13C NMR [m.chemicalbook.com]
- 17. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
A Senior Scientist's Guide to Deoxyfluorination: A Comparative Analysis of PyFluor and Its Alternatives
Abstract
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, bioavailability, and binding affinity of therapeutic candidates. Deoxyfluorination, the conversion of alcohols to alkyl fluorides, remains a pivotal transformation in this endeavor. This guide provides an in-depth, objective comparison of modern deoxyfluorination reagents, with a focus on 2-pyridinesulfonyl fluoride (PyFluor), a reagent derived from 6-chloropyridine-2-sulfonic acid. We will dissect its performance, safety profile, and mechanism against established alternatives like DAST, Deoxo-Fluor, and the XtalFluor series, providing researchers, scientists, and drug development professionals with the data-driven insights required to make informed decisions in their synthetic campaigns.
Introduction: The Precursor, the Reagent, and the Promise of Safer Fluorination
The topic compound, this compound, is not a fluorinating agent itself. Rather, it is a key precursor to a highly effective and increasingly popular deoxyfluorination reagent: 2-pyridinesulfonyl fluoride , known commercially as PyFluor .[1][2] This distinction is critical. The journey from a stable, readily available sulfonic acid to a powerful synthetic tool exemplifies the evolution of fluorination chemistry—a move towards greater safety, stability, and selectivity without compromising efficacy.
Historically, the field was dominated by reagents like diethylaminosulfur trifluoride (DAST), a powerful but notoriously hazardous compound.[3] The thermal instability and propensity of DAST to cause violent decomposition have limited its application, particularly on a larger scale, driving the development of safer alternatives.[4][5][6] PyFluor has emerged as a leading contender, offering a unique combination of stability, selectivity, and affordability that addresses many of the shortcomings of its predecessors.[7][8] This guide will explore the chemical principles and practical applications that define its place in the modern chemist's toolkit.
The Landscape of Modern Deoxyfluorinating Agents
To appreciate the advantages of a specific reagent, one must first understand the landscape. Deoxyfluorinating agents can be broadly categorized based on their core structure, which dictates their reactivity, stability, and handling requirements.
Caption: The two-stage mechanism of deoxyfluorination with PyFluor.
This mechanism is key to PyFluor's high selectivity against elimination, a common side reaction with DAST where the potent reagent can act as a base to promote E2 elimination. [3][8]
Comparative Analysis: Performance, Safety, and Usability
A reagent's true value is measured by its performance in the lab. Here, we compare PyFluor against its most common alternatives across the metrics that matter most to practicing scientists.
Safety & Handling: A Non-Negotiable Priority
Safety is the most compelling differentiator for PyFluor. While DAST and Deoxo-Fluor are liquids with high reactivity towards moisture and alarming thermal instability, PyFluor is a low-melting solid that is bench-stable and poses a significantly lower risk. [3][4]
| Reagent | Form | Thermal Stability (Decomposition Onset) | Handling Considerations |
|---|---|---|---|
| DAST | Fuming Liquid | ~50-85°C (Can be explosive, ΔH ~ -1700 J/g) [3][6][9][10] | Must be refrigerated; reacts violently with water; generates corrosive HF; not for large scale. [4][5] |
| Deoxo-Fluor | Liquid | ~100-140°C (Less energetic than DAST, ΔH ~ -1100 J/g) [11][10] | Safer than DAST but still thermally hazardous; moisture sensitive. [10] |
| XtalFluor-E | Crystalline Solid | ~215°C (Significantly safer, ΔH ~ -661 J/g) [11][10] | Stable solid, easy to handle; does not generate free HF, compatible with standard glassware. [9] |
| PyFluor | Low-Melting Solid | Thermally stable; no violent decomposition reported. [3][4][7]| Air and moisture stable; can be stored at room temperature for extended periods. [4][7]|
This superior safety profile fundamentally changes the workflow for deoxyfluorination, reducing the need for specialized equipment and handling procedures.
Caption: Contrasting laboratory workflows for DAST and PyFluor.
Performance and Selectivity
For many common substrates, PyFluor provides comparable or superior yields to DAST while dramatically reducing the formation of elimination byproducts. This simplifies purification, saving time and improving overall process efficiency.
| Substrate (Example) | Reagent | Yield (Fluorination) | Yield (Elimination) | Reference |
| Cholestenol Derivative | DAST | 74% | 19% | [3] |
| Deoxo-Fluor | 79% | 13% | [3] | |
| PyFluor | 79% | <5% | [3] | |
| Primary Alcohol | DAST | 47% | 44% | [8] |
| PhenoFluor | 84% | 11% | [8] | |
| PyFluor | 85% | 10% | [8] |
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, outlining the practical steps and explaining the rationale behind them.
Protocol 1: Deoxyfluorination of a Secondary Alcohol using PyFluor
-
Objective: To convert (R)-2-octanol to (S)-2-fluorooctane, demonstrating the efficiency and stereochemical outcome of the reaction.
-
Rationale: This protocol uses standard, safe laboratory techniques. DBU is chosen as the base for its high pKa and non-nucleophilic character, which is ideal for the PyFluor mechanism. Toluene is an excellent solvent as it is relatively non-polar and aprotic.
-
Methodology:
-
Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-octanol (130 mg, 1.0 mmol, 1.0 equiv.).
-
Solvent and Reagents: Dissolve the alcohol in anhydrous toluene (5 mL). Add 2-pyridinesulfonyl fluoride (PyFluor) (207 mg, 1.3 mmol, 1.3 equiv.).
-
Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (228 mg, 225 µL, 1.5 mmol, 1.5 equiv.) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS. Self-Validation Note: The reaction is typically clean, showing consumption of starting material and formation of a single major, less polar product.
-
Workup: Upon completion, dilute the mixture with diethyl ether (20 mL) and transfer to a separatory funnel. Wash sequentially with 1M HCl (2 x 10 mL) to remove DBU, and saturated NaHCO₃ solution (10 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield (S)-2-fluorooctane. The expected outcome is a clean inversion of stereochemistry. [12]
-
Protocol 2: Comparative Deoxyfluorination using DAST
-
Objective: To convert (R)-2-octanol to (S)-2-fluorooctane using DAST, highlighting the necessary safety precautions.
-
Rationale: This protocol requires stringent safety measures due to DAST's instability. The low temperature (-78 °C) is critical to suppress side reactions (elimination) and control the reaction's exothermicity.
-
Methodology:
-
CRITICAL SAFETY: This procedure must be performed in a certified chemical fume hood behind a blast shield. The researcher must wear appropriate PPE, including a face shield and leather gloves.
-
Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add (R)-2-octanol (130 mg, 1.0 mmol, 1.0 equiv.) and dissolve in anhydrous dichloromethane (5 mL).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Using a plastic syringe, slowly add diethylaminosulfur trifluoride (DAST) (194 mg, 166 µL, 1.2 mmol, 1.2 equiv.) dropwise to the cold, stirring solution over 10 minutes. Self-Validation Note: Any rapid temperature increase or gas evolution is a sign of a runaway reaction and requires immediate attention.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature over 2 hours.
-
Workup: Carefully quench the reaction by slowly adding it to a stirring, saturated solution of NaHCO₃ (20 mL) at 0 °C. Caution: Gas evolution (HF) may occur. Extract the mixture with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product will likely contain both the desired fluoride and the elimination byproduct (octene), requiring careful purification.
-
Conclusion: Selecting the Right Reagent for the Job
The development of PyFluor from its stable precursor, this compound, represents a significant advancement in synthetic chemistry. For a wide range of deoxyfluorination applications, particularly for primary and secondary alcohols, PyFluor stands as a superior choice due to its unparalleled safety profile, excellent selectivity against elimination, and operational simplicity. [4][7][13] While highly reactive and hazardous reagents like DAST still have a place for specific transformations where their aggressive nature is required, the data overwhelmingly support the adoption of modern, safer alternatives for routine and process chemistry. [8]Reagents like PyFluor and the XtalFluor series empower researchers to incorporate fluorine into complex molecules with greater confidence and efficiency, accelerating the pace of discovery in drug development and materials science.
References
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). PyFluor Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). PhenoFluor™ Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
-
Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005). Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition, 44(2), 192-212. [Link]
-
Request PDF. (n.d.). XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. ResearchGate. [Link]
-
Wikipedia. (n.d.). Selectfluor. Wikipedia. [Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
-
Boutchie, A., & Melvin, P. (n.d.). Deoxyfluorination Reagents from 1999-Present. Bryn Mawr College. [Link]
-
Speciality Chemicals Magazine. (n.d.). Simpler fluorine chemistry. SCI. [Link]
-
Svitlynko, V., et al. (2023). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
-
Van Humbeck, J. F., et al. (2024). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society. [Link]
-
Jereb, M. (2016). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 21(10), 1338. [Link]
-
Mossine, A. V., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science. [Link]
-
CarInterior. (2026). How to Choose DASTE 2 as a Fluorinating Agent: Buying Guide. CarInterior.net. [Link]
-
ResearchGate. (n.d.). Common nucleophilic fluorinating agents. [Scientific Diagram]. ResearchGate. [Link]
-
C&EN. (2016). Mechanistic insights on deoxyfluorination. Chemical & Engineering News. [Link]
-
Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. . [Link]
-
Vincent, S. P., et al. (2004). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
-
Request PDF. (n.d.). Selectfluor: Mechanistic Insight and Applications. ResearchGate. [Link]
-
Orliac, A., et al. (2013). XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids. Organic Letters. [Link]
-
ResearchGate. (n.d.). Examples of safe and selective fluorination agents. [Scientific Diagram]. ResearchGate. [Link]
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Wikipedia. [Link]
-
Ghazzali, M., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]
-
Lal, G. S., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters. [Link]
-
Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Princeton University. [Link]
-
ResearchGate. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. ResearchGate. [Link]
-
Van Humbeck, J. F., et al. (2024). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PMC. [Link]
-
PrepChem. (n.d.). Synthesis of 2-Chloropyridine-6-sulfonic acid. PrepChem.com. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 5. How to Choose DASTE 2 as a Fluorinating Agent: Buying Guide [carinterior.alibaba.com]
- 6. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 7. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simpler fluorine chemistry [soci.org]
- 11. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PyFluor - Enamine [enamine.net]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 6-Chloropyridine-2-Sulfonic Acid Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 6-Chloropyridine-2-Sulfonic Acid
This compound is a key pyridine derivative utilized in organic synthesis, often serving as a building block in the development of pharmaceutical active ingredients (APIs) and other complex chemical entities.[1][2] The purity and concentration of this starting material are critical parameters that directly influence the yield, purity, and safety profile of the final product. Consequently, robust, accurate, and reliable analytical methods are indispensable for its quantification and impurity profiling.
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3][4] However, the development of an HPLC method is only the first step; a rigorous validation process is mandatory to ensure the method is fit for its intended purpose. This validation is not merely a checklist exercise but a scientific demonstration of the method's reliability, governed by internationally harmonized guidelines from bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7]
This guide provides a comparative analysis of two distinct HPLC methodologies for the analysis of this compound: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). We will delve into the mechanistic principles behind each technique, provide detailed experimental and validation protocols, and present a comparative data summary to empower you, the scientist, to make an informed decision for your specific analytical challenges.
The Analytical Challenge: The Polarity of Sulfonic Acids
The primary analytical hurdle for this compound is its high polarity and ionic nature, conferred by the sulfonic acid group (-SO₃H). In conventional Reversed-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase (like C18), such polar compounds exhibit minimal interaction, leading to poor retention and elution near or within the solvent front. This makes accurate quantification virtually impossible. To overcome this, specialized chromatographic strategies are required.
Comparative HPLC Methodologies
Method A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Principle of Separation: IP-RP-HPLC is a powerful technique that enhances the retention of ionic and highly polar analytes on a standard reversed-phase column.[8] It involves the addition of an "ion-pairing reagent" to the mobile phase. This reagent is typically a large, ionic molecule with a hydrophobic alkyl chain and a charge opposite to that of the analyte. For the anionic this compound, a cationic ion-pairing reagent, such as tetrabutylammonium (TBA), is used.[9][10] The TBA cations form a neutral, hydrophobic ion pair with the analyte, which can then be effectively retained and separated by the non-polar stationary phase.
Caption: Mechanism of Ion-Pair Chromatography.
Experimental Protocol: IP-RP-HPLC
-
Apparatus: Standard HPLC system with UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of 20 mM tetrabutylammonium sulfate in water (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (75:25 v/v). The ion-pairing reagent concentration and organic modifier ratio may require optimization.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm (based on typical pyridine derivative absorbance).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation: HILIC is an alternative chromatographic mode specifically designed for the separation of highly polar and hydrophilic compounds.[11][12] It employs a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[12][13] The retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[14] More polar analytes, like this compound, partition more strongly into the aqueous layer, resulting in greater retention.
Caption: Mechanism of HILIC.
Experimental Protocol: HILIC
-
Apparatus: Standard HPLC system with UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: HILIC (Amide or Silica), 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 100 mM ammonium formate buffer (pH 3.5) in a 90:10 v/v ratio. The high organic content is crucial for retention in HILIC.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: 90:10 (v/v) Acetonitrile/Water. Note: Sample diluent must match the mobile phase's high organic content to ensure good peak shape.
-
A Framework for Method Validation
The validation of an analytical procedure is the cornerstone of its reliability, demonstrating through objective evidence that it is fit for its intended purpose.[7][15] The process follows a pre-approved protocol and evaluates a series of performance characteristics as defined by the ICH Q2(R2) guideline.[5][16]
Caption: HPLC Method Validation Workflow.
Detailed Validation Protocol
This protocol is applicable to both the IP-RP-HPLC and HILIC methods described above.
-
Specificity (Selectivity):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Analyze a sample of this compound standard.
-
Analyze a sample containing known related substances or impurities.
-
If available, analyze a placebo or matrix sample.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte and analyze the stressed samples to ensure the main peak is resolved from all degradation products.
-
-
-
Linearity and Range:
-
Objective: To establish a linear relationship between the analyte concentration and the detector response over a specified range.
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, the typical range is 80% to 120% of the target concentration.[17]
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Objective: To determine the closeness of the test results to the true value. It is often expressed as percent recovery.
-
Procedure:
-
Perform the analysis on a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[18]
-
This can be done by spiking a placebo matrix with known amounts of the analyte or by comparing results to a second, well-characterized reference method.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[19]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
-
-
Acceptance Criteria: For LOQ, precision (RSD) should be ≤ 10%.
-
-
Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]
-
Procedure:
-
Introduce small, deliberate changes to method parameters one at a time.
-
Examples for HPLC include:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Concentration of the ion-pairing reagent or buffer (e.g., ± 10%).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
Organic modifier percentage in the mobile phase (e.g., ± 2% absolute).
-
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must still be met, and the results should not deviate significantly from the nominal conditions.
-
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of the two proposed HPLC methods for the analysis of this compound, based on established principles and data from similar sulfonated compounds.
| Validation Parameter | Method A: Ion-Pair RP-HPLC | Method B: HILIC | Typical ICH Acceptance Criteria |
| Principle | Retention of a hydrophobic ion-pair on a non-polar stationary phase. | Partitioning of a polar analyte into a water layer on a polar stationary phase. | N/A |
| Specificity | High; good resolution from non-ionic impurities. | High; excellent resolution from hydrophobic impurities. | No interference at analyte RT. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Range (Assay) | 80% - 120% of nominal concentration | 80% - 120% of nominal concentration | Defined by linearity, accuracy, precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Typically 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
| LOQ (Typical) | Low ng/mL range | Low to mid ng/mL range | Demonstrate acceptable precision & accuracy. |
| Robustness | Sensitive to pH and ion-pair reagent concentration. | Sensitive to water content in mobile phase and sample diluent. | System suitability must be met. |
| MS Compatibility | Poor due to non-volatile salts (TBA). | Excellent with volatile buffers (ammonium formate). | N/A |
Conclusion and Recommendations
Both Ion-Pair Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography are powerful and validatable techniques for the accurate analysis of this compound. The choice between them is not one of right versus wrong, but of selecting the most appropriate tool for the specific analytical objective and laboratory environment.
Choose IP-RP-HPLC when:
-
Your laboratory's primary expertise and column inventory are in reversed-phase chromatography.
-
Mass spectrometry detection is not required.
-
The primary goal is a robust quantitative assay for purity and content.
Choose HILIC when:
-
The analysis of other polar metabolites or impurities is also required.
-
Mass spectrometry (LC-MS) is the desired detection method for enhanced sensitivity and structural elucidation, as HILIC mobile phases are MS-friendly.[14]
-
You need an orthogonal method to confirm results from an RP-HPLC system.
Ultimately, a well-developed and rigorously validated HPLC method, whether IP-RP-HPLC or HILIC, is fundamental to ensuring the quality and consistency of this compound. By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a self-validating analytical system that provides trustworthy, accurate, and reproducible data, underpinning the integrity of their scientific work.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: US Pharmacopeia.
- Q2(R2) Validation of Analytical Procedures March 2024. Source: FDA.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- <621> CHROMATOGRAPHY. Source: U.S. Pharmacopeial Convention.
- Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Source: Thermo Fisher Scientific.
- Highlights from FDA's Analytical Test Method Valid
- Hydrophilic Interaction Liquid Chrom
- Understanding the Latest Revisions to USP <621>. Source: Agilent.
- Hydrophilic interaction chrom
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: gmp-compliance.org.
- Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
- <621> Chromatography - Notice of Adoption of Harmonized Standard. Source: US Pharmacopeia (USP).
- ICH and FDA Guidelines for Analytical Method Valid
- Are You Sure You Understand USP <621>?.
- FDA Releases Guidance on Analytical Procedures.
- Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents.
- A Comparative Guide to the HPLC Validation for O-Phenolsulfonic Acid Analysis. Source: Benchchem.
- Analysis of Polar Compounds with Ion Pair Reagents. Source: Sigma-Aldrich.
- A Comparative Guide to the Validation of an HPLC Method for 5-chloro-2-formylbenzenesulfonic Acid Purity. Source: Benchchem.
- Steps for HPLC Method Valid
- TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Source: Thermo Fisher Scientific.
- Ion pair chromatography reagents. Source: Carlo Erba Reagents.
- HPLC Ion Pair Reagents. Source: INTERCHIM.
- Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. Source: PubMed.
- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Source: Longdom Publishing.
- ICH Q2(R1)
- 6-Chloropyridine-2,5-dicarboxylic acid. Source: Sigma-Aldrich.
- ICH Guidelines for Analytical Method Valid
- Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pedi
- This compound. Source: Synchem.
- Validation of Analytical Procedures Q2(R2). Source: ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: EMA.
- This compound. Source: ChemicalBook.
- 6-Chloropyridine-2-boronic acid. Source: PubChem.
- 6-chloropyridine-2-sulfonyl chloride. Source: Biosynth.
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Source: SIELC Technologies.
- HPLC Methods for analysis of Pyridine.
- HPLC methods for recently approved pharmaceuticals. Source: National Academic Digital Library of Ethiopia.
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Source: Acta Poloniae Pharmaceutica.
Sources
- 1. synchem.de [synchem.de]
- 2. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. fda.gov [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. itwreagents.com [itwreagents.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 13. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. scribd.com [scribd.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Researcher's Guide to the Spectroscopic Comparison of 6-Chloropyridine-2-Sulfonic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of pyridine derivatives is a cornerstone of rigorous chemical analysis. 6-Chloropyridine-2-sulfonic acid and its derivatives, such as the corresponding sulfonyl chloride, sulfonamide, and methyl sulfonate, are important intermediates in medicinal chemistry. A thorough understanding of their spectroscopic signatures is crucial for reaction monitoring, quality control, and the unambiguous confirmation of their molecular structures. This guide provides an in-depth spectroscopic comparison of these compounds, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the characteristic spectral features of each derivative, supported by experimental data from closely related compounds and established analytical protocols.
The Spectroscopic Landscape of Substituted Pyridines
The electronic properties of the pyridine ring are significantly influenced by the nature and position of its substituents. The strongly electron-withdrawing sulfonyl group at the C2 position, combined with a chloro group at the C6 position, creates a distinct electronic environment that is reflected in the spectroscopic data. The following sections will detail the expected and observed spectral characteristics for this compound and its key derivatives.
Comparative Spectroscopic Data
The following tables summarize the anticipated and observed spectroscopic data for this compound and its derivatives. These values are compiled from literature data on structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Signals (ppm) |
| This compound | ~7.8 (d) | ~8.2 (t) | ~7.6 (d) | >10 (br s, 1H, -SO₃H) |
| 6-Chloropyridine-2-sulfonyl chloride | ~8.1 (d) | ~8.5 (t) | ~7.9 (d) | - |
| 6-Chloropyridine-2-sulfonamide | ~7.9 (d) | ~8.3 (t) | ~7.7 (d) | ~7.5 (br s, 2H, -SO₂NH₂) |
| Methyl 6-chloropyridine-2-sulfonate | ~8.0 (d) | ~8.4 (t) | ~7.8 (d) | ~3.9 (s, 3H, -OCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Signals (ppm) |
| This compound | ~158 | ~125 | ~142 | ~122 | ~152 | - |
| 6-Chloropyridine-2-sulfonyl chloride | ~157 | ~126 | ~144 | ~123 | ~153 | - |
| 6-Chloropyridine-2-sulfonamide | ~158 | ~124 | ~143 | ~121 | ~152 | - |
| Methyl 6-chloropyridine-2-sulfonate | ~157 | ~125 | ~143 | ~122 | ~152 | ~55 (-OCH₃) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(S=O) asymmetric | ν(S=O) symmetric | ν(C=N), ν(C=C) | ν(C-Cl) | Other Key Bands |
| This compound | ~1250 | ~1080 | 1600-1400 | ~780 | 3000-2500 (br, O-H) |
| 6-Chloropyridine-2-sulfonyl chloride | ~1380 | ~1180 | 1600-1400 | ~780 | ~570 (S-Cl) |
| 6-Chloropyridine-2-sulfonamide | ~1340 | ~1160 | 1600-1400 | ~780 | 3400-3200 (N-H) |
| Methyl 6-chloropyridine-2-sulfonate | ~1360 | ~1170 | 1600-1400 | ~780 | ~980 (S-O-C) |
Table 4: Expected Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 193/195 (low abundance) | 113/115 ([M-SO₂]⁺), 78 ([M-SO₂-Cl]⁺) |
| 6-Chloropyridine-2-sulfonyl chloride | 211/213/215 | 176 ([M-Cl]⁺), 112 ([M-SO₂Cl]⁺), 77 ([C₅H₃N]⁺) |
| 6-Chloropyridine-2-sulfonamide | 192/194 | 113/115 ([M-SO₂NH]⁺), 78 ([M-SO₂NH-Cl]⁺) |
| Methyl 6-chloropyridine-2-sulfonate | 207/209 | 176 ([M-OCH₃]⁺), 113/115 ([M-SO₂CH₃]⁺), 78 |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds. The chemical shifts of the pyridine ring protons are highly sensitive to the nature of the substituent at the C2 position.
-
¹H NMR: The protons on the pyridine ring (H-3, H-4, and H-5) will all appear in the aromatic region (typically 7.5-8.5 ppm). Due to the electron-withdrawing nature of both the chloro and sulfonyl groups, all ring protons are expected to be shifted downfield compared to unsubstituted pyridine. The H-4 proton, being situated between two electron-withdrawing groups, is anticipated to be the most deshielded. The coupling patterns will be informative, with ortho-coupling between H-3 and H-4, and H-4 and H-5, and meta-coupling between H-3 and H-5. The derivatives will show additional characteristic signals, such as a broad singlet for the -SO₂NH₂ protons and a sharp singlet for the -OCH₃ protons. For pyridine-2-sulfonic acid, a broad singlet corresponding to the acidic proton of the sulfonic acid group is expected at a chemical shift greater than 10 ppm.
-
¹³C NMR: The carbon atoms of the pyridine ring will also exhibit downfield shifts due to the electron-withdrawing substituents. The C-2 and C-6 carbons, being directly attached to the sulfonyl and chloro groups respectively, will be the most deshielded. The chemical shift of the methyl group in methyl 6-chloropyridine-2-sulfonate will appear around 55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the sulfonyl functional group and its derivatives.
-
Sulfonyl Group Vibrations: The sulfonyl group (-SO₂-) gives rise to two characteristic and strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For sulfonic acids, these bands are typically found around 1250 cm⁻¹ and 1080 cm⁻¹, respectively. In sulfonyl chlorides, these bands shift to higher wavenumbers (~1380 cm⁻¹ and ~1180 cm⁻¹), and in sulfonamides, they appear at approximately 1340 cm⁻¹ and 1160 cm⁻¹.[1]
-
Other Key Vibrations: The C-Cl stretching vibration is expected to appear in the fingerprint region, around 780 cm⁻¹. For this compound, a broad O-H stretching band will be present in the 3000-2500 cm⁻¹ region. The sulfonamide derivative will show characteristic N-H stretching bands in the 3400-3200 cm⁻¹ range. The pyridine ring itself will exhibit a series of C=C and C=N stretching vibrations between 1600 and 1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Electron Ionization (EI) is a common technique for these types of molecules.
-
Molecular Ion Peak: The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). For the sulfonyl chloride, an additional isotopic pattern for ³⁷Cl will be observed in fragments containing the sulfonyl chloride group.
-
Fragmentation Patterns: Common fragmentation pathways for these compounds involve the loss of the sulfonyl group or its derivatives. For example, the sulfonyl chloride may lose a chlorine radical to form an [M-Cl]⁺ ion, or the entire -SO₂Cl group. The sulfonic acid is likely to lose SO₂.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Pyridine Ring Transitions: Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The substitution with electron-withdrawing groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The exact position of the absorption bands will be influenced by the solvent polarity.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis.
ATR-FTIR Spectroscopy Protocol
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (EI-MS) Protocol
Caption: Workflow for Electron Ionization Mass Spectrometry.
UV-Vis Spectroscopy Protocol
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion
The spectroscopic characterization of this compound and its derivatives provides a clear and detailed picture of their molecular structures. By combining the information from NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently identify these compounds and distinguish them from one another. The predictable shifts and patterns observed in their spectra, driven by the strong electronic effects of the chloro and sulfonyl substituents, offer a robust analytical framework for anyone working with these important chemical intermediates. This guide provides the foundational knowledge and practical protocols to successfully navigate the spectroscopic analysis of this class of pyridine derivatives.
References
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
ScienceOpen. (n.d.). Supporting Information. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]
-
Malaysian Journal of Chemistry. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane as a Potential Anion Receptor. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
-
ResearchGate. (n.d.). IR, 1 H NMR, 13 C NMR of the final compounds 6a-e. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]
-
ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]
-
Sci-Hub. (n.d.). Ultra-violet absorption spectra of substituted pyridines. [Link]
-
ResearchGate. (n.d.). FTIR-ATR spectrum of phenol sulphonic acid. [Link]
-
RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. [Link]
-
OSTI.GOV. (n.d.). ATR-FTIR spectroscopy as a probe for metal ion binding onto immobilized ligands. [Link]
-
National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
-
Dalton Transactions. (2016). Inert-atmosphere electron ionization mass spectrometry. [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]
-
Springer. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
ResearchGate. (n.d.). (a) UV-vis spectral changes upon addition of a pyridine solution of.... [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. [Link]
-
ResearchGate. (n.d.). Fig. 4. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h.... [Link]
-
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... [Link]
-
PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. [Link]
-
MOST Wiedzy. (n.d.). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. [Link]
-
SpectraBase. (n.d.). 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.... [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
PubMed. (2005). Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions. [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide. [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. [Link]
-
PubChem. (n.d.). Pyridine-2-sulfonyl Chloride. [Link]
-
Journal of the Chemical Society (Resumed). (1955). The infrared spectra of some sulphonamides. [Link]
Sources
A Comparative Guide to the Stability of N-Fluoropyridinium Salts Derived from Different Sulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and overall efficacy.[1] Among the arsenal of electrophilic fluorinating agents, N-fluoropyridinium salts have emerged as versatile and effective reagents.[2] Their stability, however, is a critical parameter that dictates their handling, storage, and performance in sensitive chemical transformations. This guide provides an in-depth technical assessment of the stability of N-fluoropyridinium salts, with a focus on the influence of counter-ions derived from different sulfonic acids.
The stability of an N-fluoropyridinium salt is intrinsically linked to the nature of its counter-ion. While the reactivity is primarily governed by the substituents on the pyridinium ring, the counter-ion plays a crucial role in the salt's solid-state properties, including thermal stability and hygroscopicity.[3] This guide will delve into the experimental methodologies for assessing these properties and compare the known characteristics of N-fluoropyridinium salts with triflate and tetrafluoroborate counter-ions, providing a framework for evaluating other sulfonic acid-derived analogues.
Understanding the Role of the Counter-ion
The interaction between the cationic N-fluoropyridinium moiety and its anionic counter-ion is a key determinant of the salt's overall stability. Factors such as the size, charge distribution, and hydrophobicity of the anion can influence the crystal lattice energy and the salt's interaction with atmospheric moisture.[4] For instance, weakly coordinating anions generally lead to more stable and less reactive salts.[3]
Assessing Thermal Stability: Methodologies and Insights
The thermal stability of a chemical reagent is a crucial factor for its safe handling, storage, and application in reactions that may require elevated temperatures. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocol: Thermal Stability Analysis
A standardized approach to assessing the thermal stability of N-fluoropyridinium salts involves the following steps:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the N-fluoropyridinium salt is placed in an inert crucible (e.g., aluminum or platinum).
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidative decomposition). The TGA instrument records the mass of the sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
-
DSC Analysis: A separate sample is analyzed by DSC, where it is subjected to the same heating program. The DSC instrument measures the heat flow to or from the sample relative to a reference. This analysis reveals melting points, phase transitions, and the enthalpy of decomposition, providing further insight into the material's thermal behavior.
Caption: Workflow for Hygroscopicity Assessment.
Comparative Insights
Direct comparative hygroscopicity data for N-fluoropyridinium salts with different sulfonic acid counter-ions is scarce. However, based on general chemical principles and available literature:
-
N-Fluoropyridinium Triflate ([OTf]⁻): This salt is frequently described as non-hygroscopic. [5]The triflate anion is known for its low basicity and poor ability to form hydrogen bonds, which contributes to the low affinity of the salt for water.
-
N-Fluoropyridinium Tetrafluoroborate ([BF₄]⁻): While generally stable, ionic liquids with the tetrafluoroborate anion have been shown to absorb more water than their counterparts with more hydrophobic anions. [6]This suggests that N-fluoropyridinium tetrafluoroborate may be more susceptible to moisture uptake than the triflate salt.
For other sulfonic acid-derived counter-ions, such as nonaflate, one would predict a high degree of stability and low hygroscopicity, similar to or even exceeding that of triflate, due to the increased fluorination and charge delocalization of the nonaflate anion.
Reactivity and Stability: A Delicate Balance
It is a well-established principle that the stability of N-fluoropyridinium salts is inversely related to their fluorinating power. [7]Electron-withdrawing groups on the pyridine ring increase the electrophilicity of the fluorine atom, leading to a more powerful fluorinating agent, but also a less stable salt. The choice of sulfonic acid-derived counter-ion, while having a less pronounced effect on reactivity compared to ring substitution, can still influence the overall performance of the reagent, primarily through its impact on solubility and handling characteristics. [8]
Data Summary
| N-Fluoropyridinium Salt | Counter-ion | Thermal Stability (Qualitative) | Hygroscopicity (Qualitative) | Solubility |
| N-Fluoropyridinium Triflate | Trifluoromethanesulfonate ([OTf]⁻) | High [5] | Non-hygroscopic [5] | Good in polar organic solvents |
| N-Fluoropyridinium Tetrafluoroborate | Tetrafluoroborate ([BF₄]⁻) | Good | Potentially more hygroscopic than triflate [6] | Lower than triflate in some organic solvents [8] |
| N-Fluoropyridinium Nonaflate | Nonafluorobutanesulfonate ([ONf]⁻) | Expected to be very high | Expected to be very low | Likely good in polar organic solvents |
Conclusion
References
-
Kleszczyńska, H., & Sarapuk, J. (1999). Influence of counterions on the interaction of pyridinium salts with model membranes. Zeitschrift für Naturforschung C, 54(11-12), 958-962. [Link]
-
Wikipedia. (2022). N-Fluoropyridinium triflate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Fluoropyridinium Triflate: A Catalyst for Innovation in Chemical Synthesis. [Link]
-
J-Stage. (2009). Quaternary Pyridinium Salts: A Review. [Link]
-
Kleszczyńska, H., & Sarapuk, J. (1999). Influence of counterions on the interaction of pyridinium salts with model membranes. Zeitschrift für Naturforschung C, 54(11-12), 958-962. [Link]
-
Organic Syntheses. n-fluoropyridinium triflate. [Link]
-
Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]
-
Umemoto, T., Harasawa, K., Tomizawa, G., Kawada, K., & Tomita, K. (1991). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan, 64(4), 1081-1092. [Link]
-
Umemoto, T., & Yang, Y. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1826-1903. [Link]
-
R Discovery. (2010). ChemInform Abstract: Syntheses and Properties of N-Fluoropyridinium Salts. [Link]
-
ResearchGate. (1990). N -Fluoropyridinium Triflate: An Electrophilic Fluorinating Agent. [Link]
-
Organic Chemistry Portal. N-Fluoropyridinium triflate. [Link]
-
National Center for Biotechnology Information. (2021). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. [Link]
-
National Center for Biotechnology Information. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. [Link]
-
ResearchGate. (2020). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). [Link]
-
Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. [Link]
-
ACS Publications. (2023). Thermal Atomic Layer Deposition of Silver Metal Using Silver Alkoxide Precursors in Combination with a Hydroborane Co-reactant. [Link]
-
ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
-
Royal Society of Chemistry. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. [Link]
-
Wikipedia. (2022). N-Fluoropyridinium triflate. [Link]
-
Technology Networks. (2022). Hygroscopicity Evaluation. [Link]
-
Royal Society of Chemistry. (2020). Reactivities of electrophilic N–F fluorinating reagents. [Link]
-
Wikipedia. Electrophilic fluorination. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sci-hub.ru [sci-hub.ru]
- 4. Influence of counterions on the interaction of pyridinium salts with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. juniperpublishers.com [juniperpublishers.com]
A Technical Guide to the Applications of 6-Chloropyridine-2-Sulfonic Acid and its Derivatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 6-Chloropyridine-2-Sulfonyl Moiety
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for enhancing drug-target binding and improving pharmacokinetic properties. When substituted with both a chloro and a sulfonyl group, as in 6-chloropyridine-2-sulfonic acid and its derivatives, the pyridine ring becomes a highly versatile synthetic intermediate.
The sulfonic acid group itself can be a desirable feature in a final molecule, often serving as a bioisostere for a carboxylic acid, which can improve metabolic stability and aqueous solubility.[1] However, in many synthetic applications, the sulfonic acid is a precursor to the more reactive sulfonyl chloride. 6-Chloropyridine-2-sulfonyl chloride is a powerful electrophile, readily reacting with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[2][3][4] This reactivity is the cornerstone of its utility in constructing complex molecules for drug discovery and agrochemical development.[5]
Synthesis and Activation: From Sulfonic Acid to Sulfonyl Chloride
The primary synthetic utility of this compound lies in its conversion to 6-chloropyridine-2-sulfonyl chloride. This transformation "activates" the sulfonyl group, making it susceptible to nucleophilic attack. While specific synthesis routes for this compound are not abundantly detailed in peer-reviewed literature, the general synthesis of chloropyridine sulfonic acid chlorides from hydroxypyridine sulfonic acids is documented. This process typically involves reacting the hydroxypyridine sulfonic acid with a mixture of phosphorus trichloride and chlorine gas.
The subsequent activation of a sulfonic acid to a sulfonyl chloride is a standard procedure in organic synthesis. Common reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Below is a generalized workflow for the preparation of a sulfonyl chloride from a sulfonic acid, a critical step for the applications discussed in this guide.
Caption: Generalized workflow for the activation of this compound.
Core Application: Synthesis of Sulfonamides
The reaction of 6-chloropyridine-2-sulfonyl chloride with primary or secondary amines is the most prevalent application of this building block, yielding a diverse array of sulfonamides.[1][4] This reaction is highly reliable and proceeds under relatively mild conditions. The sulfonamide linkage is a key functional group in a multitude of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][4]
Comparison with Alternative Scaffolds
The choice of 6-chloropyridine-2-sulfonyl chloride over other sulfonyl chlorides is dictated by the desired properties of the final molecule. The table below compares this building block with other common sulfonyl chlorides used in medicinal chemistry.
| Building Block | Key Features | Potential Advantages in Final Compound |
| 6-Chloropyridine-2-sulfonyl chloride | Pyridine nitrogen for H-bonding, potential for further functionalization at the chloro position. | Improved solubility and target engagement, multiple vectors for library synthesis. |
| Benzenesulfonyl chloride | Simple aromatic scaffold. | Provides a basic lipophilic core. |
| Toluenesulfonyl chloride (Ts-Cl) | Readily available and cost-effective. | Often used for protecting groups and simple sulfonamides. |
| Dansyl chloride | Fluorescent naphthalene core. | Used for fluorescent labeling of amines. |
The unique combination of a reactive sulfonyl chloride and a functionalizable chloropyridine ring makes 6-chloropyridine-2-sulfonyl chloride a strategic choice for creating libraries of complex molecules for high-throughput screening.
Experimental Protocol: General Synthesis of a 6-Chloropyridine-2-sulfonamide
This protocol outlines a general procedure for the reaction of 6-chloropyridine-2-sulfonyl chloride with a primary or secondary amine.
Materials:
-
6-Chloropyridine-2-sulfonyl chloride
-
Primary or secondary amine of interest
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 6-chloropyridine-2-sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent.
-
Add the 6-chloropyridine-2-sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Caption: Step-by-step workflow for the synthesis of sulfonamides.
Applications in Agrochemical and Pharmaceutical Research
While specific, publicly detailed examples of blockbuster drugs synthesized from this compound are scarce, the utility of the chloropyridine sulfonyl moiety is evident in patent literature and the agrochemical sector. For instance, related structures like 6-chloropyridine-3-sulfonyl chloride are key intermediates in the synthesis of herbicides and pesticides.[5] The principles of its reactivity are directly translatable to the 2-sulfonyl isomer. The presence of the chlorine atom allows for further synthetic elaboration, such as through nucleophilic aromatic substitution or cross-coupling reactions, enabling the creation of highly complex and diverse molecular architectures.
Conclusion
This compound, primarily through its activated sulfonyl chloride form, represents a valuable and versatile building block for synthetic chemists. Its utility is centered on the reliable and efficient formation of sulfonamides, a critical functional group in a wide range of biologically active compounds. The presence of the chloropyridine scaffold offers distinct advantages in terms of modulating the physicochemical properties of the final molecule and providing a handle for further diversification. While it may not be as commonly cited as some other sulfonyl chlorides, its strategic application can provide a significant advantage in the design and synthesis of novel therapeutic and agrochemical agents.
References
-
Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
ResearchGate. Synthesis of sulfonamides. [Link]
-
Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]
-
Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]
Sources
A Comparative Guide to Cross-Reactivity Studies of 6-Chloropyridine-2-Sulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, ensuring the specificity of a candidate molecule is paramount. Off-target effects, often stemming from cross-reactivity with unintended biomolecules, can lead to adverse effects and late-stage attrition. This guide provides a comprehensive framework for assessing the cross-reactivity of 6-chloropyridine-2-sulfonic acid and its derivatives. As a senior application scientist, my objective is to blend theoretical principles with actionable experimental protocols, empowering you to design and execute robust, self-validating cross-reactivity studies.
The Rationale for Cross-Reactivity Assessment: Structural Insights
The potential for cross-reactivity of this compound is rooted in its structural motifs. The substituted pyridine ring is a common scaffold in medicinal chemistry, and the sulfonic acid group can mimic other acidic functionalities, such as carboxylates or phosphates, leading to interactions with a range of biological targets.
To design a meaningful cross-reactivity study, we must first identify relevant compounds for comparison. These can be categorized based on structural similarity:
-
Positional Isomers: Variations in the substitution pattern on the pyridine ring (e.g., 6-chloropyridine-3-sulfonic acid) can reveal the impact of substituent placement on binding specificity.
-
Analogs with Varying Functional Groups: Replacing the sulfonic acid with other acidic groups (e.g., 6-chloropicolinic acid[1]) or the chloro group with other halogens or alkyl groups helps to dissect the contribution of each functional group to potential off-target binding.
-
Structurally Related Drug Classes: Comparison with established drugs containing a sulfonamide or pyridine core can provide a broader context for the cross-reactivity profile. While structurally distinct from sulfonamide antibiotics, the presence of the SO₃H group warrants an investigation into any potential interactions with sulfonamide-binding proteins, although extensive cross-reactivity is considered unlikely based on current understanding of sulfonamide allergies.[2][3]
The following table outlines a selection of compounds for a comparative cross-reactivity panel against this compound.
| Compound | Rationale for Inclusion |
| This compound | Primary compound of interest |
| 6-Chloropyridine-3-sulfonic acid | Positional isomer to assess the impact of sulfonate group placement. |
| 2-Chloropyridine | Parent compound to evaluate the contribution of the sulfonic acid group. |
| Pyridine-2-sulfonic acid | Analog lacking the chloro substituent to assess its role in binding. |
| 6-Chloropicolinic acid | Carboxylic acid analog to compare the influence of different acidic functional groups.[1] |
| A representative sulfonamide-containing drug | To investigate potential, though unlikely, cross-reactivity with sulfonamide-binding targets. |
Experimental Design: A Multi-faceted Approach
A robust assessment of cross-reactivity requires a combination of analytical, biophysical, and immunological methods. This multi-pronged approach provides a holistic view of potential off-target interactions.
Sources
A Senior Application Scientist's Guide to Purity Analysis: Titration vs. Modern Methods for 6-Chloropyridine-2-Sulfonic Acid
For researchers and professionals in drug development, the purity of a starting material is not merely a number—it is the bedrock upon which the reliability, safety, and efficacy of the final product are built. 6-Chloropyridine-2-sulfonic acid is a key intermediate whose purity directly impacts downstream synthetic steps and the impurity profile of active pharmaceutical ingredients (APIs). This guide provides an in-depth, field-proven perspective on quantifying the purity of this compound, focusing on the classic, yet robust, method of acid-base titration. Furthermore, it offers an objective comparison with modern chromatographic and spectroscopic techniques to equip you with the logic for choosing the right analytical tool for your specific needs.
Part 1: Quantitative Analysis by Acid-Base Titration: A Method of Enduring Value
Titration is a cornerstone of quantitative chemical analysis, determining the concentration of an analyte by reacting it with a standard solution of known concentration, known as the titrant.[1][2] For this compound, its inherent acidic nature, conferred by the sulfonic acid group (-SO₃H), makes it an ideal candidate for acid-base titration.
The Scientific Principle: Why Titration Works
The sulfonic acid group is strongly acidic, comparable to sulfuric acid. This means that in a suitable solvent (like deionized water), it fully dissociates to donate a proton (H⁺). This proton can be neutralized by a strong base, such as sodium hydroxide (NaOH), in a precise 1:1 stoichiometric reaction.
Reaction: C₅H₃ClN(SO₃H) + NaOH → C₅H₃ClN(SO₃Na) + H₂O
The core of the experiment is to accurately measure the volume of a standardized NaOH solution required to completely neutralize a known mass of the this compound sample. The point of complete neutralization is the equivalence point.[2] By identifying this point, we can calculate the molar amount of the sulfonic acid and, consequently, its purity by mass.
Experimental Protocol: A Self-Validating Potentiometric Titration
While colorimetric indicators can be used, they are susceptible to subjective interpretation and potential interference from colored impurities. A potentiometric titration, which measures the change in pH (or potential) as the titrant is added, offers superior accuracy and objectivity. The equivalence point is determined from the sharp inflection in the titration curve.
Equipment and Reagents:
-
Analytical balance (± 0.1 mg)
-
pH meter with a combination glass electrode
-
Class A 50 mL burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
This compound sample
-
Potassium hydrogen phthalate (KHP), primary standard grade
-
Sodium hydroxide (NaOH), analytical grade
-
Phenolphthalein indicator (for standardization)
-
CO₂-free deionized water
Step 1: Preparation and Standardization of 0.1 M NaOH Titrant Causality: The accuracy of the entire analysis hinges on the precise concentration of the NaOH titrant. NaOH is hygroscopic and absorbs atmospheric CO₂, which can react with it and alter its effective concentration. Therefore, it must be standardized against a primary standard like KHP.[3]
-
Prepare an approximately 0.1 M NaOH solution by dissolving ~4.0 g of NaOH pellets in 1 L of CO₂-free deionized water.
-
Accurately weigh ~0.5 g of dried KHP into an Erlenmeyer flask.
-
Dissolve the KHP in ~50 mL of CO₂-free deionized water and add 2-3 drops of phenolphthalein.
-
Titrate with the prepared NaOH solution until a faint, persistent pink color is observed.
-
Calculate the exact molarity of the NaOH solution. Repeat for a total of three concordant results.
Step 2: Purity Determination of this compound
-
Accurately weigh approximately 0.3-0.4 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in ~100 mL of deionized water.
-
Place the beaker on a magnetic stirrer, introduce a stir bar, and immerse the calibrated pH electrode into the solution.
-
Position the burette filled with the standardized 0.1 M NaOH solution over the beaker.
-
Record the initial pH. Begin adding the NaOH titrant in 0.5-1.0 mL increments, recording the pH after each addition.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment volume to 0.1 mL or even dropwise.
-
Continue adding titrant well past the inflection point until the pH stabilizes again.
Step 3: Data Analysis and Purity Calculation
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
To precisely determine the equivalence point (Veq), calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the Veq.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (Veq × M_NaOH × MW_sample) / (W_sample × 1000) × 100
Where:
-
Veq: Equivalence volume of NaOH in mL.
-
M_NaOH: Molarity of the standardized NaOH solution.
-
MW_sample: Molecular weight of this compound (193.61 g/mol ).[4]
-
W_sample: Weight of the sample in grams.
-
Workflow Visualization
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-chloropyridine-2-sulfonic Acid
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-chloropyridine-2-sulfonic acid, grounded in chemical principles and best practices for laboratory safety.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a comprehensive understanding of the molecule . This compound presents a multi-faceted hazard profile derived from its distinct functional groups:
-
Sulfonic Acid Group (-SO₃H): This group renders the compound a strong acid, comparable in strength to sulfuric acid.[1] It is highly corrosive and can cause severe skin burns and eye damage.[2] The primary immediate hazard during handling and disposal is its corrosivity.
-
Chlorinated Pyridine Ring: The presence of a chlorinated aromatic system classifies this compound as a chlorinated organic. Such compounds are often persistent in the environment and can be toxic to aquatic life.[3][4] Thermal decomposition can release hazardous gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[5] Waste containing pyridine and its derivatives is typically considered hazardous waste and must be managed according to state and federal regulations.[6][7]
-
Chemical Incompatibilities: As a strong acid, it is incompatible with bases (exothermic reaction), strong oxidizing agents, and certain metals.[8][9] It should be stored and disposed of separately from these materials to prevent dangerous reactions.
Therefore, a successful disposal strategy must address both the immediate corrosive hazard through neutralization and the long-term environmental hazard through proper hazardous waste segregation and disposal.
Pre-Disposal Safety and Logistics
Before beginning any disposal procedure, a thorough preparation is essential. This ensures that the process is executed safely and efficiently.
Personal Protective Equipment (PPE) and Engineering Controls
All handling and neutralization steps must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes of corrosive acid or base. |
| Hand Protection | Butyl rubber or PVA gloves | Standard nitrile gloves offer insufficient protection against pyridine and related compounds.[8] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | Flame-resistant lab coat, fully buttoned | Protects against splashes and provides a barrier. |
| Emergency Access | Eyewash station and safety shower | Must be unobstructed and within a 10-second travel distance.[8] |
Required Materials
-
Designated hazardous waste container (polyethylene or other compatible material), clearly labeled.
-
Large beaker or container for neutralization (at least 10x the volume of the acid waste).
-
Stir bar and stir plate.
-
Ice bath.
-
Neutralizing agent: 5% sodium hydroxide solution or a slurry of sodium bicarbonate.
-
pH meter or pH indicator strips.
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a logical sequence for the safe handling and treatment of this compound waste.
Caption: Disposal workflow for this compound.
Protocol 1: Neutralization and Containment
This protocol details the in-lab procedure for neutralizing the acute corrosive hazard of the acid before final disposal. Crucially, neutralization does not render the waste non-hazardous. The chlorinated organic component persists and must be disposed of via a certified hazardous waste handler.[6][10]
-
Dilution: Place a large beaker containing cold water or an ice-water mixture (approximately 5-10 times the volume of the acid waste) on a stir plate within a fume hood. Begin gentle stirring.
-
Causality: The neutralization of strong acids is highly exothermic.[11] Diluting by adding the acid to water ensures that the large volume of water can absorb and dissipate the generated heat, preventing boiling and splashing.
-
-
Slow Addition of Acid: Carefully and slowly add the this compound waste to the stirring cold water.
-
Prepare Neutralizing Agent: Prepare either a 5% solution of sodium hydroxide or a saturated slurry of sodium bicarbonate.
-
Controlled Neutralization: While continuously stirring the diluted acid solution, slowly add the basic solution dropwise or in small increments.
-
Causality: Adding the base slowly allows for controlled heat dissipation and prevents a violent, runaway reaction. Sodium bicarbonate is often preferred for safety as it is a weaker base and the effervescence of CO₂ gas provides a visual indicator of the reaction, though it can cause foaming.[11][12]
-
-
Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips.
-
Target pH: Continue adding the base until the pH of the solution is stable within a neutral range (typically between 6.0 and 9.0).[13]
-
Final Containment: Once neutralized, transfer the solution to a robust, sealable hazardous waste container.[8] Do not mix this waste with other waste streams, especially organic solvents or strong oxidizers.[14]
-
Labeling and Storage: Securely cap the container. Affix a completed hazardous waste label, clearly identifying the contents as "Neutralized this compound Solution." Store the container in your laboratory's designated satellite accumulation area, away from incompatible materials, awaiting pickup by your institution's Environmental Health and Safety (EHS) department or a certified waste disposal vendor.[8]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is critical to mitigate hazards.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the full PPE detailed in section 2.1.
-
Containment: For small liquid spills, absorb the material with an inert, dry absorbent such as vermiculite, sand, or a commercial acid spill kit.[8] Do not use combustible materials like paper towels on undiluted acid.
-
Neutralize: Cautiously neutralize the absorbed material or the spill area by slowly adding a weak base like sodium bicarbonate.
-
Collection and Disposal: Scoop the absorbed and neutralized material into a designated hazardous waste container.[15] Wipe the area clean and decontaminate all tools used. Dispose of all contaminated materials as hazardous waste.
-
Reporting: Report the incident to your supervisor and your institution's EHS office, as per your laboratory's Chemical Hygiene Plan.[8]
By adhering to this guide, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific waste disposal guidelines and your designated EHS officer for final verification.
References
- Pyridine Safety and Waste Disposal Procedures. (n.d.). Washington State University.
- Production, Import, Use, and Disposal of Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR).
- Pyridine Safety Data Sheet. (2009). Fisher Scientific.
- Neutralization of Strong Acids and Bases for Disposal. (n.d.). Kansas State University.
- Pyridine for Synthesis Safety Data Sheet. (n.d.). Loba Chemie.
-
Pyridine Safety Data Sheet. (2025). Sigma-Aldrich. Retrieved from
- Neutralization of sulfonic acids. (1956). Google Patents (US2766276A).
- Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR).
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). U.S. Environmental Protection Agency (EPA).
- How To Neutralize Sulfonic Acid With Caustic Soda. (2022). Capital Resin Corporation.
- 3-Chloropyridine Safety Data Sheet. (2024). Sigma-Aldrich.
- Chlorosulfonic Acid Safety Data Sheet. (2024). Sigma-Aldrich.
- 2-Chloropyridine Safety Data Sheet. (2025). Fisher Scientific.
-
How Can You Neutralize Sulfuric Acid? (2023). Chemistry For Everyone [YouTube]. Retrieved from [Link]
- How do I dispose of 2 L of Sulfuric Acid? (2020). Reddit.
- Pyridine-3-sulfonic acid Safety Data Sheet. (2024). Fisher Scientific.
- AzBTS Safety Data Sheet. (2025). TCI Chemicals.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). U.S. Environmental Protection Agency (EPA).
- Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Method 612: Chlorinated Hydrocarbons. (n.d.). U.S. Environmental Protection Agency (EPA).
- Incompatibilities. (n.d.). CUTM Courseware.
- National Primary Drinking Water Regulations. (n.d.). U.S. Environmental Protection Agency (EPA).
- Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. (n.d.). Pharmaguideline.
- 2,6-Dichloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Pharmaceutical Incompatibilities. (n.d.). Scribd.
- Incompatibility. (n.d.).
- Pharmaceutical Incompatibilities-II. (n.d.). IIP Series.
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
- 5. fishersci.com [fishersci.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. lobachemie.com [lobachemie.com]
Navigating the Synthesis Frontier: A Guide to the Safe Handling of 6-Chloropyridine-2-Sulfonic Acid
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my foremost priority is to empower your research with not just cutting-edge products, but also with the critical knowledge to ensure your safety and the integrity of your work. This guide provides an in-depth, procedural framework for the safe handling of 6-chloropyridine-2-sulfonic acid, a compound of significant interest in contemporary drug development. The following protocols are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Immediate Safety Briefing: Understanding the Risks
This compound should be treated as a hazardous substance. Based on the known properties of analogous compounds like sulfonic acids and chlorinated pyridines, researchers must anticipate the following potential hazards:
-
Corrosivity: Sulfonic acids are strong acids that can cause severe skin burns and eye damage upon contact.[1][2]
-
Irritation: Inhalation of dust or aerosols can lead to respiratory tract irritation.[1][2]
-
Toxicity: While specific data is unavailable, many chlorinated organic compounds exhibit toxicity if swallowed, inhaled, or absorbed through the skin.
Emergency Preparedness: Before handling this compound, ensure that a fully stocked first-aid kit, an emergency eyewash station, and a safety shower are readily accessible and in good working order.[3][4] All personnel must be trained in their use.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE regimen is mandatory to prevent any direct contact with this compound. The selection of appropriate PPE is contingent on the specific handling procedure.
Core PPE Requirements (Applicable to all handling procedures):
-
Hand Protection: Chemical-resistant gloves are the first line of defense. Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use and employ proper glove removal techniques to avoid skin contact.[5][6]
-
Body Protection: A flame-retardant lab coat must be worn and fully fastened. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is required.[3]
-
Eye and Face Protection: All handling must be performed with ANSI-compliant safety goggles that provide a complete seal around the eyes to protect against splashes.[7][8][9][10][11] When there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[2][5]
Task-Specific PPE Recommendations:
| Task | Minimum Required PPE | Rationale |
| Weighing and Transfer of Solids | Core PPE + NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors. | To prevent inhalation of fine particulates and potential vapors. |
| Dissolution and Solution Preparation | Core PPE + Chemical-resistant apron. | To protect against splashes of the corrosive solution. |
| Running Reactions and Work-up | Core PPE + Chemical-resistant apron and consider thermal gloves if heating. | Provides protection from splashes and potential thermal hazards. |
| Spill Cleanup | Enhanced PPE: Chemical-resistant suit, double-gloving, and a NIOSH-approved respirator. | To ensure maximum protection during emergency response to a spill. |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Preparation and Pre-Handling Check:
-
Verify the proper functioning of the chemical fume hood.
-
Ensure the work area is clean and free of incompatible materials. Sulfonic acids can react violently with bases and oxidizing agents.[3]
-
Assemble all necessary equipment and reagents before introducing the this compound to the workspace.
-
Don the appropriate PPE as outlined in the table above.
Weighing and Transfer:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to transfer the solid, minimizing the creation of dust.
-
Close the container tightly immediately after use.
Dissolution and Solution Preparation:
-
When preparing solutions, always add the this compound slowly to the solvent with constant stirring to control any exothermic reactions.
-
Keep the container covered as much as possible during the dissolution process to minimize the release of vapors.
Decontamination and Disposal Plan
Proper disposal of this compound and its associated waste is critical for environmental protection and regulatory compliance.
Decontamination:
-
All glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse with a suitable solvent (e.g., the one used in the reaction) and then wash thoroughly.
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution after each use.
Waste Disposal:
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous waste in designated containers.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[12][13][14] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Path to Safety
The following workflow diagram illustrates the decision-making process for the safe handling of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
By adhering to these protocols, you are not only ensuring your personal safety but also fostering a culture of responsibility and scientific excellence within your laboratory.
References
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]
-
SULPHONIC ACID, 90% Safety Data Sheet. (2018, June 17). [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic, Irritative, and Corrosive Gases and Liquids. [Link]
-
North Carolina Department of Health and Human Services. (2019, December 17). Occupational Safety Resources on Sulfuric Acid. [Link]
-
Cooper Safety Supply. ANSI/ISEA Z87.1 Eye & Face Protection Standards. [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
-
Princeton University Environmental Health & Safety. Eye and Face Protection. [Link]
-
North Carolina Department of Labor. A Guide to Working with Corrosive Substances. [Link]
-
Coggno. Personal Protective Equipment - Laboratory Series: Eye and Face Protection. [Link]
-
ANSI Blog. (2021, February 19). ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. [Link]
-
ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. [Link]
-
Lion Technology. (2019, January 21). How DOT and OSHA Regulate Corrosive Materials. [Link]
-
DuraLabel. (2025, December 11). ANSI Z87.1 Eye Safety & Eye Protection Glasses. [Link]
-
Chemwatch. GHS SDS in English (European) 49223-1. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Link]
Sources
- 1. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 2. capitalresin.com [capitalresin.com]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. safetyresourcesblog.com [safetyresourcesblog.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. dev.coopersafety.com [dev.coopersafety.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Personal Protective Equipment - Laboratory Series: Eye and Face Protection - Online Course | Coggno [coggno.com]
- 10. ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses - The ANSI Blog [blog.ansi.org]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. actenviro.com [actenviro.com]
- 13. aksci.com [aksci.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
